(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol
Description
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Properties
IUPAC Name |
[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-2-3-8(5-9)11-6-10(7-13)15-12-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFUUEZYEKGLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670248 | |
| Record name | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954240-10-9 | |
| Record name | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol
This guide provides a comprehensive overview of the synthetic pathways for obtaining (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable roadmap for its preparation.
Introduction
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific substituent pattern of this compound makes it a key intermediate for the synthesis of more complex molecules. This guide will focus on the most practical and efficient synthetic routes, emphasizing the underlying chemical logic and providing detailed experimental protocols.
Recommended Synthetic Pathway: 1,3-Dipolar Cycloaddition
The most direct and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction. This pathway involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a cycloaddition with an appropriate dipolarophile. For the synthesis of this compound, the key steps are the formation of 3-methoxybenzaldehyde oxime followed by its reaction with propargyl alcohol.
Caption: Overall synthetic scheme via 1,3-dipolar cycloaddition.
Part 1: Synthesis of 3-Methoxybenzaldehyde Oxime
The initial step involves the condensation of 3-methoxybenzaldehyde with hydroxylamine. This is a standard reaction for the formation of oximes from aldehydes and ketones.[1]
Mechanism Insight: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. Subsequent dehydration, often facilitated by a mild base, yields the oxime. The use of a base, such as sodium carbonate or sodium hydroxide, is crucial to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, driving the reaction to completion.[2]
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium carbonate (1.2 eq) or aqueous sodium hydroxide.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated to remove the ethanol. Water is then added, and the crude product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 3-methoxybenzaldehyde oxime can be purified by recrystallization.
| Reagent | Molar Eq. | Purpose |
| 3-Methoxybenzaldehyde | 1.0 | Starting material |
| Hydroxylamine Hydrochloride | 1.1 | Source of hydroxylamine |
| Sodium Carbonate/Hydroxide | 1.2 | Base to neutralize HCl |
| Ethanol | - | Solvent |
Part 2: 1,3-Dipolar Cycloaddition to Yield this compound
The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition.[3][4] The 3-methoxybenzaldehyde oxime is converted in situ to the corresponding nitrile oxide. This highly reactive intermediate is immediately trapped by propargyl alcohol to form the desired isoxazole ring.
Mechanism Insight: The oxime is first converted to a hydroximoyl halide (e.g., a chloride) by an oxidizing agent like sodium hypochlorite. Subsequent elimination of HCl, promoted by a base, generates the nitrile oxide. The nitrile oxide then undergoes a concerted [3+2] cycloaddition with the triple bond of propargyl alcohol. This reaction is generally regioselective, leading to the formation of the 3,5-disubstituted isoxazole.
Caption: Mechanism of the 1,3-dipolar cycloaddition step.
Experimental Protocol:
-
Reaction Setup: In a suitable solvent such as dichloromethane or ethyl acetate, dissolve 3-methoxybenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq).
-
In situ Nitrile Oxide Generation: To this solution, slowly add an aqueous solution of sodium hypochlorite (bleach, typically 5-10%) at a controlled temperature (e.g., 0-5 °C) with vigorous stirring. The addition of a phase-transfer catalyst may be beneficial.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| 3-Methoxybenzaldehyde Oxime | 1.0 | Nitrile oxide precursor |
| Propargyl Alcohol | 1.2 | Dipolarophile |
| Sodium Hypochlorite | Excess | Oxidizing agent |
| Dichloromethane/Ethyl Acetate | - | Solvent |
Alternative Synthetic Pathway: Reduction of an Isoxazole Precursor
An alternative route to this compound involves the synthesis of a more stable isoxazole precursor, such as 3-(3-methoxyphenyl)isoxazole-5-carbaldehyde or 3-(3-methoxyphenyl)isoxazole-5-carboxylic acid, followed by a reduction step.
Caption: Alternative synthetic routes via reduction.
Reduction of 3-(3-Methoxyphenyl)isoxazole-5-carbaldehyde
If 3-(3-methoxyphenyl)isoxazole-5-carbaldehyde is available or synthesized, its reduction to the corresponding alcohol is a straightforward process.
Experimental Protocol:
-
Dissolution: Dissolve 3-(3-methoxyphenyl)isoxazole-5-carbaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH4) (1.1 eq) portion-wise.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Carefully quench the reaction by the slow addition of water or dilute acid.
-
Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The crude alcohol can be purified by column chromatography or recrystallization.
Reduction of 3-(3-Methoxyphenyl)isoxazole-5-carboxylic Acid
The carboxylic acid can be reduced to the primary alcohol, typically after conversion to a more reactive derivative like an ester.
Experimental Protocol:
-
Esterification: Convert the 3-(3-methoxyphenyl)isoxazole-5-carboxylic acid to its methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification with the corresponding alcohol and a catalytic amount of strong acid).
-
Reduction: The resulting ester can then be reduced to the alcohol using a reducing agent such as sodium borohydride. For ester reductions with NaBH4, the reaction may require elevated temperatures or the use of a co-reagent to enhance reactivity.
-
Work-up and Purification: The work-up and purification procedures are similar to those described for the reduction of the aldehyde.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies. The 1,3-dipolar cycloaddition of 3-methoxybenzaldehyde oxime with propargyl alcohol represents the most direct and convergent approach. Alternatively, the reduction of a corresponding isoxazole-5-carbaldehyde or carboxylic acid derivative provides a reliable, albeit potentially longer, synthetic route. The choice of pathway will depend on the availability of starting materials and the desired scale of the synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in the field of organic and medicinal chemistry to successfully prepare this versatile isoxazole building block.
References
-
Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
-
Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]
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HKUST Research Portal. (n.d.). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
American Chemical Society - ACS Figshare. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
-
Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
-
Pina Jr., S. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. ScholarWorks @ UTRGV. Retrieved from [Link]
-
Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
-
PubMed. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Retrieved from [Link]
-
ScienceDirect. (n.d.). Intramolecular nitrile oxide cycloaddition reaction of oximes with sodium hypochlorite. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Retrieved from [Link]
-
Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment for oximation of benzaldehyde with NH2OH·HCl/nano Fe3O4 system under different reaction conditions. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Some New 3-Aryl-5-(M-Phenoxyphenyl)-Isoxazoles. Retrieved from [Link]
-
PubMed Central. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]
-
MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
-
ResearchGate. (2014). Reduction of Aromatic Nitro Compounds to Azoxy Compounds with Sodium Borohydride. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]
Sources
- 1. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 2. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound, (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol. Designed for professionals in research and drug development, this document synthesizes theoretical predictions with established analytical methodologies, offering a robust framework for the characterization and utilization of this molecule.
Introduction and Molecular Overview
This compound, a disubstituted isoxazole, presents a chemical scaffold of significant interest in medicinal chemistry and materials science. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif known to impart a range of biological activities. The strategic placement of a 3-methoxyphenyl group and a hydroxymethyl substituent at the 3- and 5-positions, respectively, dictates its unique electronic and steric properties, influencing its reactivity, solubility, and potential as a synthetic building block.
This guide will systematically explore the key physicochemical parameters of this compound, providing both predicted data and detailed, field-proven experimental protocols for their empirical validation. Understanding these properties is a critical first step in any research and development pipeline, underpinning everything from reaction optimization and formulation to ADME (absorption, distribution, metabolism, and excretion) profiling.
Chemical Identity
A clear and unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility.
| Identifier | Value | Source |
| CAS Number | 954240-10-9 | [1] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1][2] |
| Synonyms | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol, 5-Isoxazolemethanol, 3-(3-methoxyphenyl)- | [1] |
| SMILES | OCc1cc(c2cccc(OC)c2)no1 | |
| InChI Key | Information not available |
Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Rationale and Context |
| Melting Point (°C) | Estimated: ~97-98 | This is the experimental melting point of the isomeric compound, (3-(4-methoxyphenyl)isoxazol-5-yl)methanol. While the positional change of the methoxy group from para to meta will influence crystal packing and thus the melting point, this value serves as a reasonable starting point for experimental determination. |
| Boiling Point (°C) | 387.9 ± 32.0 (Predicted) | This computationally predicted value suggests low volatility, which is typical for a molecule of this size and polarity. Experimental determination would likely require vacuum distillation to prevent decomposition. |
| Density (g/cm³) | 1.217 ± 0.06 (Predicted) | The predicted density is consistent with a solid organic compound containing heteroatoms. |
| pKa | 13.31 ± 0.10 (Predicted) | This predicted pKa value pertains to the hydroxyl proton, indicating it is a very weak acid, similar to other primary alcohols. The isoxazole ring nitrogen is weakly basic, and its pKa is expected to be very low. |
| LogP (Octanol/Water Partition Coefficient) | Not available | A positive LogP value is anticipated, indicating a preference for lipophilic environments over aqueous ones. This is a crucial parameter for predicting membrane permeability and bioavailability. |
| Solubility | Insoluble in water; Soluble in polar organic solvents | Based on the "like dissolves like" principle, the presence of the aromatic rings and the isoxazole core suggests poor aqueous solubility. The hydroxyl and methoxy groups will impart some polarity, likely rendering it soluble in alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and other polar aprotic solvents (DMSO, DMF). |
Experimental Protocols for Physicochemical Characterization
The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in standard laboratory practices.
Melting Point Determination
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. This protocol employs the capillary method, a standard and reliable technique.
Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample to a height of 2-3 mm.
-
-
Measurement:
-
Place the packed capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to approximately 15-20°C below the expected melting point (based on the estimate from the para-isomer, start heating rapidly to ~80°C).
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first liquid droplet appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded range is the melting point of the sample.
-
-
Trustworthiness: For authoritative results, perform the measurement in triplicate and report the average melting range. Calibration of the melting point apparatus with certified standards (e.g., benzoic acid, caffeine) is crucial for accuracy.
Solubility Profiling
Causality: Understanding a compound's solubility in a range of solvents is critical for designing reaction conditions, purification strategies (crystallization, chromatography), and formulations for biological assays. This protocol provides a systematic approach to solubility determination.
Protocol:
-
Solvent Selection: Prepare a panel of solvents with varying polarities, including:
-
Water (highly polar, protic)
-
Methanol (polar, protic)
-
Dichloromethane (DCM) (moderately polar, aprotic)
-
Ethyl Acetate (moderately polar, aprotic)
-
Hexanes (nonpolar, aprotic)
-
Dimethyl Sulfoxide (DMSO) (highly polar, aprotic)
-
-
Qualitative Determination:
-
To a series of labeled small test tubes, add approximately 10 mg of this compound.
-
To each tube, add 1 mL of a different solvent from the panel.
-
Vortex or agitate each tube vigorously for 1-2 minutes at ambient temperature.
-
Visually inspect for the complete dissolution of the solid. Classify as "soluble," "partially soluble," or "insoluble."
-
-
Quantitative Determination (Optional but Recommended):
-
For solvents in which the compound is sparingly soluble, a more quantitative assessment can be made.
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.
-
Stir the mixture at a constant temperature until equilibrium is reached (typically several hours).
-
Filter the solution to remove undissolved solid.
-
Analyze a known volume of the filtrate by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC with a calibration curve) to determine the concentration of the dissolved compound.
-
pKa Determination (UV-Metric Titration)
Causality: The pKa value quantifies the acidity or basicity of a molecule's ionizable groups. For this compound, the primary interest is the acidity of the hydroxyl group. UV-metric titration is a sensitive method that relies on the change in the compound's UV-Vis spectrum as its ionization state changes with pH.
Protocol:
-
Instrumentation: A UV-Vis spectrophotometer and a calibrated pH meter are required.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the desired pH range.
-
Prepare a series of buffered solutions covering a wide pH range (e.g., pH 2 to pH 12).
-
-
Measurement:
-
Add a small, constant volume of the stock solution to each buffered solution.
-
Measure the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.
-
Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
-
Data Analysis:
-
The resulting plot should be a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve. This can be determined by finding the maximum of the first derivative of the titration curve.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR shows the number of different types of carbon atoms.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (methoxyphenyl ring): Four protons expected in the aromatic region (~6.8-7.5 ppm). The meta-substitution pattern will lead to a complex multiplet.
-
Isoxazole Proton: One singlet for the proton at the 4-position of the isoxazole ring (~6.5 ppm).
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the two methylene protons (~4.8 ppm).
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent (~2-4 ppm).
-
Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons (~3.8 ppm).
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons: Six signals for the methoxyphenyl ring carbons (~110-160 ppm).
-
Isoxazole Carbons: Two signals for the sp² carbons of the isoxazole ring (~100-170 ppm).
-
Methylene Carbon (-CH₂OH): One signal for the methylene carbon (~55-65 ppm).
-
Methoxy Carbon (-OCH₃): One signal for the methoxy carbon (~55 ppm).
Infrared (IR) Spectroscopy
Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of their bonds.
Expected Key IR Absorption Bands (cm⁻¹):
-
O-H Stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C and C=N Stretch (aromatic and isoxazole rings): Multiple sharp bands in the 1450-1650 cm⁻¹ region.
-
C-O Stretch (alcohol and ether): Strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 205, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Expect fragmentation pathways involving the loss of the hydroxymethyl group (-CH₂OH, loss of 31 Da), the methoxy group (-OCH₃, loss of 31 Da), and cleavage of the isoxazole ring.
Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis and physicochemical characterization.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, blending predicted data with robust, actionable experimental protocols. While a complete experimental dataset for this specific molecule is not yet publicly available, the methodologies and comparative data presented herein offer a solid foundation for researchers to conduct their own comprehensive characterization. A thorough understanding and empirical validation of these properties are essential for unlocking the full potential of this promising heterocyclic compound in drug discovery and materials science applications.
References
- BLDpharm. (n.d.). 954240-10-9|this compound.
- ChemicalBook. (n.d.). [3-(3-METHOXY-PHENYL)-ISOXAZOL-5-YL]-METHANOL | 954240-10-9.
- PubChem. (n.d.). (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol.
- Chemical Review and Letters. (n.d.). A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution. Retrieved from Chemical Review and Letters website.
- The Royal Society of Chemistry. (n.d.). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Retrieved from The Royal Society of Chemistry website.
- MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(3), M1488.
- Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- CDN. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide.
- Sigma-Aldrich. (n.d.). (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol AldrichCPR.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- Sigma-Aldrich. (n.d.). [3-(4-methoxy-phenyl)-isoxazol-5-yl]-methanol.
- SpectraBase. (n.d.). (3-Methoxyphenyl) methanol, N-propyl - Optional[13C NMR] - Chemical Shifts.
- BLDpharm. (n.d.). 844683-32-5|(3-Methoxyphenyl)(m-tolyl)methanol.
- ChemicalBook. (n.d.). [3-(3-METHOXY-PHENYL)-ISOXAZOL-5-YL]-METHANOL | 954240-10-9.
- Sigma-Aldrich. (n.d.). [5-(3-methoxyphenyl)isoxazol-3-yl]methanol.
- ResearchGate. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 15(5), 1-30.
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A Deep Dive into the Spectroscopic Signature of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol: A Technical Guide
Introduction: The Structural Imperative of Spectroscopic Analysis
In the landscape of contemporary drug discovery and materials science, the isoxazole scaffold stands out as a privileged heterocyclic motif, underpinning a wide array of biologically active compounds and functional materials.[1][2] The precise substitution pattern on the isoxazole ring is paramount to its function, dictating its interaction with biological targets and its physicochemical properties. The compound at the heart of this guide, (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol, is a prime example of this chemical intricacy. Its structure, featuring a methoxy-substituted aromatic ring at the 3-position and a hydroxymethyl group at the 5-position, presents a unique spectroscopic fingerprint.
This technical guide provides an in-depth exploration of the spectroscopic characterization of this compound. Moving beyond a mere cataloging of data, we will delve into the causal relationships between the molecular architecture and its spectral output across Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). For researchers, scientists, and drug development professionals, a mastery of this analytical workflow is not just procedural—it is fundamental to validating molecular identity, confirming purity, and ultimately, ensuring the integrity of their scientific endeavors.
Molecular Architecture and its Spectroscopic Implications
The structural features of this compound are the primary determinants of its spectroscopic behavior. The molecule can be deconstructed into three key components: the 3-methoxyphenyl group, the isoxazole core, and the 5-methanol substituent. Each of these fragments will contribute distinct and predictable signals in the various spectroscopic techniques employed.
Figure 1. Structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, revealing their chemical environment, connectivity, and spatial relationships.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed in Table 1. The rationale behind these assignments is crucial for a comprehensive understanding.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| -OH | ~5.5 (broad) | Singlet | - | The hydroxyl proton is exchangeable and its chemical shift is concentration and temperature-dependent. It typically appears as a broad singlet. |
| Ar-H (Phenyl) | 7.0 - 7.8 | Multiplet | The four aromatic protons on the methoxyphenyl ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their substitution pattern. Protons ortho and para to the methoxy group will be more shielded (upfield), while the proton meta will be less shielded (downfield). | |
| Isoxazole-H | ~6.5 | Singlet | - | The proton at the C4 position of the isoxazole ring is in a unique electronic environment and is expected to appear as a sharp singlet.[3] |
| -CH₂- | ~4.8 | Singlet | - | The two protons of the methylene group adjacent to the isoxazole ring and the hydroxyl group are chemically equivalent and are expected to appear as a singlet. |
| -OCH₃ | ~3.8 | Singlet | - | The three protons of the methoxy group are equivalent and will appear as a sharp singlet in a region typical for methoxy groups attached to an aromatic ring. |
Table 1. Predicted ¹H NMR data for this compound.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrumentation: The same NMR spectrometer as for ¹H NMR is used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets, one for each unique carbon atom. A longer acquisition time is typically necessary.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the solvent's carbon signals (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Spectrum and Interpretation
The anticipated ¹³C NMR chemical shifts are summarized in Table 2.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| Isoxazole C5 | ~170 | The C5 carbon of the isoxazole ring, attached to the methanol group, is significantly deshielded. |
| Isoxazole C3 | ~162 | The C3 carbon, bonded to the aromatic ring, is also deshielded. |
| Aromatic C (ipso, attached to Isoxazole) | ~129 | The ipso-carbon of the phenyl ring is typically found in this region. |
| Aromatic C (ipso, attached to -OCH₃) | ~160 | The carbon bearing the methoxy group is deshielded due to the oxygen's electronegativity. |
| Aromatic CH | 110 - 130 | The other aromatic carbons will appear in this range, with those ortho and para to the methoxy group being more shielded. |
| Isoxazole C4 | ~98 | The C4 carbon of the isoxazole ring is relatively shielded. |
| -CH₂- | ~55 | The methylene carbon is in a typical range for a carbon attached to an oxygen atom. |
| -OCH₃ | ~55 | The methoxy carbon signal is also expected in this region. |
Table 2. Predicted ¹³C NMR data for this compound.
FT-IR Spectroscopy: Identifying Functional Groups through Molecular Vibrations
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded.
-
Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted FT-IR Spectrum and Interpretation
Key vibrational frequencies are outlined in Table 3.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| O-H stretch | 3200-3600 | Broad, Strong | Characteristic of the hydroxyl group, often broadened due to hydrogen bonding.[1] |
| C-H stretch (Aromatic) | 3000-3100 | Medium | Typical for C-H bonds on an aromatic ring. |
| C-H stretch (Aliphatic) | 2850-3000 | Medium | Corresponds to the C-H bonds of the methylene and methoxy groups. |
| C=N stretch (Isoxazole) | 1600-1650 | Medium | A characteristic stretching vibration of the isoxazole ring.[4] |
| C=C stretch (Aromatic) | 1450-1600 | Medium to Strong | Multiple bands are expected in this region from the phenyl ring. |
| C-O stretch | 1000-1300 | Strong | Bands corresponding to the C-O stretching of the alcohol and the ether linkage. |
Table 3. Predicted FT-IR data for this compound.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Acquisition
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer is commonly used for this type of molecule.
-
Data Acquisition: The sample is introduced into the ion source, where it is ionized. The ions are then separated based on their mass-to-charge ratio (m/z).
-
Data Processing: The resulting mass spectrum plots ion intensity versus m/z.
Predicted Mass Spectrum and Interpretation
-
Molecular Ion Peak [M+H]⁺: The expected exact mass of this compound (C₁₁H₁₁NO₃) is 205.0739 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 206.0817.
-
Key Fragmentation Pathways:
-
Loss of the hydroxymethyl group (-CH₂OH) leading to a fragment at m/z ~175.
-
Cleavage of the isoxazole ring can lead to various smaller fragments.
-
Loss of the methoxy group (-OCH₃) from the phenyl ring.
-
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a self-validating picture of the molecule.
Figure 2. An integrated workflow for spectroscopic analysis.
Conclusion: A Coherent Spectroscopic Narrative
The spectroscopic analysis of this compound is a multi-faceted process that requires a strong foundational understanding of the principles governing each technique. By systematically acquiring and interpreting data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, a detailed and unambiguous structural elucidation is achievable. The predicted spectra and interpretations provided in this guide serve as a robust framework for researchers working with this compound and its analogs. Ultimately, this rigorous analytical approach ensures the scientific integrity of research and development efforts that rely on the precise chemical identity of such intricate molecules.
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The Isoxazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, demonstrating a remarkable capacity to interact with a multitude of biological targets and yield potent therapeutic agents. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a testament to this principle.[1][2][3] From its initial discovery to its current prevalence in a wide array of FDA-approved drugs, the isoxazole moiety has proven to be a versatile and indispensable tool in the drug developer's arsenal.[4][5] This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of isoxazole-containing compounds. We will delve into the causality behind their synthesis, explore their diverse mechanisms of action, and present the experimental workflows that validate their therapeutic potential, thereby offering both foundational knowledge and field-proven insights for professionals in drug discovery.
The Isoxazole Core: Physicochemical Properties and Strategic Value
The significance of the isoxazole ring in medicinal chemistry is rooted in its distinct electronic and structural characteristics.[3][6] As an aromatic heterocycle, it possesses a stable, planar structure. The presence of electronegative nitrogen and oxygen atoms creates a unique dipole moment and allows the ring to act as both a hydrogen bond acceptor and, depending on its substituents, a weak hydrogen bond donor.[7] This electronic profile facilitates a wide range of non-covalent interactions with biological macromolecules, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[5]
Furthermore, the isoxazole ring is a valuable bioisostere, capable of replacing other functional groups, such as esters or amides, to improve pharmacokinetic properties like metabolic stability and cell permeability.[8] Its compact, five-membered structure can also introduce specific angles and rigidity into a molecule, promoting optimal interaction with a target's binding site.[7] These properties collectively make the isoxazole scaffold a highly "tunable" component in drug design, allowing medicinal chemists to finely modulate a compound's potency, selectivity, and overall druglikeness.[3][7]
Synthesis of the Isoxazole Ring: A Methodological Deep Dive
The construction of the isoxazole core is a well-established field in organic synthesis, with several reliable methods at the chemist's disposal. The choice of synthetic route is often dictated by the desired substitution pattern and the complexity of the starting materials.
The Workhorse of Isoxazole Synthesis: [3+2] Cycloaddition
The most prevalent and versatile method for synthesizing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition.[9][10] This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne.[11] The power of this methodology lies in its high efficiency and regioselectivity, allowing for the controlled synthesis of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles.[12][13]
Nitrile oxides are unstable intermediates and are almost always generated in situ. A common and reliable method for their generation is the dehydration of aldoximes using mild oxidizing agents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[14]
Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes a general, robust procedure for the synthesis of an isoxazole from an aldoxime and a terminal alkyne.
-
Reaction Setup: To a stirred solution of the desired terminal alkyne (1.0 equivalent) and the corresponding aldoxime (1.1 equivalents) in a biphasic solvent system such as dichloromethane (DCM) and water (1:1 ratio), add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.05 equivalents).
-
In Situ Generation of Nitrile Oxide: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (commercial bleach, ~8% w/v, 1.5 equivalents) dropwise over 30 minutes. The causality here is critical: slow addition prevents the dimerization of the highly reactive nitrile oxide intermediate.
-
Cycloaddition: Allow the reaction to warm to room temperature and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure isoxazole.
Other Synthetic Strategies
While [3+2] cycloaddition is dominant, other methods offer advantages for specific substitution patterns. For instance, the reaction of hydroxylamine with α,β-unsaturated ketones or 1,3-diketones can yield isoxazolines or isoxazoles, respectively, through a cyclocondensation mechanism.[6][15] Furthermore, transition metal-catalyzed reactions, such as gold-catalyzed cycloisomerization of α,β-acetylenic oximes, have emerged as powerful techniques for regioselective synthesis.[1][12]
The Isoxazole Pharmacophore in Action: Case Studies
The true significance of the isoxazole ring is best understood through its incorporation into successful therapeutic agents. The following case studies highlight the diverse biological targets and mechanisms of action of isoxazole-containing drugs.
Anti-Inflammatory Activity: Selective COX-2 Inhibition
Valdecoxib , a non-steroidal anti-inflammatory drug (NSAID), exemplifies the role of the isoxazole ring in achieving target selectivity.
-
Mechanism of Action: Valdecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme responsible for producing prostaglandins that mediate pain and inflammation. By selectively binding to the active site of COX-2 over the constitutively expressed COX-1 isoform, Valdecoxib reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs. The sulfonamide group on the phenyl ring attached to the isoxazole fits into a specific hydrophilic side pocket present in COX-2 but not COX-1, a key interaction that confers its selectivity.
Caption: Mechanism of action for the COX-2 inhibitor Valdecoxib.
Protocol: Whole Blood Assay for COX-2 Selectivity
This ex vivo assay is a gold standard for determining the COX-2 selectivity of an inhibitor in a physiologically relevant environment.
-
Blood Collection: Draw fresh human venous blood into heparinized tubes.
-
COX-2 Induction: To one aliquot, add lipopolysaccharide (LPS, 10 µg/mL) to induce the expression of COX-2. Incubate for 24 hours at 37°C.
-
Inhibitor Treatment: Add the isoxazole test compound at various concentrations to the LPS-stimulated blood and to a separate aliquot of non-stimulated blood. Incubate for 30 minutes.
-
COX-1 Activity Measurement: Allow the non-LPS-stimulated blood to clot at 37°C for 1 hour to measure COX-1-dependent thromboxane B2 (TXB2) synthesis.
-
COX-2 Activity Measurement: To the LPS-stimulated blood, add a calcium ionophore (e.g., A23187) to stimulate prostaglandin E2 (PGE2) production.
-
Quantification: Centrifuge all samples to separate plasma/serum. Quantify TXB2 and PGE2 levels using validated ELISA kits. The IC50 values for the inhibition of each product are calculated to determine the COX-2/COX-1 selectivity ratio.
Antibacterial Activity: β-Lactamase Resistance
Several semi-synthetic penicillins, such as Cloxacillin and Dicloxacillin , feature a prominent isoxazole moiety.[16][17]
-
Mechanism of Action: Like other penicillins, these drugs inhibit bacterial cell wall synthesis by acylating and inactivating penicillin-binding proteins (PBPs). The critical role of the bulky, electron-withdrawing isoxazole group is to provide steric hindrance, which protects the adjacent β-lactam ring from being hydrolyzed by β-lactamase enzymes produced by resistant bacteria (e.g., Staphylococcus aureus). This structural feature allows the antibiotic to reach its PBP target intact.
Neurological Activity: Nicotinic Receptor Modulation
The isoxazole scaffold is also found in compounds targeting the central nervous system. For example, the experimental compound ABT-418 is a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs).
-
Mechanism of Action: ABT-418 selectively binds to and activates specific nAChR subtypes, particularly α4β2. This agonism opens the receptor's intrinsic ion channel, leading to an influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization. This modulation of neuronal excitability is the basis for its potential cognitive-enhancing and neuroprotective effects. The isoxazole ring in ABT-418 acts as a bioisosteric replacement for the pyridine ring of nicotine, contributing to the compound's high binding affinity and subtype selectivity.[18][19]
Quantitative Data Summary
The versatility of the isoxazole scaffold is evident in the wide range of potencies observed for different compounds across various biological targets.
| Compound Class | Representative Drug / Compound | Target | Biological Activity | Potency (IC50 / EC50 / Ki) |
| Anti-inflammatory | Valdecoxib | COX-2 | Inhibition of Prostaglandin Synthesis | IC50 (COX-2): ~0.005 µM |
| Antibacterial | Cloxacillin | Penicillin-Binding Proteins (PBPs) | Inhibition of Bacterial Cell Wall Synthesis | MIC vs. S. aureus: 0.25-0.5 µg/mL |
| Antiviral | Pleconaril | Picornavirus Capsid Protein | Inhibition of Viral Uncoating | IC50 vs. Rhinovirus: ~0.05 µM |
| Anticonvulsant | Zonisamide | Voltage-gated Na⁺/Ca²⁺ channels | Modulation of Neuronal Excitability | IC50 (Na⁺ channels): ~25 µM |
| Antirheumatic | Leflunomide | Dihydroorotate Dehydrogenase | Inhibition of Pyrimidine Synthesis | IC50: ~600 nM |
| nAChR Agonist | ABT-418 | α4β2 Nicotinic Receptor | Neuronal Depolarization | Ki: ~3 nM |
Note: Potency values are approximate and can vary based on the specific assay conditions.
Future Perspectives and Conclusion
The discovery and development of isoxazole-containing compounds have already made a profound impact on medicine.[1][2] The journey, however, is far from over. Current research continues to explore the isoxazole scaffold in novel therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders.[1][2][20] The development of multi-targeted therapies and the application of green chemistry principles to isoxazole synthesis are emerging trends that promise to further enhance the value of this remarkable heterocycle.[1][2]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Isoxazole Derivatives
Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic and structural properties make it a "privileged scaffold," meaning it can serve as a versatile framework for designing ligands that interact with a wide range of biological targets.[4] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][4][5][6][7][8] This inherent versatility is precisely why the synthesis and screening of novel isoxazole derivatives remain a highly promising avenue in the quest for new therapeutic agents.[3][8]
This guide provides a comprehensive, technically-grounded framework for designing and executing a biological activity screening cascade for novel isoxazole derivatives. Moving beyond a simple list of protocols, we will delve into the strategic thinking and causal logic that underpins a successful screening campaign—from initial hit identification to data-driven lead optimization.
Section 1: Foundational Strategy - Designing a Purpose-Built Screening Cascade
A successful screening campaign is not a random collection of assays; it is a meticulously planned, tiered strategy known as a screening cascade.[9] The primary objective is to make rapid, informed decisions, efficiently filtering a library of new chemical entities (NCEs) to identify those with the most therapeutic potential while eliminating unsuitable candidates early to conserve resources.[9][10]
The design of your cascade is dictated by the central question: "What therapeutic problem are we trying to solve?" The answer will guide the selection of targets and assays. For isoxazole derivatives, their known propensity to act as anti-inflammatory and anticancer agents provides a logical starting point.[1][5][11]
A typical tiered approach involves:
-
Primary Screening: High-throughput, cost-effective assays to cast a wide net and identify initial "hits" with any biological activity.
-
Secondary Screening: More specific, target-oriented assays to confirm the activity of primary hits, determine potency (e.g., IC50), and rule out false positives.[10]
-
Tertiary Screening & Profiling: In-depth characterization of validated hits, including selectivity against related targets and early absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiling.
dot graph TD; A[Start: Novel Isoxazole Library] --> B{Tier 1: Primary Screening}; B --> C[General Cytotoxicity Assay (e.g., MTT/MTS)]; B --> D[Broad Antimicrobial Screen (e.g., MIC Assay)]; C --> E{Hit Triage & Confirmation}; D --> E; E --> F{Tier 2: Secondary Screening}; F --> G[Dose-Response & Potency (IC50/EC50 Determination)]; F --> H[Target-Specific Enzymatic Assay (e.g., COX-2 Inhibition)]; G --> I{Hit Validation}; H --> I; I --> J{Tier 3: Advanced Profiling}; J --> K[Selectivity Profiling (e.g., COX-1 vs. COX-2)]; J --> L[In Vitro ADME/Tox Panel]; L --> M[Lead Candidate Selection]; K --> M;
end An effective tiered screening cascade for novel isoxazole derivatives.
Section 2: Primary Screening - The First Filter for Identifying Hits
The goal of primary screening is to quickly and broadly assess the biological activity of the entire library of novel isoxazole derivatives. These assays must be robust, reproducible, and amenable to a high-throughput format.
Foundational Assay: General Cytotoxicity and Viability
Before assessing for a specific therapeutic effect, it is crucial to determine a compound's general effect on cell viability. A highly cytotoxic compound may appear potent in a target-based assay simply by killing the cells. The MTT assay is a cost-effective and reliable first-line colorimetric assay for this purpose.[12][13] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[13]
-
Cell Plating: Seed human cancer cells (e.g., A549 - lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare stock solutions of the isoxazole derivatives in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to the desired final concentrations (e.g., a single high concentration of 50 µM for a primary screen). Replace the old medium with 100 µL of the medium containing the test compounds. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][14]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[15]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant cytotoxicity (e.g., >50% reduction in viability) are flagged as "hits" for further investigation.
Broad-Spectrum Antimicrobial Screening
Given the known antibacterial properties of many isoxazole-containing drugs (e.g., sulfamethoxazole, cloxacillin), a parallel primary screen for antimicrobial activity is a logical and valuable step.[7] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16][17]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each isoxazole derivative in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[18] The concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[19]
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate.[18]
-
Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[17]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]
Section 3: Secondary & Confirmatory Assays - From Hit to Validated Lead
Primary hits are promising but require rigorous validation. The goal of secondary screening is to confirm the activity, determine the potency, and begin to elucidate the mechanism of action.
Dose-Response Analysis and Potency Determination
For hits identified in the primary screens, the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This involves testing the compound across a wider range of concentrations (typically 8-12 points) in the same assay where the hit was identified.
Target-Specific Assays: The Case of COX-2 Inhibition
Many anti-inflammatory isoxazole derivatives, such as Valdecoxib, function by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][5] The COX-2 enzyme is a key player in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. A specific enzymatic assay is the perfect secondary screen for hits from a cytotoxicity screen that are being evaluated for anti-inflammatory potential.
dot graph G { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} Mechanism of action for an isoxazole-based COX-2 inhibitor.
-
Reagent Preparation: Prepare reagents according to kit manufacturer protocols. This typically includes a reaction buffer, a heme cofactor, human recombinant COX-2 enzyme, a fluorometric probe, and the substrate (arachidonic acid).[20][21]
-
Plate Setup: In a 96-well plate, set up the following wells:
-
Enzyme Control (100% Activity): Add 10 µL of assay buffer.
-
Inhibitor Control: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).[20]
-
Test Compound Wells: Add 10 µL of the serially diluted isoxazole derivatives.
-
-
Enzyme Addition: Add the reaction master mix, containing buffer, probe, cofactor, and the COX-2 enzyme, to all wells.[20]
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[21]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells simultaneously using a multichannel pipette.[20]
-
Data Acquisition: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each well. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value using non-linear regression.
| Derivative ID | Primary Cytotoxicity (% Viability @ 50µM) | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| ISO-001 | 85.2% | 0.75 | 15.2 | 20.3 |
| ISO-002 | 91.5% | 12.4 | > 100 | > 8 |
| ISO-003 | 22.1% | 0.15 | 0.20 | 1.3 |
| ISO-004 | 78.9% | 1.10 | 55.8 | 50.7 |
| Celecoxib | 88.0% | 0.04 | 15.0 | 375 |
| Aspirin | 95.1% | 66.0 | 5.0 | 0.07 |
Table 1: Representative screening data for a hypothetical series of novel isoxazole derivatives. ISO-001 and ISO-004 show promise as potent and selective COX-2 inhibitors with low primary cytotoxicity. ISO-003 is potent but non-selective and highly cytotoxic, marking it for deprioritization.
Section 4: Advanced Characterization and Lead Optimization
Validated hits with good potency and a confirmed mechanism of action are progressed to the next stage, which focuses on refining their drug-like properties.
Structure-Activity Relationship (SAR) Studies
SAR is the cornerstone of medicinal chemistry, exploring how modifications to a molecule's structure affect its biological activity.[22][23][24][25] The data from the primary and secondary screens (as shown in Table 1) are critical for establishing initial SAR.[26] For instance, if derivatives with an electron-withdrawing group at the C-5 phenyl ring consistently show higher COX-2 potency, this informs the next round of synthesis to explore similar substitutions. The goal is to systematically modify the hit structure to improve potency, selectivity, and other key properties.[22][24]
Early ADME/Tox Profiling
Concurrent with SAR studies, promising candidates should be subjected to a panel of in vitro ADME-Tox assays.[27][28] This "front-loading" of ADME-Tox helps identify potential liabilities early, preventing costly failures in later development stages.[28] Key assays include:
-
Metabolic Stability: Assessing how quickly the compound is metabolized by liver microsomes or hepatocytes.[29][30]
-
CYP450 Inhibition: Evaluating the potential for drug-drug interactions by measuring inhibition of key cytochrome P450 enzymes.[30]
-
Plasma Protein Binding: Determining the extent to which a drug binds to plasma proteins, which affects its distribution.[29][30]
-
Permeability: Using assays like the Caco-2 permeability model to predict oral absorption.[30]
-
Cardiotoxicity: Early assessment of potential cardiac effects, often using hERG channel assays.[28]
Conclusion
The biological activity screening of novel isoxazole derivatives is a dynamic, multi-stage process that requires a strategic, data-driven approach. By designing a logical screening cascade that progresses from broad, high-throughput primary assays to specific, mechanism-of-action-based secondary assays, researchers can efficiently identify and validate promising therapeutic candidates. Integrating SAR analysis and early ADME-Tox profiling into this workflow is critical for transforming a novel chemical entity into a viable lead compound, ultimately accelerating the path toward new and effective medicines.
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A review of isoxazole biological activity and present synthetic techniques. (2022). IP Indexing. Retrieved January 19, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
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In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. Retrieved January 19, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]
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A three-stage biophysical screening cascade for fragment-based drug discovery. (2013). Nature Protocols, 8(11), 2113-2122. Retrieved January 19, 2026, from [Link]
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Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., & Tiwari, V. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In A. K. Jha & R. S. Singh (Eds.), Frontiers In Medicinal Chemistry (Vol. 10). Retrieved January 19, 2026, from [Link]
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Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
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Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (2005). University of Helsinki. Retrieved January 19, 2026, from [Link]
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Building GPCR screening cascades for lead generation. (2014, May 6). Drug Target Review. Retrieved January 19, 2026, from [Link]
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Screening and identification of novel biologically active natural compounds. (2017). Expert Opinion on Drug Discovery, 12(8), 783-800. Retrieved January 19, 2026, from [Link]
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Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). European Journal of Medicinal Chemistry, 137, 587-601. Retrieved January 19, 2026, from [Link]
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Screening and identification of novel biologically active natural compounds. (2017). Natural Product Reports, 34(7), 703-727. Retrieved January 19, 2026, from [Link]
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A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. (2025). Medicinal Chemistry, 21(8), 749-760. Retrieved January 19, 2026, from [Link]
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Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). European Journal of Medicinal Chemistry, 137, 587-601. Retrieved January 19, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 19, 2026, from [Link]
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2018). Clinical Microbiology and Antimicrobial Chemotherapy, 20(2), 126-132. Retrieved January 19, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024, December 24). CLYTE Technologies. Retrieved January 19, 2026, from [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review. Retrieved January 19, 2026, from [Link]
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Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. (2018). Molecules, 23(11), 2828. Retrieved January 19, 2026, from [Link]
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A screening cascade designed to make maximum use of in vitro systems to eliminate compounds that may have DMPK liabilities prior to initiating in vivo studies. (2013). Journal of Pharmacokinetics and Pharmacodynamics, 40(3), 327-338. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of Methoxyphenylisoxazole Compounds
Foreword: The Scientific Imperative
The methoxyphenylisoxazole scaffold represents a privileged structure in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and immunosuppressive effects.[1][2] Understanding the precise mechanism of action (MoA) of these compounds is paramount for their rational development into targeted and effective therapeutic agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously dissect the molecular pathways modulated by this versatile chemical class. We will move beyond rote protocol listing to foster a deep, causal understanding of experimental design, enabling you to generate robust, publication-quality data.
Part 1: The Methoxyphenylisoxazole Core - A Starting Point for Diverse Bioactivity
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a versatile building block in drug discovery.[2] The incorporation of a methoxyphenyl group introduces specific steric and electronic properties that can significantly influence the compound's interaction with biological targets. The position and number of methoxy substitutions on the phenyl ring, along with modifications at other positions of the isoxazole core, give rise to a vast chemical space with diverse biological activities.[1]
Our exploration into the MoA of methoxyphenylisoxazole compounds will be guided by the following key principles:
-
Target Identification: What are the primary molecular targets of the compound?
-
Pathway Analysis: Which signaling cascades are modulated by the compound-target interaction?
-
Phenotypic Outcomes: How do these molecular events translate into observable cellular and physiological effects?
Part 2: Deconstructing the Mechanism of Action - A Multi-pronged Approach
A thorough MoA study requires a multi-faceted experimental approach. We will focus on a logical progression of assays, starting from broad phenotypic screens and progressively narrowing down to specific molecular interactions.
Initial Phenotypic Screening: Gauging the Biological Impact
The initial step is to characterize the phenotypic effects of the methoxyphenylisoxazole compound in a relevant biological system. This provides the foundational data to guide subsequent mechanistic investigations.
For compounds with suspected anticancer or immunosuppressive activity, assessing their impact on cell proliferation and viability is a critical first step.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard procedure for determining the cytotoxic effects of a methoxyphenylisoxazole compound on a cancer cell line (e.g., A549 lung carcinoma) or immune cells (e.g., peripheral blood mononuclear cells - PBMCs).
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the methoxyphenylisoxazole compound in appropriate cell culture media. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period relevant to the expected mechanism (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Causality Behind Experimental Choices:
-
Why MTT? The MTT assay is a reliable and widely used method to assess metabolic activity, which is a proxy for cell viability. A decrease in metabolic activity is often an early indicator of cytotoxicity.
-
Why a Dose-Response Curve? This allows for the quantification of the compound's potency (IC50) and provides insights into the therapeutic window.
-
Why a Time Course? Observing the effects over time can help distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.
Data Presentation: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) after 48h |
| Compound X | A549 | 15.2 ± 1.8 |
| Compound Y | Jurkat | 8.7 ± 0.9 |
| Doxorubicin (Control) | A549 | 0.5 ± 0.1 |
Delving Deeper: Investigating the Mode of Cell Death
If a compound exhibits cytotoxic activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer and immunosuppressive agents.
Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring their activity is a key indicator of apoptotic cell death.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol describes a luminescent assay to measure the activity of caspases 3 and 7, which are key executioner caspases.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the methoxyphenylisoxazole compound at its IC50 concentration and a higher concentration for a predetermined time (e.g., 24 hours). Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the cells in the 96-well plate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and express the results as a fold change relative to the vehicle control.
Causality Behind Experimental Choices:
-
Why Caspases 3 and 7? These are the primary executioner caspases, and their activation is a hallmark of apoptosis.
-
Why a Luminescent Assay? Luminescent assays are generally more sensitive than colorimetric or fluorometric assays, allowing for the detection of subtle changes in caspase activity.
Visualization: Apoptotic Signaling Pathway
Caption: Simplified NF-κB signaling pathway.
Part 3: Ensuring Scientific Integrity and Trustworthiness
The validity of your MoA studies hinges on rigorous experimental design and self-validating systems.
-
Orthogonal Assays: Always confirm key findings with at least two different experimental approaches. For example, if you observe apoptosis via caspase activation, corroborate this with an Annexin V/PI staining assay using flow cytometry.
-
Appropriate Controls: The inclusion of positive, negative, and vehicle controls is non-negotiable. For pathway analysis, use known inhibitors or activators of the pathway as controls.
-
Statistical Rigor: Perform all experiments with sufficient biological replicates and apply appropriate statistical tests to determine the significance of your findings.
By adhering to these principles, you will build a robust and compelling narrative for the mechanism of action of your methoxyphenylisoxazole compounds, paving the way for their successful translation into novel therapeutics.
References
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Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. National Institutes of Health. Available at: [Link]
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Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. PubMed. Available at: [Link]
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Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. ResearchGate. Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. PubMed. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol
This guide provides a comprehensive, technically-grounded workflow for the complete in silico characterization of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol, a novel small molecule with potential therapeutic applications. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind each methodological choice, establishing a self-validating framework for computational drug discovery. Our approach is structured to systematically build a data-driven hypothesis for the molecule's biological activity, pharmacokinetic profile, and mechanism of action, paving the way for targeted experimental validation.
Introduction: The Rationale for a Computational First Approach
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore capable of engaging in a wide range of interactions with biological targets.[3] The subject of this guide, this compound, represents a novel entity within this chemical class. Before committing significant resources to synthesis and in vitro screening, a robust in silico evaluation is paramount.
Computer-Aided Drug Design (CADD) has become an indispensable part of the modern drug discovery pipeline, serving to reduce costs, shorten timelines, and decrease late-stage attrition rates by identifying promising candidates and flagging potential liabilities early.[4][5] This guide outlines a complete computational workflow, beginning with the foundational step of target identification and progressing through molecular docking, pharmacokinetic profiling, and the dynamic simulation of protein-ligand interactions.
Caption: High-level overview of the integrated in silico workflow.
Chapter 1: Ligand Preparation and Foundational Analysis
Causality: Before any target prediction or docking can occur, the ligand must be accurately represented in a computationally readable format. The initial analysis of its physicochemical properties provides the first filter for "drug-likeness," guiding the interpretation of subsequent results. Properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors/acceptors are critical determinants of a compound's pharmacokinetic behavior.[1]
Protocol 1.1: Ligand Structure Generation and Property Calculation
-
Obtain 2D Structure: Draw the structure of this compound using chemical drawing software such as ChemDraw or the free online tool MolView.
-
Generate SMILES String: Convert the 2D structure into its Simplified Molecular-Input Line-Entry System (SMILES) representation. For this molecule, a possible SMILES string is COc1cccc(c1)c2cc(CO)on2.
-
Generate 3D Conformer: Use a tool like Open Babel or the RDKit library in Python to convert the SMILES string into an energy-minimized 3D structure (e.g., in SDF or PDBQT format). This step is crucial for shape-based screening and docking.
-
Calculate Physicochemical Properties: Submit the SMILES string to a web server like SwissADME to calculate key descriptors.[2] This platform provides a comprehensive analysis of properties relevant to drug-likeness, including adherence to Lipinski's Rule of Five.[1]
Data Presentation: Predicted Physicochemical Properties
| Property | Predicted Value | Acceptable Range (Lipinski's Rule) | Status |
| Molecular Weight | 205.21 g/mol | ≤ 500 | Pass |
| LogP (Consensus) | 1.5 - 2.0 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Pass |
| Topological Polar Surface Area | 55.5 Ų | ≤ 140 Ų | Pass |
Note: Values are estimates for the parent compound and may vary slightly between prediction algorithms.
Chapter 2: Unveiling Potential Biological Targets
Causality: For a novel compound with no known biological activity, identifying the most probable protein targets is the most critical and challenging initial step. In silico target identification leverages the principle that structurally similar molecules often exhibit similar biological profiles.[6] By comparing our query molecule against large databases of known ligand-target interactions, we can generate a prioritized list of potential targets for further investigation.[7][8]
Protocol 2.1: Similarity-Based Target Prediction
-
Select Prediction Tool: Utilize a validated web server such as SwissTargetPrediction. This tool predicts targets based on a combination of 2D and 3D similarity to known bioactive ligands.
-
Input Ligand: Submit the SMILES string (COc1cccc(c1)c2cc(CO)on2) to the server.
-
Specify Organism: Select Homo sapiens to focus the search on human protein targets.
-
Analyze Results: The output will be a list of proteins ranked by a probability score. This score reflects the confidence of the prediction based on the similarity of the query molecule to known ligands for that target.
-
Prioritize Targets: Scrutinize the top-ranked targets. Cross-reference these proteins with disease pathology databases (e.g., Open Targets) to ascertain their therapeutic relevance. Focus on targets that are well-characterized and have available high-resolution 3D structures in the Protein Data Bank (PDB).[9][10][11]
Chapter 3: Molecular Docking – Simulating the Molecular Handshake
Causality: Once a set of plausible targets is identified, molecular docking predicts the preferred orientation (pose) of the ligand when bound to the target protein.[1] The resulting scoring function provides an estimate of the binding affinity. This step is crucial for visualizing key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex and for ranking different potential targets or ligand modifications.[12][13]
Caption: Step-by-step workflow for a typical molecular docking experiment.
Protocol 3.1: Docking with AutoDock Vina
-
Target Preparation:
-
Download the 3D structure of a prioritized target from the Protein Data Bank (PDB).[14][15] For example, a relevant kinase or enzyme.
-
Using software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, ions, and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges. Save the prepared protein in the required PDBQT format.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound from Protocol 1.1.
-
Load the ligand into AutoDock Tools, define the rotatable bonds, and save it in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation. This is typically a 3D grid box centered on the known active site of the protein. If the active site is unknown, it can be predicted using pocket detection algorithms.
-
-
Execution and Analysis:
-
Run AutoDock Vina using a configuration file that specifies the prepared protein, ligand, and grid box coordinates.
-
Analyze the output file, which contains the predicted binding affinity (in kcal/mol) and the coordinates for the top-ranked binding poses.
-
Visualize the best-scoring pose in a molecular viewer (e.g., PyMOL, Chimera) to identify key intermolecular interactions with active site residues.
-
Data Presentation: Example Docking Results
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase A (1ATP) | -8.2 | Tyr330, Val57 | H-Bond, Hydrophobic |
| Cyclooxygenase-2 (5IKR) | -7.9 | Arg120, Ser530 | H-Bond, Pi-Alkyl |
| Carbonic Anhydrase II (1AZM) | -7.5 | His94, Thr199 | H-Bond, Coordination |
Note: These are hypothetical results for illustrative purposes.
Chapter 4: Predicting a Molecule's Journey: ADMET Profiling
Causality: A compound's potency against its target is irrelevant if it cannot reach that target in the body at a therapeutic concentration without causing unacceptable toxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a critical step to de-risk a drug candidate.[16][17] In silico models can provide early warnings about potential liabilities such as poor oral bioavailability, metabolic instability, or off-target toxicity, guiding further chemical optimization.[18][19][20]
Protocol 4.1: Comprehensive ADMET Assessment
-
Platform Selection: Use a multi-faceted prediction tool like the SwissADME web server or other specialized software (e.g., pkCSM, ADMETlab).[17]
-
Submission: Input the ligand's SMILES string.
-
Analysis of Pharmacokinetics:
-
Absorption: Evaluate parameters like GI absorption (predicted as High/Low) and Blood-Brain Barrier (BBB) permeation.
-
Metabolism: Check for potential inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes can lead to dangerous drug-drug interactions.
-
-
Analysis of Drug-Likeness and Medicinal Chemistry:
-
Review alerts for Pan-Assay Interference Compounds (PAINS), which are structures known to cause false positives in high-throughput screens.
-
Assess the synthetic accessibility score to ensure the molecule can be reasonably synthesized.
-
-
Analysis of Toxicity:
-
While many free tools have limited toxicity prediction, some platforms can predict endpoints like the Ames test for mutagenicity or hERG inhibition, a key indicator of cardiac toxicity.[20]
-
Data Presentation: Summary of Predicted ADMET Properties
| Parameter | Prediction | Implication |
| Absorption | ||
| GI Absorption | High | Good potential for oral bioavailability. |
| BBB Permeant | No | Less likely to cause CNS side effects. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of interaction with CYP1A2 substrates. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. Warrants caution. |
| CYP3A4 Inhibitor | No | Low risk of interaction with many common drugs. |
| Toxicity | ||
| hERG I Inhibitor | Low Probability | Reduced risk of cardiotoxicity. |
| Ames Toxicity | Low Probability | Reduced risk of being mutagenic. |
Chapter 5: The Dynamic Reality: Molecular Dynamics (MD) Simulation
Causality: While molecular docking provides a valuable static snapshot of the ligand-protein interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the complex over time, typically on the nanosecond to microsecond scale.[21] This provides critical insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the role of solvent (water) molecules in the interaction, thereby validating and refining the docking results.[22]
Caption: Standard workflow for setting up and running an MD simulation.
Protocol 5.1: GROMACS Simulation of a Protein-Ligand Complex
-
System Setup:
-
Start with the best-ranked docked pose of the this compound-protein complex from Chapter 3.
-
Generate a topology for the protein using a standard force field (e.g., CHARMM36m) with the GROMACS pdb2gmx tool.
-
Generate a topology and parameter files for the ligand using a server like CGenFF or the antechamber suite. This is a critical step as standard force fields do not include parameters for drug-like molecules.[22]
-
Combine the protein and ligand topologies and coordinate files.
-
-
Solvation and Ionization:
-
Create a periodic boundary box (e.g., cubic or dodecahedron) around the complex.
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many long-range electrostatics algorithms.[21]
-
-
Minimization and Equilibration:
-
Perform a steep descent energy minimization to remove any steric clashes.
-
Conduct a short NVT (constant Number of particles, Volume, Temperature) equilibration to stabilize the system's temperature, often using position restraints on the protein and ligand heavy atoms.
-
Follow with a short NPT (constant Number of particles, Pressure, Temperature) equilibration to stabilize the pressure and density.[21]
-
-
Production Run and Analysis:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without position restraints.
-
Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone (to assess stability), Root Mean Square Fluctuation (RMSF) of residues (to identify flexible regions), and the persistence of hydrogen bonds over time.
-
Conclusion and Forward Look
This guide has detailed a rigorous, multi-step in silico workflow to prospectively characterize the therapeutic potential of this compound. By systematically predicting its likely biological targets, evaluating its binding affinity and mode, profiling its pharmacokinetic properties, and simulating its dynamic stability within a target's active site, we can construct a robust, data-driven hypothesis. The synthesized results from this computational cascade allow for the prioritization of this molecule for chemical synthesis and subsequent in vitro and in vivo validation, ensuring that laboratory resources are focused on candidates with the highest probability of success.
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Munisireesha, P., et al. (2022). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Journal of Pharmaceutical and Allied Sciences, 19(1), 3418-3425. Retrieved from [Link][1]
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An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of Isoxazole Derivatives
<
Abstract
Isoxazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The preliminary assessment of cytotoxicity is a crucial step in the early stages of drug discovery to identify promising lead compounds and eliminate those with unfavorable toxicity profiles.[4][5] This guide provides a comprehensive, in-depth technical overview of the methodologies and strategic considerations for conducting a preliminary cytotoxicity assessment of novel isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation.
Introduction: The Significance of Isoxazoles and Early Toxicity Screening
The isoxazole scaffold is a privileged structure in drug discovery, with numerous derivatives showing potent biological activities.[1][2][3][6] Their therapeutic potential spans various diseases, making them attractive candidates for novel drug development.[1][2][3] However, the journey from a promising compound to a viable drug candidate is fraught with challenges, a primary one being toxicity. Early-stage in vitro cytotoxicity screening is a fundamental component of the drug development pipeline.[4][5][7] It provides critical data on a compound's intrinsic toxicity, helping to establish a therapeutic window and guide lead optimization.[8][9] By identifying compounds with adverse effects at an early stage, resources can be allocated more efficiently, reducing the likelihood of costly late-stage failures.[4][5]
This guide will focus on three widely accepted and robust in vitro cytotoxicity assays: the MTT, SRB, and LDH assays. Each assay offers a different perspective on cell health, and their combined use provides a more comprehensive picture of a compound's cytotoxic potential.
Foundational Knowledge: Understanding Cytotoxicity and its Measurement
Cytotoxicity refers to the quality of being toxic to cells.[10] When assessing the effects of isoxazole derivatives, it is essential to distinguish between different mechanisms of cell death, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death). While a detailed mechanistic study is beyond the scope of a preliminary screen, the choice of assays can provide initial clues.
The primary quantitative output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50% compared to an untreated control. This value is a key metric for comparing the potency of different derivatives.
Experimental Design: The Blueprint for a Robust Cytotoxicity Screen
A well-designed experiment is the cornerstone of reliable and reproducible data. The following workflow provides a logical framework for the preliminary cytotoxicity assessment of isoxazole derivatives.
Caption: General workflow for in vitro cytotoxicity screening of isoxazole derivatives.
Cell Line Selection: Choosing the Right Biological System
The choice of cell lines is critical and should be guided by the therapeutic goal. For anticancer drug screening, a panel of cancer cell lines representing different tumor types is recommended. It is also crucial to include a non-cancerous cell line (e.g., normal human dermal fibroblasts) to assess selectivity—the ability of a compound to kill cancer cells while sparing normal cells.[11]
Compound Preparation and Treatment
Isoxazole derivatives should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[12] Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for treatment. It is imperative to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) to account for any solvent-induced toxicity.
Core Methodologies: A Trio of Assays for Comprehensive Assessment
Employing multiple assays that measure different cellular parameters provides a more robust and validated assessment of cytotoxicity.
MTT Assay: Gauging Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14][15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the isoxazole derivatives and control compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[13]
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[12][16] The amount of bound dye is proportional to the total cellular protein mass, providing an estimate of cell number.[16][17] This assay is less susceptible to interference from compounds that may affect cellular metabolism.[12]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After the treatment period, fix the cells by gently adding a cold fixation solution (e.g., trichloroacetic acid) to each well and incubate.
-
Washing: Remove the fixative and wash the plates with water to remove excess fixative and medium components.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature.
-
Washing: Remove the SRB solution and wash the plates with a wash solution (e.g., 1% acetic acid) to remove unbound dye.
-
Dye Solubilization: Add a solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-565 nm.[12][16]
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[18][19][20] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[18][19]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the generated formazan at a wavelength of approximately 490 nm.[18][19]
Data Presentation and Interpretation
For a clear and comparative analysis, the calculated IC50 values should be presented in a structured table.
Table 1: Illustrative Cytotoxicity Data (IC50 in µM) for Novel Isoxazole Derivatives
| Compound | Cancer Cell Line A (e.g., MCF-7) | Cancer Cell Line B (e.g., HCT116) | Normal Cell Line (e.g., NHDF) | Selectivity Index (SI)* |
| Isoxazole-1 | 10.5 ± 1.2 | 15.2 ± 1.8 | >100 | >9.5 |
| Isoxazole-2 | 2.3 ± 0.4 | 3.1 ± 0.5 | 50.7 ± 4.5 | 22.0 |
| Isoxazole-3 | 50.1 ± 5.6 | 65.8 ± 7.1 | >100 | >2.0 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 5.4 ± 0.6 | 6.8 |
*Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Data are presented as mean ± standard deviation from at least three independent experiments.
Delving Deeper: Investigating the Mechanism of Action
While the primary screen provides a measure of overall cytotoxicity, a preliminary investigation into the mechanism of cell death can provide valuable insights for lead optimization.
Apoptosis vs. Necrosis
A significant difference in IC50 values between the MTT/SRB assays (measuring viable cells) and the LDH assay (measuring membrane-compromised cells) can suggest a potential mechanism. For instance, a potent effect in the MTT/SRB assays with a less pronounced effect in the LDH assay might indicate an apoptotic mechanism, as apoptosis maintains membrane integrity in its early stages.
Caspase Activation: A Hallmark of Apoptosis
Apoptosis is executed by a family of proteases called caspases.[21] Caspase activity assays can be employed to confirm if the isoxazole derivatives induce apoptosis. These assays typically use a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage by an active caspase.[22]
Caption: Simplified overview of the caspase-mediated apoptotic pathway.
Reactive Oxygen Species (ROS) Generation
Many cytotoxic drugs exert their effects by inducing the production of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.[23][24][25] The generation of ROS can be measured using fluorescent probes that become oxidized in the presence of ROS.
Conclusion: From Data to Decision
The preliminary cytotoxicity assessment is a critical decision-making point in the drug discovery process. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the cytotoxic potential of novel isoxazole derivatives. This data, combined with an initial exploration of the mechanism of action, provides a solid foundation for selecting the most promising candidates for further preclinical development. The methodologies outlined in this guide, when executed with precision and a clear understanding of their underlying principles, will enable the generation of high-quality, reliable data to drive successful drug discovery programs.
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The Emerging Therapeutic Landscape of 3-Aryl-5-Hydroxymethylisoxazoles: A Technical Guide for Drug Discovery Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties have led to its incorporation into a multitude of approved drugs and clinical candidates. Within this versatile class of compounds, the 3-aryl-5-hydroxymethylisoxazole core has garnered significant attention as a promising starting point for the development of novel therapeutics across various disease areas. This technical guide provides an in-depth exploration of the synthesis, therapeutic potential, and evaluation of this specific isoxazole scaffold, offering valuable insights for researchers, scientists, and drug development professionals.
The Architectural Advantage: Synthesis of the 3-Aryl-5-Hydroxymethylisoxazole Core
The primary and most efficient method for constructing the 3-aryl-5-hydroxymethylisoxazole scaffold is through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne. Specifically, an aryl nitrile oxide, generated in situ from an aryldoxime, reacts with propargyl alcohol to yield the desired (3-arylisoxazol-5-yl)methanol.[1]
This synthetic strategy offers a high degree of flexibility, allowing for the introduction of a wide variety of substituents on the aryl ring at the 3-position. This is a critical feature for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of the resulting compounds.
Detailed Synthetic Protocol:
A representative procedure for the synthesis of (3-arylisoxazol-5-yl)methanol is as follows:
-
Aldoxime Formation: An appropriate aromatic aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, in the presence of a base like sodium acetate. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Nitrile Oxide Generation and Cycloaddition: The resulting aldoxime is dissolved in a chlorinated solvent like dichloromethane (DCM). To this solution, propargyl alcohol is added. The key step involves the slow addition of an oxidizing agent, such as sodium hypochlorite (NaOCl), which facilitates the in situ generation of the aryl nitrile oxide. This highly reactive intermediate then undergoes a [3+2] cycloaddition with the propargyl alcohol to form the 3-aryl-5-hydroxymethylisoxazole.[1]
-
Purification: The crude product is then purified using standard techniques, such as column chromatography on silica gel, to yield the pure (3-arylisoxazol-5-yl)methanol.
Caption: Synthetic workflow for 3-aryl-5-hydroxymethylisoxazoles.
Therapeutic Potential: A Multi-faceted Scaffold
The 3-aryl-5-hydroxymethylisoxazole core has shown promise in several key therapeutic areas, primarily due to the isoxazole ring's ability to act as a bioisostere for other functional groups and its capacity to engage in various biological interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of isoxazole-containing compounds.[2][3][4] While direct and extensive studies on the 3-aryl-5-hydroxymethylisoxazole core are emerging, the derivatization of this scaffold has yielded compounds with significant cytotoxic activity against a range of human cancer cell lines.
For instance, a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, synthesized from (3-arylisoxazol-5-yl)methanol, demonstrated potent cytotoxicity. One of the most active compounds from this series, compound 4n , exhibited IC50 values of less than 12 µM against A549 (lung carcinoma), COLO 205 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and PC-3 (prostate adenocarcinoma) cell lines.[1]
Table 1: Cytotoxicity Data for a Derivative of 3-Aryl-5-Hydroxymethylisoxazole
| Compound | Cancer Cell Line | IC50 (µM) |
| 4n | A549 (Lung) | <12 |
| COLO 205 (Colon) | <12 | |
| MDA-MB-231 (Breast) | <12 | |
| PC-3 (Prostate) | <12 |
Data sourced from a study on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives.[1]
The proposed mechanisms of action for the anticancer effects of isoxazole derivatives often involve the induction of apoptosis and cell cycle arrest.[3] Further investigations into the specific molecular targets of 3-aryl-5-hydroxymethylisoxazole derivatives are warranted to fully elucidate their anticancer potential.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for MTT cytotoxicity assay.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in a wide range of diseases. Isoxazole derivatives have been investigated as potential anti-inflammatory agents.[5][6][7] While direct studies on 3-aryl-5-hydroxymethylisoxazoles are limited, research on the closely related 3-aryl-4,5-dihydroisoxazole scaffold provides valuable mechanistic insights.
One such study on a 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole derivative (DIC) demonstrated significant anti-inflammatory effects.[5][8] The compound was found to decrease the release of pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.[5] Furthermore, it inhibited the expression of cyclooxygenase-2 (COX-2) and subsequently the production of prostaglandin E2 (PGE2).[5] Mechanistically, DIC was shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.[5][9]
These findings suggest that the 3-aryl-isoxazole core, even in its dihydro form, can effectively modulate key inflammatory pathways. It is highly probable that 3-aryl-5-hydroxymethylisoxazoles will exhibit similar, if not enhanced, anti-inflammatory properties, making them attractive candidates for further investigation.
Caption: Proposed anti-inflammatory mechanism of action.
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or vehicle (control) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isoxazole derivatives have been reported to possess a broad spectrum of antibacterial and antifungal activities.[10][11][12] The antimicrobial potential of the 3-aryl-5-hydroxymethylisoxazole scaffold is an area ripe for exploration.
The structural features of these compounds, including the nature and position of substituents on the aryl ring, are expected to play a crucial role in determining their antimicrobial spectrum and potency. Structure-activity relationship (SAR) studies will be instrumental in optimizing these compounds for antimicrobial drug discovery.[13]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.
-
Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the growth of the test microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
The 3-aryl-5-hydroxymethylisoxazole scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemists.
Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substituents on the aryl ring to establish comprehensive SAR.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds in different disease models.
-
In vivo efficacy studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of cancer, inflammation, and infectious diseases.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of promising candidates to guide their further development.
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Synthesis and Cytotoxic Activity Evaluation of Some Novel 1-(3-(aryl-4,5-dihydroisoxazol-5-yl)methyl)-4-trihalomethyl-1H-pyrimidin-2-ones in Human Cancer Cells. European Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones. Molecules. [Link]
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Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry. [Link]
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Methodological & Application
Application Note: Streamlining Discovery Chemistry with One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
Introduction: The Enduring Significance of Isoxazoles in Drug Discovery
The isoxazole motif is a cornerstone in medicinal chemistry, embedded in the molecular architecture of numerous clinically approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, participating in hydrogen bonding and π–π stacking interactions, while also serving as a stable bioisostere for other functional groups.[2] The development of efficient and modular synthetic routes to substituted isoxazoles is therefore a critical endeavor for accelerating drug discovery pipelines. This application note provides a detailed, field-proven protocol for the one-pot synthesis of 3,5-disubstituted isoxazoles, a common and highly valuable substitution pattern.
The classical and most powerful approach to the isoxazole core is the [2+3] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[3] However, the inherent instability of nitrile oxides, which tend to dimerize, necessitates their in situ generation.[4][5] This guide will focus on a robust and highly regioselective one-pot copper(I)-catalyzed protocol that proceeds from readily available aldehydes and terminal alkynes, minimizing byproduct formation and simplifying purification.[4][5][6] A metal-free alternative will also be discussed to provide a broader synthetic toolkit.
Core Protocol: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is a convenient, three-step process conducted in a single reaction vessel, leveraging the copper(I)-catalyzed cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.[4][6] The method is lauded for its high regioselectivity, yielding exclusively the 3,5-disubstituted isomer, and its tolerance of a wide array of functional groups.[4][6]
Mechanistic Rationale
The entire sequence is a cascade of three distinct chemical transformations occurring in one pot:
-
Oxime Formation: An aldehyde reacts with hydroxylamine to form the corresponding aldoxime.
-
Nitrile Oxide Generation: The aldoxime is then oxidized to generate the transient nitrile oxide intermediate. In this protocol, Chloramine-T serves as a mild and effective oxidizing agent.[4]
-
Regioselective [3+2] Cycloaddition: The in situ generated nitrile oxide undergoes a highly regioselective cycloaddition with a copper(I) acetylide, which is formed from the terminal alkyne and the copper(I) catalyst. This step is the cornerstone of the "click chemistry" approach, ensuring high efficiency and specificity.[4][5] The copper catalyst is crucial for controlling the regioselectivity, favoring the 3,5-disubstituted product over the 3,4-disubstituted isomer that can form in uncatalyzed reactions.[4][7]
The overall workflow is depicted in the diagram below:
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Application Notes and Protocols for (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol in Cell-Based Assays
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol in various cell-based assays. While direct experimental data for this specific molecule is emerging, the isoxazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities. This guide draws upon the broader knowledge of isoxazole derivatives and analogous compounds to propose a logical, tiered approach for characterizing the cellular effects of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for initial compound screening and mechanism of action studies.
Part 1: Scientific Introduction and Rationale
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, known to impart a range of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The specific substitution pattern of a methoxyphenyl group at the 3-position and a hydroxymethyl group at the 5-position of the isoxazole ring in this compound suggests the potential for interaction with various biological targets. The methoxy group can influence pharmacokinetic properties and engage in hydrogen bonding, while the hydroxymethyl group provides a potential site for metabolic modification or interaction with target proteins.
Given the diverse activities of related isoxazole-containing compounds, a systematic approach to evaluating this compound is warranted. This guide will focus on three primary areas of investigation:
-
Cytotoxicity and Antiproliferative Activity: To determine the compound's effect on cell viability and growth, a foundational step in drug discovery.
-
Neuroprotective Potential: Inspired by the multi-target neuroprotective effects of compounds like JM-20, which, although structurally distinct, highlight the potential for small molecules to mitigate neuronal cell death.[5][6]
-
Mechanism of Action Studies: To elucidate the potential cellular pathways modulated by the compound, with a focus on mitochondrial function and oxidative stress, common targets for bioactive molecules.[7]
The following sections provide detailed protocols and the scientific reasoning behind the experimental design.
Part 2: Foundational Assays - Cytotoxicity and Cell Proliferation
A primary step in characterizing any novel compound is to assess its impact on cell viability and proliferation. This provides a therapeutic window and identifies cell lines that are sensitive to the compound's effects.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
BrdU Assay for Cell Proliferation
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's instructions.
-
Detection: Add the anti-BrdU antibody conjugated to a peroxidase enzyme, followed by the substrate solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Data Analysis: Determine the effect of the compound on cell proliferation relative to controls.
| Assay | Parameter Measured | Typical Concentration Range | Expected Outcome |
| MTT | Cell Viability (Metabolic Activity) | 0.1 - 100 µM | IC₅₀ value determination |
| BrdU | Cell Proliferation (DNA Synthesis) | 0.1 - 100 µM | Inhibition of proliferation |
Part 3: Investigating Neuroprotective Effects
Drawing parallels from the neuroprotective agent JM-20, it is plausible that this compound may exhibit protective effects in neuronal cell models.[5][6][7]
Oxidative Stress-Induced Cell Death Model
Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress and subsequent cell death in neuronal cell lines like SH-SY5Y or PC-12.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Add a pre-determined toxic concentration of H₂O₂ to the wells (co-treatment with the compound).
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in section 2.1.
-
Data Analysis: Compare the viability of cells treated with H₂O₂ alone to those pre-treated with the compound to determine the protective effect.
Mitochondrial Membrane Potential Assay
Mitochondrial dysfunction is a key event in many forms of cell death. The integrity of the mitochondrial membrane potential (ΔΨm) can be assessed using fluorescent dyes like JC-1 or TMRE.
-
Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat with the compound and/or an apoptosis-inducing agent (e.g., staurosporine).
-
JC-1 Staining: Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of both JC-1 monomers (green, ~529 nm) and aggregates (red, ~590 nm) using a fluorescence plate reader.
-
Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Caption: Workflow for assessing neuroprotective potential.
Part 4: Delving into the Mechanism of Action
Understanding how a compound exerts its effects is crucial. The following protocols are designed to investigate potential mechanisms related to oxidative stress and apoptosis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of ROS is a key event in oxidative stress-induced cell death. Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation.
-
Cell Seeding and Treatment: Plate cells and treat with the compound and/or an oxidative stress inducer as described previously.
-
DCFDA Staining: Add DCFDA solution to the cells and incubate for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.
-
Data Analysis: An increase in fluorescence indicates an increase in intracellular ROS. Assess if the compound can scavenge ROS or prevent its formation.
Caspase-3/7 Activity Assay
Caspases are key mediators of apoptosis. A luminescent or fluorescent assay can be used to measure the activity of executioner caspases-3 and -7.
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound and/or an apoptosis inducer.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates the activation of caspases-3 and -7, a hallmark of apoptosis.
Caption: Potential mechanism of action pathway investigation.
Part 5: Concluding Remarks and Future Directions
The protocols outlined in this document provide a robust starting point for the characterization of this compound in cell-based assays. The initial tiered approach, from broad cytotoxicity screening to more focused mechanistic studies, allows for a comprehensive evaluation of the compound's biological activity. Positive results in any of these assays would warrant further investigation, including target identification studies, in vivo efficacy models, and advanced structure-activity relationship (SAR) studies. The diverse biological potential of the isoxazole scaffold suggests that this compound is a compound of significant interest for further research and development.
References
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Pardo-Andreu, G. L., et al. (2014). JM-20, a novel benzodiazepine–dihydropyridine hybrid molecule, protects mitochondria and prevents ischemic insult-mediated neural cell death in vitro. European Journal of Pharmacology, 726, 57-65. [Link]
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Pardo-Andreu, G. L., et al. (2018). Multi-targeting effects of a new synthetic molecule (JM-20) in experimental models of cerebral ischemia. Pharmacological Reports, 70(4), 756-763. [Link]
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Santos, N. A., et al. (2021). JM-20 protects against 6-hydroxydopamine-induced neurotoxicity in models of Parkinson's disease: Mitochondrial protection and antioxidant properties. Neurotoxicology, 82, 89-98. [Link]
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Valdés-Tresanco, M. E., et al. (2018). Characterization of the anxiolytic and sedative profile of JM-20: A novel benzodiazepine-dihydropyridine hybrid molecule. Pharmacology Biochemistry and Behavior, 175, 126-134. [Link]
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Santos, N. A., et al. (2022). JM-20, a Benzodiazepine-Dihydropyridine Hybrid Molecule, Inhibits the Formation of Alpha-Synuclein-Aggregated Species. Neurotoxicity Research, 40(6), 2135-2147. [Link]
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Garrido-Suárez, B. B., et al. (2020). Anti-hypernociceptive and anti-inflammatory effects of JM-20: A novel hybrid neuroprotective compound. Brain Research Bulletin, 165, 124-134. [Link]
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Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications, 2021, 6688959. [Link]
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Premalatha, K., et al. (2020). Design, Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole Derivatives as Anticancer Agents. ResearchGate. [Link]
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Ahmad, I., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
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Umapathi, N., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Pharmacia, 69(1), 221-233. [Link]
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Shchegravina, E. S., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 27(21), 7247. [Link]
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Ahmad, I., et al. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]
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protocol for 1,3-dipolar cycloaddition synthesis of isoxazoles
An Application Guide to the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[1][2] Isoxazole-containing molecules exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This has led to their incorporation into numerous FDA-approved drugs, underscoring their clinical significance.
The premier synthetic strategy for constructing this valuable heterocycle is the 1,3-dipolar cycloaddition reaction. This powerful transformation, often categorized as a "click chemistry" reaction, provides a highly efficient and convergent pathway to the isoxazole core by reacting a nitrile oxide (as the 1,3-dipole) with an alkyne (as the dipolarophile).[6] This guide provides an in-depth exploration of the mechanism, key experimental considerations, and detailed protocols for the synthesis of isoxazoles, aimed at researchers and scientists in the field of drug development.
The [3+2] Cycloaddition: A Mechanistic Overview
The 1,3-dipolar cycloaddition is a pericyclic reaction that involves the concerted addition of a 4π-electron 1,3-dipole to a 2π-electron dipolarophile, leading to a five-membered ring. In the context of isoxazole synthesis, the reaction proceeds between a nitrile oxide and an alkyne.
-
The 1,3-Dipole: Nitrile Oxides (R-C≡N⁺-O⁻) : These are high-energy, reactive intermediates that are not typically isolated. Their linear structure contains a nucleophilic oxygen terminus and an electrophilic carbon atom. Due to their instability, they are almost always generated in situ from stable precursors immediately before reacting with the dipolarophile.[7][8]
-
The Dipolarophile : For the synthesis of isoxazoles, the dipolarophile is an alkyne. The reaction can also be performed with alkenes to yield the corresponding dihydroisoxazole (isoxazoline) derivatives.[9] The electronic nature of the substituents on the alkyne plays a crucial role in the reaction's regioselectivity.
The reaction is believed to proceed through a concerted, but potentially asynchronous, six-electron transition state, as depicted below.[9]
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Application Notes and Protocols for (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
A Framework for Investigating a Novel Isoxazole Derivative in Oncology
Senior Application Scientist's Note: The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential in cancer therapy.[1][2] While, as of this writing, specific anticancer studies on (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol are not extensively documented in publicly available literature, its structural motifs suggest a strong rationale for its investigation as a potential therapeutic agent. This guide is therefore structured to provide a comprehensive framework for the preclinical evaluation of this specific molecule, drawing upon the established mechanisms and protocols associated with the broader class of anticancer isoxazole derivatives. We will proceed with a hypothesis-driven approach, outlining the likely mechanisms of action and providing detailed, field-proven protocols to test these hypotheses rigorously.
Introduction to Isoxazoles in Cancer Research
The five-membered heterocyclic isoxazole ring is a versatile pharmacophore that has been incorporated into a wide array of compounds with diverse biological activities, including anticancer properties.[3][4] The therapeutic potential of isoxazole derivatives stems from their ability to engage with various biological targets crucial for cancer cell survival and proliferation.[2][5] These mechanisms include the induction of programmed cell death (apoptosis), inhibition of key signaling enzymes like kinases and heat shock proteins (HSP90), and disruption of the cellular cytoskeleton.[2][5][6] The specific activity of any given derivative is highly dependent on the nature and position of its substituents, which modulate its physicochemical properties and target-binding affinity.
The compound This compound features a methoxy-substituted phenyl ring at the 3-position and a hydroxymethyl group at the 5-position. These features provide potential sites for hydrogen bonding and other interactions within the active sites of target proteins, making it a compelling candidate for anticancer screening.
Hypothesized Mechanism of Action
Based on extensive research into structurally related isoxazole compounds, a primary hypothesized mechanism of action for this compound is the induction of apoptosis . Apoptosis is a critical pathway for eliminating damaged or cancerous cells, and its activation is a key strategy for many successful chemotherapeutic agents. Isoxazole derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5]
A plausible signaling cascade initiated by an active isoxazole compound is depicted below. This often involves the inhibition of pro-survival proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Hypothesized intrinsic apoptosis pathway induced by an isoxazole derivative.
Data Presentation: Benchmarking Anticancer Activity
To provide context for the evaluation of this compound, the following table summarizes the cytotoxic activity of other isoxazole derivatives reported in the literature. This data serves as a valuable reference for expected potency and cell line sensitivity.
| Compound/Derivative | Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) | Reference |
| 5-Methyl-3-phenyl-N-(p-tolyl)isoxazole-4-carboxamide | B16-F1 | Melanoma | 0.079 | [7] |
| 5-(3-(4-(trifluoromethyl)benzoyl)phenyl)-dihydroisoxazole derivative (6ah) | PC-3 | Prostate Cancer | ~5.5 (1.5 µg/mL) | [8] |
| 5-(3-(2-fluorobenzoyl)phenyl)-dihydroisoxazole derivative (6ai) | PC-3 | Prostate Cancer | ~6.6 (1.8 µg/mL) | [8] |
| N-(3-(2,4-dihydroxy-5-isopropylphenyl)-4-(...))isoxazol-5-yl)cyclopropanecarboxamide (108) | U-87MG | Glioblastoma | 0.088 (Avg GI₅₀) | [6] |
| Isoxazole-curcumin derivative | MCF-7 | Breast Cancer | ~7-fold > Curcumin | [1] |
Experimental Protocols
The following protocols provide a standardized workflow for the initial in vitro screening of this compound.
Caption: A standard workflow for the in vitro evaluation of a novel anticancer compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a robust and widely used method to quantify the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[9][10]
Causality: Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, PC-3, A549, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound, dissolved in DMSO to create a stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Causality: In early apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound at a predetermined concentration (e.g., 1x and 2x IC₅₀) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension at 400-600 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, providing mechanistic insight into the compound's action.[15][16]
Causality: Apoptosis induction by the test compound should lead to the cleavage and activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3). It may also alter the expression levels of Bcl-2 family proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.
Materials:
-
Cells treated with the test compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: After treating cells with the compound for the desired time, collect both floating and adherent cells. Wash with ice-cold PBS and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression or cleavage.
References
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2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. Available from: [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. Available from: [Link]
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Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available from: [Link]
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Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available from: [Link]
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In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC - NIH. Available from: [Link]
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Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. ResearchGate. Available from: [Link]
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Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Available from: [Link]
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A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution. Chemical Review and Letters. Available from: [Link]
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Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. Available from: [Link]
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A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]
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Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Available from: [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available from: [Link]
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Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. Available from: [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]
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In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available from: [Link]
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(S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma. PubMed. Available from: [Link]
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(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available from: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]
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Determination of Caspase Activation by Western Blot. PubMed - NIH. Available from: [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Available from: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
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High-Throughput Screening of Isoxazole Libraries: Application Notes and Protocols for Hit Identification
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions allow it to bind to a wide range of biological targets.[3] This versatility has led to the development of isoxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Consequently, isoxazole libraries represent a rich source of potential therapeutic agents, making them prime candidates for high-throughput screening (HTS) campaigns aimed at identifying novel drug leads.[1]
This guide provides a comprehensive overview and detailed protocols for designing and executing HTS campaigns for isoxazole libraries. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system designed for robustness and reproducibility. We will explore biochemical and cell-based assays targeting common isoxazole activities, address the critical issue of compound interference, and provide a framework for data analysis and hit validation.
Part 1: Foundational Principles of an HTS Campaign
A successful HTS campaign is a multi-step process that begins with careful planning and assay development and culminates in the identification of validated "hit" compounds. The quality and reliability of the data generated at each step are paramount to the success of the entire drug discovery effort.[4]
The HTS Workflow: A Strategic Overview
The journey from a large compound library to a few promising leads follows a structured path. This workflow ensures that resources are focused on the most promising candidates while systematically eliminating false positives and irrelevant compounds.
Caption: Simplified NF-κB signaling pathway and potential inhibition by isoxazole compounds.
Detailed Protocol: HTS for NF-κB Pathway Inhibitors
Objective: To identify isoxazole compounds that inhibit TNFα-induced NF-κB activation.
Materials:
-
HEK293 cells with a stable NF-κB luciferase reporter
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
384-well solid white tissue culture-treated plates
-
Isoxazole compound library
-
TNFα (stimulant)
-
Bay 11-7082 (positive control inhibitor)
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed 10,000 cells in 40 µL of medium per well into 384-well white plates.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Add 50 nL of isoxazole compounds or controls to the wells.
-
Incubate for 1 hour at 37°C.
-
Rationale: Pre-incubation allows the compounds to enter the cells and engage their target before pathway stimulation.
-
-
Pathway Stimulation:
-
Prepare a solution of TNFα in assay medium at a concentration that elicits ~80% of the maximal response (EC80, determined during assay development).
-
Add 10 µL of the TNFα solution to all wells except the negative controls (add 10 µL of medium instead).
-
Incubate for 6 hours at 37°C, 5% CO2. [5]
-
-
Data Acquisition:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 25 µL of luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence.
-
Part 5: Managing Compound Interference
A significant challenge in any HTS campaign is the identification of compounds that interfere with the assay technology, leading to false-positive or false-negative results. [6]Isoxazole-containing compounds, like many aromatic heterocycles, can be prone to autofluorescence. [7]
Common Interference Mechanisms and Mitigation Strategies
| Interference Type | Description | Potential Effect | Mitigation Strategy |
| Autofluorescence | Compound emits light at the same wavelength as the assay's fluorescent reporter. | False positive (gain-of-signal assay) or false negative (quenching). | 1. Pre-screen Read: Read the fluorescence of the compound plate before adding reagents.<br>2. Shift Wavelengths: Use red-shifted dyes to avoid the common blue/green fluorescence of compounds.<[8]br>3. Counterscreen: Run the assay in the absence of the biological target to measure compound-only signal. |
| Light Scattering | Insoluble compounds or aggregates scatter excitation light. | False positive (increased signal). | 1. Solubility Assessment: Visually inspect for precipitates.2. Add Detergent: Include 0.01% Triton X-100 in the assay buffer to prevent aggregation. |
| Luciferase Inhibition | Compound directly inhibits the luciferase reporter enzyme. | False positive (in an assay where inhibition of a target increases the reporter signal) or false negative. | Counterscreen: Run a purified luciferase enzyme assay in the presence of the hit compounds. |
Workflow for Identifying Interference
Caption: Decision workflow for triaging hits from a fluorescence-based assay.
Conclusion
The isoxazole scaffold remains a highly valuable starting point for drug discovery campaigns. The successful identification of novel, potent, and selective modulators of biological targets from isoxazole libraries is critically dependent on the design and execution of robust, validated, and relevant HTS assays. By integrating the principles of rigorous assay validation, employing appropriate biochemical and cell-based screening methodologies, and proactively addressing potential compound interference, researchers can significantly enhance the quality of their hit compounds. The protocols and workflows detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to unlock the full potential of their isoxazole libraries, accelerating the journey from initial hit to clinical candidate.
References
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Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. (2025, July 23). PMC - NIH. [Link]
-
Interference and Artifacts in High-content Screening. (2025, May 28). Assay Guidance Manual - NCBI - NIH. [Link]
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Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019, October 17). PubMed. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. [Link]
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Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019). PMC - NIH. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC - NIH. [Link]
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HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton. [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2017). PMC - NIH. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). NIH. [Link]
-
Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. (2018). NIH. [Link]
-
AlphaScreen. (n.d.). BMG LABTECH. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate. [Link]
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The use of AlphaScreen technology in HTS: Current status. (2008). ResearchGate. [Link]
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Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (2013). The Royal Society of Chemistry. [Link]
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Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. (2004). PubMed. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). PubMed. [Link]
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The Use of AlphaScreen Technology in HTS: Current Status. (2008). Semantic Scholar. [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). PMC - NIH. [Link]
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Phenotypic Profiling of Reference Chemicals Across Biologically Diverse Cell Types Using the Cell Painting Assay. (2020). PMC - NIH. [Link]
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Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. (2020). Arabian Journal of Chemistry. [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. (2010, July 23). Wiley Analytical Science. [Link]
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Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]
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Application Notes and Protocols for Developing In Vitro Models to Test Isoxazole Compound Efficacy
Introduction: The Versatility of the Isoxazole Scaffold and the Imperative for Robust In-Vitro Models
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity allow for diverse substitutions, leading to a wide spectrum of biological activities. Isoxazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and immunosuppressive agents.[1][3][4][5][6] Notable examples include the selective COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide, underscoring the therapeutic potential of this chemical class.[1][4]
The journey from a promising isoxazole compound in a flask to a potential clinical candidate is long and arduous. A critical phase in this process is the preclinical evaluation, where the compound's efficacy, potency, and mechanism of action are meticulously characterized. Cell-based in vitro assays are the cornerstone of this evaluation, providing a biologically relevant context to understand how a compound interacts with its target and influences cellular processes.[7][8] These assays offer a cost-effective and high-throughput means to screen compound libraries, validate targets, and elucidate mechanisms before advancing to more complex and expensive in vivo models.[8][9]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish and utilize robust in vitro models for assessing the efficacy of novel isoxazole compounds. We will delve into the principles behind key assays, provide step-by-step protocols, and offer insights into data interpretation, ensuring a scientifically rigorous approach to your research.
Part 1: Foundational Considerations for In Vitro Model Development
The success of any in vitro study hinges on the careful selection and maintenance of the cellular model. The choice of cell line should be guided by the therapeutic indication of the isoxazole compound. For instance, cancer cell lines such as MCF-7 (breast), HeLa (cervical), and HepG2 (liver) are commonly used to screen for anticancer activity.[10] For anti-inflammatory studies, macrophage cell lines like RAW 264.7 are often employed.
Cell Line Selection and Culture Best Practices
-
Relevance to Disease: Select cell lines that accurately represent the disease biology you aim to study. For example, if your isoxazole compound is hypothesized to target a specific mutation, choose a cell line that harbors that genetic alteration.
-
Authentication: Always source cell lines from reputable cell banks (e.g., ATCC). Upon receipt and periodically thereafter, authenticate your cell lines using methods like short tandem repeat (STR) profiling to prevent the use of misidentified or cross-contaminated cells.[11]
-
Aseptic Technique: Strict aseptic technique is paramount to prevent microbial contamination (bacteria, fungi, mycoplasma) that can significantly impact experimental results.[12]
-
Optimized Growth Conditions: Adhere to the recommended culture media, supplements (e.g., fetal bovine serum), and incubator conditions (temperature, CO2, humidity) for each specific cell line.[11]
-
Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination, as it can alter cellular metabolism, growth, and response to stimuli without visible signs of contamination.[11]
Experimental Workflow for Efficacy Testing
A tiered approach is often the most efficient strategy for evaluating a new isoxazole compound. This workflow allows for early identification of promising candidates and conserves resources.
Caption: Intrinsic apoptosis pathway induced by an isoxazole compound.
Recommended Assay: Caspase-Glo® 3/7 Assay This is a luminescence-based assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol Summary:
-
Seed and treat cells with the isoxazole compound as described previously.
-
After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Cell Cycle Arrest
Some isoxazole compounds can inhibit cell proliferation by causing cells to arrest at specific phases of the cell cycle. [13] Recommended Assay: Flow Cytometry with Propidium Iodide (PI) Staining This technique allows for the quantitative analysis of the DNA content in a population of cells, thereby determining the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol Summary:
-
Culture and treat cells with the isoxazole compound for a defined period (e.g., 24 hours).
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and propidium iodide.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. A shift in the distribution of cells among the cell cycle phases compared to the control indicates cell cycle arrest. For instance, an accumulation of cells in the G2/M phase suggests that the compound may be interfering with mitosis. [13]
Conclusion and Future Directions
The protocols and workflows detailed in this guide provide a robust foundation for the in vitro evaluation of isoxazole compounds. By systematically assessing cytotoxicity, target engagement, and mechanism of action, researchers can confidently identify and advance the most promising candidates in the drug discovery pipeline. As our understanding of disease biology grows, so too will the sophistication of our in vitro models. The integration of 3D cell culture models, such as spheroids and organoids, will offer even more physiologically relevant systems for predicting clinical efficacy. [9][14][15]The principles of rigorous assay design, validation, and data interpretation outlined here will remain essential as we continue to unlock the full therapeutic potential of the versatile isoxazole scaffold.
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Application Note & Protocols: (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
The isoxazole ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents due to its favorable electronic properties, metabolic stability, and ability to engage in various biological interactions.[1][2] Isoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This document provides a detailed guide to the synthesis and application of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol , a key intermediate whose structure is primed for elaboration into more complex, high-value pharmaceutical compounds. We present robust, field-proven protocols for its multi-step synthesis and subsequent derivatization, alongside comprehensive analytical characterization data. The methodologies are explained with an emphasis on the underlying chemical principles, empowering researchers to not only replicate but also adapt these procedures for their specific drug discovery programs.
Strategic Importance in Drug Discovery
The title compound, this compound, is a strategically designed building block. Its key features include:
-
The Isoxazole Core: A 5-membered aromatic heterocycle that acts as a bioisostere for other functional groups and contributes to the overall structural rigidity and electronic profile of a final drug molecule.[1][2]
-
The 3-(3-Methoxyphenyl) Substituent: This group provides a handle for modulating lipophilicity and can participate in crucial hydrogen bonding or π-stacking interactions within a biological target. The methoxy group can be a key pharmacophoric element or a site for metabolic activity.
-
The 5-Hydroxymethyl Group (-CH₂OH): This primary alcohol is the principal reactive site for synthetic elaboration. It allows for the straightforward introduction of diverse functionalities through reactions such as esterification, etherification, oxidation, or conversion to a leaving group, enabling linkage to other pharmacophores or modification of pharmacokinetic properties.
This combination of features makes it an ideal starting point for constructing libraries of novel compounds for screening and lead optimization.
Synthesis of this compound
The synthesis is reliably achieved via a two-step sequence: first, the construction of the isoxazole ring to form the aldehyde precursor, followed by a selective reduction to the target primary alcohol.
Diagram of the Synthetic Workflow
Caption: Overall synthetic pathway from starting materials to the target intermediate.
Protocol 1: Synthesis of 3-(3-Methoxyphenyl)isoxazole-5-carbaldehyde
This protocol is based on the well-established 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide with an alkyne.[5]
Materials:
-
3-Methoxybenzaldehyde
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
N-Chlorosuccinimide (NCS)
-
Propargyl alcohol
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Oxime Formation:
-
In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq.) and sodium bicarbonate (1.2 eq.).
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 3-methoxybenzaldoxime, which can be used without further purification.
-
-
Nitrile Oxide Generation and Cycloaddition:
-
Dissolve the crude 3-methoxybenzaldoxime (1.0 eq.) in DMF.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise while maintaining the temperature at 25-30 °C. Stir for 1 hour to generate the hydroximoyl chloride.
-
To this mixture, add propargyl alcohol (1.2 eq.) followed by the dropwise addition of DIPEA (2.0 eq.) over 20 minutes, keeping the temperature below 35 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water (4x) and then brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(3-Methoxyphenyl)isoxazole-5-carbaldehyde .[2][6]
-
Senior Scientist's Note: The in situ generation of the nitrile oxide from the oxime using NCS is a common and effective method.[5] DIPEA acts as a non-nucleophilic base to facilitate both the formation of the nitrile oxide and the subsequent cycloaddition. Careful temperature control during the addition of DIPEA is crucial to prevent side reactions.
Protocol 2: Reduction to this compound
This step employs sodium borohydride, a mild and selective reducing agent ideal for converting aldehydes to primary alcohols without affecting the isoxazole ring or other potentially sensitive groups.[7][8]
Materials:
-
3-(3-Methoxyphenyl)isoxazole-5-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the aldehyde precursor (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq.) to the cooled solution in small portions over 15-20 minutes.
-
Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling ceases and the pH is ~6-7.
-
Remove the bulk of the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product is often of high purity, but can be further purified by recrystallization or a short silica gel plug if necessary to yield pure This compound .
-
Senior Scientist's Note: The use of methanol as a solvent is advantageous as it readily dissolves both the substrate and NaBH₄.[9][10] Cooling the reaction to 0 °C during the NaBH₄ addition helps to control the reaction rate and improve selectivity. The acidic quench protonates the intermediate borate ester and destroys any excess NaBH₄.
| Parameter | Step 1: Cycloaddition | Step 2: Reduction |
| Key Reagents | 3-Methoxybenzaldoxime, NCS, Propargyl Alcohol, DIPEA | 3-(3-Methoxyphenyl)isoxazole-5-carbaldehyde, NaBH₄ |
| Solvent | DMF | Methanol |
| Temperature | 25-35 °C | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours | 1.5-2.5 hours |
| Typical Yield | 65-75% | 90-98% |
Application: Synthesis of Bioactive Esters
The primary alcohol of the title intermediate is a perfect handle for derivatization. A common strategy in drug development is esterification to create prodrugs or to modulate physicochemical properties. Here, we demonstrate this by synthesizing an ester derivative.
Diagram of Esterification Workflow
Caption: Representative esterification of the intermediate with a bioactive acid.
Protocol 3: EDC/DMAP-Mediated Esterification
This protocol uses a standard carbodiimide coupling method, which proceeds under mild conditions with high efficiency.
Materials:
-
This compound
-
A relevant carboxylic acid (e.g., Ibuprofen) (1.1 eq.)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated Ammonium Chloride solution (NH₄Cl)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid, this compound (1.0 eq.), and DMAP in anhydrous DCM.
-
-
Coupling:
-
Add EDC·HCl in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor by TLC.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, saturated NH₄Cl solution, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
-
Analytical Characterization Data
The identity and purity of the synthesized This compound must be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.60-7.20 (m, 4H, Ar-H), 6.69 (s, 1H, Isoxazole C4-H), 4.82 (s, 2H, -CH₂OH), 3.85 (s, 3H, -OCH₃), ~2.5 (br s, 1H, -OH).[11] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~171.0 (Isoxazole C5), ~162.5 (Isoxazole C3), ~160.0 (Ar C-O), ~130.0 (Ar C-H), ~122.0 (Ar C), ~118.0 (Ar C-H), ~112.0 (Ar C-H), ~103.5 (Isoxazole C4), ~56.8 (-CH₂OH), ~55.5 (-OCH₃).[11] |
| FT-IR (ATR, cm⁻¹) | ~3350 (broad, O-H stretch), ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1605 (C=N, isoxazole), ~1580 (C=C, aromatic), ~1250 (C-O, ether), ~1040 (C-O, alcohol). |
| MS (ESI+) | Calculated for C₁₁H₁₁NO₃: 205.07. Found: m/z = 206.1 [M+H]⁺. |
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. The synthetic protocols provided herein are robust, scalable, and utilize standard laboratory reagents and techniques. The primary alcohol functionality serves as a reliable anchor point for diversification, enabling the rapid synthesis of compound libraries for biological screening. These detailed application notes and protocols provide researchers with the necessary tools to confidently incorporate this powerful building block into their drug discovery workflows.
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An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (n.d.). Connect Journals. [Link]
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Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central. [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PubMed Central. [Link]
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Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. (2018). PubMed. [Link]
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Reduction of Aromatic Nitro Compounds to Azoxy Compounds with Sodium Borohydride. (2014). ResearchGate. [Link]
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Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent. (2018). TSI Journals. [Link]
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (n.d.). Biological and Molecular Chemistry. [Link]
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- 11. rsc.org [rsc.org]
Application Notes & Protocols: Analytical Methods for the Quantification of Isoxazole Compounds in Biological Samples
Introduction: The Isoxazole Scaffold and its Bioanalytical Importance
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged structure."[2] This has led to the development of a wide range of pharmaceuticals targeting diverse clinical conditions, from bacterial infections to inflammatory diseases and cancer.[2][3][4] Notable examples include the antibacterial agent Sulfamethoxazole , the anti-inflammatory drug Valdecoxib , and the anticonvulsant Zonisamide .[1][4]
For drug development professionals, accurately quantifying these isoxazole-containing compounds in complex biological matrices such as plasma, urine, and tissue is paramount. These measurements are the foundation of pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies, providing critical data on absorption, distribution, metabolism, and excretion (ADME).[5][6] However, biological samples present significant analytical challenges, including the presence of interfering endogenous components like proteins and phospholipids, and often, very low analyte concentrations.[7][8] Overcoming these challenges requires a robust, validated bioanalytical method.
This guide provides an in-depth exploration of the methods used to quantify isoxazole compounds in biological samples. We will delve into the causality behind experimental choices, from sample preparation to instrumental analysis, and provide detailed, field-proven protocols. All methodologies are presented within the framework of international regulatory standards to ensure data integrity and reliability.[9][10][11]
Part 1: The Foundation of Robust Bioanalysis - Sample Preparation
The primary goal of sample preparation is to isolate the target isoxazole analyte from the complex biological matrix, remove interferences that can compromise the analysis, and, if necessary, concentrate the analyte to a level suitable for detection.[7][12][13] The choice of technique is a critical decision driven by the analyte's physicochemical properties, the required sensitivity, sample throughput needs, and the analytical instrument being used.
Protein Precipitation (PPT)
-
Principle of Action: This technique involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile or an acid such as trichloroacetic acid (TCA), to the biological sample (e.g., plasma).[12][14] The agent disrupts the solvation of proteins, causing them to denature, aggregate, and precipitate out of solution.[14] The analyte, being soluble in the resulting supernatant, is physically separated from the bulk of the proteins by centrifugation.
-
Causality for Selection: PPT is often the first choice for its simplicity, speed, and low cost, making it highly suitable for high-throughput screening in early drug discovery.[14][15] It is a universal technique that is not highly dependent on the specific properties of the analyte.
-
Limitations & Expert Insights: While fast, PPT is considered a "crude" cleanup method. It does not effectively remove other matrix components like phospholipids, which are notorious for causing ion suppression in mass spectrometry.[14] Therefore, while excellent for initial screening, it may not be suitable for methods requiring the lowest limits of quantification.
Liquid-Liquid Extraction (LLE)
-
Principle of Action: LLE operates on the principle of differential solubility.[16][17] The aqueous biological sample is mixed with a water-immiscible organic solvent. The target isoxazole analyte, based on its polarity and pKa, will preferentially partition into the organic phase, leaving more polar, water-soluble interferences behind in the aqueous phase.[17]
-
Causality for Selection: LLE provides a significantly cleaner sample than PPT and is chosen when greater sensitivity is required.[16][17] By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, a high degree of selectivity can be achieved, tailored to the specific isoxazole compound.
-
Limitations & Expert Insights: LLE is more labor-intensive and time-consuming than PPT, uses larger volumes of potentially hazardous organic solvents, and can be challenging to fully automate, which can limit its throughput.[16] Emulsion formation at the solvent interface can also be a practical issue, potentially leading to lower analyte recovery.
Solid-Phase Extraction (SPE)
-
Principle of Action: SPE is a chromatographic technique that uses a solid sorbent packed into a cartridge or a 96-well plate to chemically separate components of a mixture.[5][13][18] The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the retained analyte with a strong solvent.[18]
-
Causality for Selection: SPE offers the highest degree of sample cleanup and is the method of choice for assays demanding maximum sensitivity and specificity.[18][19][20] It excels at removing problematic matrix components, thereby minimizing matrix effects and improving analytical accuracy.[19] It is also highly amenable to automation, making it suitable for regulated clinical trial sample analysis.[21]
-
Limitations & Expert Insights: The primary drawbacks of SPE are the higher cost per sample and the need for more extensive method development to select the appropriate sorbent (e.g., reversed-phase, ion-exchange) and optimize the wash and elution solvents.[20]
Part 2: High-Sensitivity Instrumental Analysis
Once the sample is prepared, a robust instrumental method is required for accurate quantification. While older methods may have used HPLC with UV detection, the gold standard for modern bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][21]
-
High-Performance Liquid Chromatography (HPLC): This technique separates the target analyte from any remaining interferences based on its physicochemical interactions with a stationary phase packed in a column. For most isoxazole compounds, which are moderately non-polar, reversed-phase chromatography (e.g., using a C18 column) is the standard approach.[6][21]
-
Tandem Mass Spectrometry (MS/MS): This is the key to achieving high sensitivity and selectivity. The mass spectrometer acts as a highly specific detector. In the most common mode, Multiple Reaction Monitoring (MRM), a specific precursor ion (matching the molecular weight of the analyte) is selected, fragmented, and a specific product ion is monitored.[21][22] This precursor → product ion transition is a unique chemical signature of the analyte, virtually eliminating interference from co-eluting matrix components.
Part 3: Application Protocols
The following protocols are detailed, validated methods for the quantification of two common isoxazole-containing drugs. They are designed to be self-validating systems when performed correctly and adhere to international bioanalytical method validation guidelines.[10]
Application Protocol 1: Quantification of Valdecoxib in Human Plasma by UPLC-MS/MS
Rationale: This protocol describes a rapid and sensitive method for the COX-2 inhibitor Valdecoxib, suitable for pharmacokinetic studies in a clinical setting. It utilizes a simple protein precipitation for fast sample processing, coupled with the high selectivity of UPLC-MS/MS.[23][24]
1. Materials & Reagents:
-
Valdecoxib and Celecoxib (Internal Standard, IS) reference standards.
-
Human plasma (K2-EDTA).
-
Acetonitrile (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Ultrapure water.
2. Stock and Working Solutions Preparation:
-
Prepare 1 mg/mL stock solutions of Valdecoxib and Celecoxib (IS) in methanol.
-
Prepare working standard solutions for the calibration curve (e.g., 0.5-200 ng/mL) and quality control (QC) samples by serial dilution in 50:50 acetonitrile:water.[21]
-
Prepare an IS working solution of 1 µg/mL in acetonitrile.[24]
3. Sample Preparation Protocol (Protein Precipitation): [24]
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of the appropriate plasma sample into each tube.
-
Add 20 µL of the IS working solution (1 µg/mL) to every tube except the blank.
-
Add 200 µL of acetonitrile to each tube to precipitate the proteins.
-
Vortex each tube vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a new vial or 96-well plate.
-
Add 100 µL of ultrapure water to the supernatant.
-
Cap the vials/plate and place in the autosampler for analysis.
4. UPLC-MS/MS Instrumental Conditions:
| Parameter | Condition | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high-resolution separation and short run times. |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[23] | C18 chemistry provides excellent retention for moderately non-polar compounds like Valdecoxib. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Gradient | Start at 30% B, ramp to 90% B over 1.5 min, hold for 0.5 min, return to 30% B and re-equilibrate. | Gradient elution allows for efficient separation of the analyte from early-eluting matrix components. |
| Injection Volume | 5 µL | Small volume minimizes column overload and potential matrix effects. |
| MS System | Sciex API 4000, Waters Xevo TQ-S or equivalent | A triple quadrupole mass spectrometer is required for MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Negative[21][23] | Valdecoxib ionizes efficiently in negative mode, leading to high sensitivity. |
| MRM Transitions | Valdecoxib: 313 > 118; Celecoxib (IS): 380 > 316[21][25] | These specific transitions provide high selectivity and are monitored for quantification. |
5. Typical Method Performance:
| Validation Parameter | Typical Result | Reference |
| Linearity Range | 0.5 - 200 ng/mL (r² > 0.995) | [21] |
| LLOQ | 0.5 ng/mL | [21] |
| Accuracy | Within ±15% (±20% at LLOQ) of nominal value | [10] |
| Precision (CV%) | <15% (<20% at LLOQ) | [10] |
| Absolute Recovery | >85% | [21] |
Application Protocol 2: Quantification of Sulfamethoxazole in Human Plasma by HPLC-UV
Rationale: This protocol is a cost-effective method for the antibiotic Sulfamethoxazole, which is often present at higher concentrations (µg/mL range) where the sensitivity of MS/MS is not required.[26][27] It uses a straightforward protein precipitation and UV detection.
1. Materials & Reagents:
-
Sulfamethoxazole and Sulfamethazine (Internal Standard, IS) reference standards.
-
Human plasma (K2-EDTA).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic.
2. Stock and Working Solutions Preparation:
-
Prepare 1 mg/mL stock solutions of Sulfamethoxazole and Sulfamethazine (IS) in methanol.
-
Prepare calibration curve standards (e.g., 5 - 100 µg/mL) and QC samples in blank human plasma.[26]
-
Prepare an IS working solution of 10 µg/mL in methanol.[27]
3. Sample Preparation Protocol: [26][27]
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS working solution.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 150 µL into the HPLC system.[27]
4. HPLC-UV Instrumental Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260, Shimadzu Prominence or equivalent | Standard, reliable HPLC system with a UV detector. |
| Column | Reversed-phase C8 (4.6 x 250 mm, 5 µm)[28] | C8 provides slightly less retention than C18, which can be optimal for moderately polar compounds. |
| Mobile Phase | 0.1 M Phosphate Buffer : Acetonitrile : Methanol (65:20:15, v/v/v)[26][27] | Isocratic elution is simple and robust. The buffered aqueous/organic mix provides good separation. |
| Flow Rate | 1.0 mL/min[26][27] | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 225 nm[26][27] | Wavelength provides good absorbance for both Sulfamethoxazole and the internal standard. |
| Run Time | ~10 minutes | Allows for baseline separation of the analyte, IS, and plasma components. |
5. Typical Method Performance:
| Validation Parameter | Typical Result | Reference |
| Linearity Range | 5 - 100 µg/mL (r² > 0.99) | [26] |
| LLOQ | 5 µg/mL | [26] |
| Accuracy | Within ±15% of nominal value | [10][26] |
| Precision (CV%) | <15% | [10][26] |
Conclusion
The successful quantification of isoxazole compounds in biological matrices is a multi-step process that hinges on a deep understanding of the entire analytical workflow. The choice of sample preparation technique—be it the rapid approach of protein precipitation or the highly selective solid-phase extraction—must be deliberately matched to the specific analytical goals and the required sensitivity. For ultimate performance in terms of sensitivity and selectivity, LC-MS/MS remains the undisputed gold standard. However, for compounds present at higher concentrations, traditional HPLC-UV can provide a robust and cost-effective solution. Regardless of the chosen methodology, a rigorous and comprehensive method validation, adhering to regulatory guidelines from bodies like the FDA and EMA, is the critical final step that ensures the generation of reliable, accurate, and defensible data for advancing drug development and clinical research.
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Application Notes and Protocols: Experimental Design for Assessing the Anti-inflammatory Activity of Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Therapeutic Promise of Isoxazoles in Inflammation
Inflammation is a fundamental biological process, a double-edged sword that both protects the host from infection and injury and drives the pathology of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the isoxazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent anti-inflammatory effects.[2][3] A number of isoxazole derivatives have shown promise as immunosuppressive and anti-inflammatory agents.[4][5]
The anti-inflammatory prowess of isoxazoles is often attributed to their ability to modulate key inflammatory pathways. Many derivatives function as inhibitors of cyclooxygenase-2 (COX-2), a critical enzyme in the production of pro-inflammatory prostaglandins.[6][7] This mechanism is shared by well-known non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, isoxazoles have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[8][9][10] By inhibiting NF-κB, isoxazoles can suppress the production of a cascade of inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12]
This comprehensive guide provides a detailed framework for the preclinical evaluation of isoxazole derivatives as anti-inflammatory agents. It is designed to equip researchers with the necessary in vitro and in vivo experimental designs to rigorously assess the therapeutic potential of these promising compounds. The protocols outlined herein are grounded in established methodologies and provide a logical, stepwise approach to generating robust and reproducible data for drug development programs.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
Initial screening of isoxazole derivatives is most efficiently and ethically conducted using in vitro assays.[1] These cell-based and cell-free systems offer a controlled environment to dissect the molecular mechanisms of action and to rank compounds based on their potency and selectivity.
1.1. Rationale for In Vitro Screening
In vitro assays serve as the foundational step in the anti-inflammatory drug discovery cascade. They are cost-effective, rapid, and reduce the reliance on animal models in the early stages of research.[13] These assays allow for the direct assessment of a compound's effect on specific molecular targets and cellular functions central to the inflammatory process.
1.2. Key In Vitro Assays
A multi-pronged approach employing a panel of in vitro assays is recommended to build a comprehensive profile of an isoxazole derivative's anti-inflammatory activity.
Causality: The COX enzymes (COX-1 and COX-2) are key mediators of inflammation through the production of prostaglandins.[1] Inhibition of COX-2 is a major target for anti-inflammatory drugs. These assays directly measure the ability of isoxazole derivatives to inhibit these enzymes.
Protocol: COX Inhibitor Screening Assay (Colorimetric or Fluorometric)
This protocol is adapted from commercially available kits.[14][15][16][17][18]
-
Reagent Preparation: Prepare assay buffer, heme, and enzyme solutions (ovine COX-1 and human recombinant COX-2) according to the kit manufacturer's instructions.
-
Plate Setup: In a 96-well plate, designate wells for "Background," "100% Initial Activity," and "Inhibitor."
-
Enzyme Addition: Add the appropriate COX enzyme to the "100% Initial Activity" and "Inhibitor" wells. Add buffer to the "Background" wells.
-
Inhibitor/Vehicle Addition: Add the isoxazole derivative (dissolved in a suitable solvent like DMSO) to the "Inhibitor" wells. Add the solvent vehicle to the "100% Initial Activity" and "Background" wells.
-
Incubation: Incubate the plate for a specified time (e.g., 5-10 minutes) at 25°C or 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate for COX) to all wells.
-
Detection:
-
Colorimetric: After a precise incubation time (e.g., 2 minutes), stop the reaction and measure the absorbance at 590 nm. The color is generated by the peroxidase activity of COX on a chromogenic substrate.[15]
-
Fluorometric: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically. The fluorescence is generated from a probe that reacts with the prostaglandin G2 product.[17]
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the isoxazole derivative and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
| Parameter | Description |
| Enzymes | Ovine COX-1, Human Recombinant COX-2 |
| Substrate | Arachidonic Acid |
| Positive Control | Celecoxib, Valdecoxib, Indomethacin[4][14] |
| Detection Method | Colorimetric (590 nm) or Fluorometric (Ex/Em = 535/587 nm) |
| Endpoint | IC50 Value |
Causality: Macrophages are key immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce a plethora of inflammatory mediators.[19][20] The LPS-induced macrophage model is a robust and widely used system to screen for anti-inflammatory compounds that act on cellular signaling pathways.[21][22]
Protocol: Measurement of Nitric Oxide and Pro-inflammatory Cytokines
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages in appropriate culture medium.[23]
-
Cell Plating: Seed the macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the isoxazole derivative for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 100 ng/mL - 1 µg/mL) to the wells. Include a vehicle control (no LPS) and an LPS-only control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay (Griess Reagent System):
-
Principle: Nitric oxide, a pro-inflammatory mediator, is unstable and rapidly converts to nitrite in the culture medium. The Griess reagent reacts with nitrite to form a colored azo dye.[24][25]
-
Procedure: Mix the supernatant with the Griess reagent according to the kit protocol.[26][27] After a short incubation in the dark, measure the absorbance at 540 nm.[24]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Quantification (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines such as TNF-α and IL-6 in the supernatant.[28][29][30][31]
-
Procedure: Follow the protocol of a commercially available ELISA kit for the specific cytokine of interest. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
| Parameter | Description |
| Cell Line | RAW 264.7 (murine macrophage), THP-1 (human monocyte, differentiated to macrophage)[4] |
| Stimulant | Lipopolysaccharide (LPS)[20] |
| Analytes | Nitric Oxide (measured as nitrite), TNF-α, IL-6[4] |
| Assays | Griess Assay, ELISA |
| Positive Control | Dexamethasone, Indomethacin |
| Endpoint | Inhibition of NO, TNF-α, and IL-6 production (IC50) |
1.3. Visualizing the Core Signaling Pathway
The NF-κB pathway is a critical signaling cascade in inflammation that is often targeted by anti-inflammatory compounds.[8][9][11]
Caption: Simplified NF-κB signaling pathway in inflammation.
Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy
Following promising in vitro results, the evaluation of isoxazole derivatives in relevant animal models of inflammation is crucial.[32][33] In vivo models provide a more complex physiological environment to assess a compound's efficacy, pharmacokinetics, and potential toxicity.[34]
2.1. Rationale for In Vivo Studies
In vivo models are indispensable for confirming the anti-inflammatory activity observed in vitro and for understanding how a compound behaves in a whole organism.[35] These models allow for the assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its therapeutic potential.
2.2. Acute Model of Inflammation: Carrageenan-Induced Paw Edema
Causality: The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[36][37][38] Injection of carrageenan, a polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by edema (swelling).[39]
-
Early Phase (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin.
-
Late Phase (2.5-6 hours): Primarily driven by the overproduction of prostaglandins, mediated by COX-2, as well as nitric oxide and cytokines.
This model is particularly useful for evaluating compounds that may inhibit prostaglandin synthesis.[36]
Protocol: Carrageenan-Induced Paw Edema in Rats or Mice
This protocol is based on established methodologies.[39]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200g) or mice to laboratory conditions for at least one week with free access to food and water.
-
Animal Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Group III, IV, V, etc. (Test Groups): Receive the isoxazole derivative at various doses.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or isoxazole derivative orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
| Parameter | Description |
| Animal Model | Male Wistar or Sprague-Dawley rats (180-200g) or mice |
| Phlogistic Agent | Lambda Carrageenan (1% w/v in saline) |
| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.) |
| Positive Control | Indomethacin (10 mg/kg) |
| Measurement | Paw volume via plethysmometer |
| Endpoint | Percentage inhibition of paw edema |
2.3. Visualizing the In Vivo Workflow
A clear workflow is essential for the successful execution of in vivo experiments.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion: A Pathway to Clinical Candidacy
The experimental designs detailed in these application notes provide a robust and logical framework for assessing the anti-inflammatory potential of novel isoxazole derivatives. By systematically progressing from targeted in vitro assays to a validated in vivo model of acute inflammation, researchers can build a comprehensive data package. This package will not only elucidate the compound's mechanism of action but also provide the critical efficacy data required to justify advancement into more complex disease models and, ultimately, towards clinical development. The careful application of these protocols will ensure the generation of high-quality, reproducible data, paving the way for the discovery of the next generation of anti-inflammatory therapeutics.
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- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International journal of molecular sciences, 15(1), 133–151.
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Application Notes and Protocols for Investigating the Neuroprotective Potential of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
I. Introduction: The Isoxazole Scaffold as a Promising Frontier in Neuroprotection
Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, which leads to neuronal damage and apoptosis.[1][2] The isoxazole ring, a five-membered heterocycle, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] Isoxazole derivatives are being explored for their capacity to shield neurons from damage induced by oxidative stress, inflammation, and excitotoxicity.[3]
While direct neuroprotective studies on (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol are not extensively documented in current literature, its structural features—notably the isoxazole core and the methoxyphenyl group—suggest a strong rationale for its investigation as a novel neuroprotective agent. The synthesis of similar isoxazole methanol derivatives has been reported, indicating the chemical feasibility of its production for research purposes.[6][7] This document provides a comprehensive guide for the systematic evaluation of this compound's neuroprotective efficacy using established in vitro models and assays.
II. Postulated Mechanism of Action: A Multi-Faceted Approach to Neuroprotection
Based on the known activities of related isoxazole compounds, we hypothesize that this compound may exert its neuroprotective effects through a combination of antioxidant and anti-apoptotic mechanisms.
-
Antioxidant Activity: The compound may directly scavenge free radicals or upregulate endogenous antioxidant defense mechanisms within neuronal cells, thereby mitigating oxidative damage to lipids, proteins, and DNA.[8]
-
Anti-apoptotic Activity: By modulating key signaling pathways involved in programmed cell death, the compound could prevent the premature demise of neurons exposed to neurotoxic stimuli. A crucial aspect of apoptosis is the activation of a family of proteases known as caspases.[9][10]
The following diagram illustrates the potential signaling pathways through which this compound may confer neuroprotection.
Caption: Postulated neuroprotective signaling pathway.
III. Experimental Protocols for In Vitro Neuroprotection Assays
The following protocols provide a step-by-step guide for assessing the neuroprotective effects of this compound in cell-based assays.
A. Cell Culture and Maintenance
For these studies, the human neuroblastoma cell line SH-SY5Y is recommended due to its neuronal characteristics and widespread use in neurotoxicity and neuroprotection research.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
B. Establishing an In Vitro Model of Neurotoxicity
To evaluate the neuroprotective properties of the test compound, a model of neuronal injury must first be established. Oxidative stress induced by hydrogen peroxide (H₂O₂) or glutamate is a commonly used and relevant model.[11]
Protocol 1: Induction of Oxidative Stress
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Induce oxidative stress by treating the cells with various concentrations of H₂O₂ (e.g., 50-500 µM) or glutamate (e.g., 1-10 mM) for 24 hours.
-
Assess cell viability using the MTT assay (see Protocol 3) to determine the optimal concentration of the neurotoxic agent that results in approximately 50% cell death (IC₅₀). This concentration will be used in subsequent neuroprotection experiments.
C. Assessing Neuroprotective Efficacy
Protocol 2: Neuroprotection Assay
-
Seed SH-SY5Y cells in 96-well plates as described above.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. A preliminary cytotoxicity assay should be performed to determine the non-toxic concentration range of the compound.
-
Following pre-treatment, introduce the pre-determined IC₅₀ concentration of the neurotoxic agent (H₂O₂ or glutamate) to the wells.
-
Co-incubate the cells with the test compound and the neurotoxic agent for 24 hours.
-
Assess cell viability using the MTT assay.
Protocol 3: Cell Viability Assessment (MTT Assay)
-
After the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
| Parameter | Recommended Range | Purpose |
| Cell Seeding Density | 1 x 10⁴ - 2 x 10⁴ cells/well | Ensure optimal cell growth and response to treatment. |
| Neurotoxin Concentration | IC₅₀ value | Induce a measurable level of cell death for assessing protection. |
| Compound Concentration | 1 - 50 µM (non-toxic) | Determine a dose-dependent neuroprotective effect. |
| Pre-incubation Time | 2 - 4 hours | Allow for cellular uptake and potential activation of protective pathways. |
| Co-incubation Time | 24 hours | Standard duration for observing significant neurotoxic and neuroprotective effects. |
D. Mechanistic Studies: Unraveling the "How"
To understand the underlying mechanisms of neuroprotection, further assays targeting oxidative stress and apoptosis are crucial.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent upon oxidation.[8]
-
Seed and treat cells in a 96-well black, clear-bottom plate as described in the neuroprotection assay.
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence microplate reader.
-
A reduction in fluorescence in compound-treated groups compared to the neurotoxin-only group indicates a decrease in ROS levels.
Protocol 5: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[10][12]
-
Seed and treat cells in a 96-well white, clear-bottom plate.
-
After treatment, use a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay) according to the manufacturer's instructions.
-
Briefly, add the caspase reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader.
-
A decrease in luminescence in compound-treated groups indicates inhibition of caspase activity and apoptosis.
Caption: Experimental workflow for in vitro neuroprotection studies.
IV. Data Interpretation and Expected Outcomes
-
Neuroprotection: A statistically significant increase in cell viability in the groups treated with this compound and the neurotoxin, compared to the group treated with the neurotoxin alone, would indicate a neuroprotective effect.
-
Antioxidant Activity: A significant reduction in DCFDA fluorescence in the compound-treated groups would suggest that the neuroprotective effect is, at least in part, mediated by the suppression of oxidative stress.
-
Anti-apoptotic Activity: A significant decrease in caspase-3/7 activity in the compound-treated groups would point towards an anti-apoptotic mechanism of action.
V. Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of this compound as a potential neuroprotective agent. Positive and dose-dependent results from these assays would provide a strong rationale for further investigation, including:
-
Exploration of other neuronal cell lines and primary neurons: To confirm the neuroprotective effects in more physiologically relevant models.[13][14][15]
-
Investigation of upstream signaling pathways: Utilizing techniques such as Western blotting to examine the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax) and antioxidant responses (e.g., Nrf2).
-
In vivo studies: To assess the compound's efficacy, safety, and pharmacokinetic profile in animal models of neurodegenerative diseases.
The exploration of novel isoxazole derivatives like this compound holds significant promise for the development of new therapeutic strategies to combat the devastating impact of neurodegenerative diseases.
VI. References
-
Frontiers in Pharmacology. (n.d.). In vitro Models of Neurodegenerative Diseases. Retrieved from [Link]
-
MDPI. (n.d.). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (n.d.). Advances in current in vitro models on neurodegenerative diseases. Retrieved from [Link]
-
Biocompare. (2013, June 25). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. Retrieved from [Link]
-
PubMed. (2011, August 15). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Retrieved from [Link]
-
PubMed. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Oxford Academic. (n.d.). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Retrieved from [Link]
-
MDPI. (n.d.). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Retrieved from [Link]
-
MDPI. (2020, October 16). Oxidative Stress and Alterations in the Antioxidative Defense System in Neuronal Cells Derived from NPC1 Patient-Specific Induced Pluripotent Stem Cells. Retrieved from [Link]
-
Spandidos Publications. (2021, November 25). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]
-
Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2024, January 28). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol
Welcome to the technical support center for the synthesis of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols to improve the yield and purity of this key isoxazole intermediate. The following information is curated from established synthetic methodologies and addresses common challenges encountered in the laboratory.
Core Synthesis Pathways & Mechanisms
The synthesis of this compound can be approached through two primary and reliable routes. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
-
[3+2] Cycloaddition of a Nitrile Oxide and Propargyl Alcohol: This is a highly convergent and efficient method for constructing the isoxazole ring with the desired 5-hydroxymethyl substituent directly. The reaction involves the in situ generation of 3-methoxybenzonitrile oxide from 3-methoxybenzaldoxime, which then undergoes a 1,3-dipolar cycloaddition with propargyl alcohol.[1]
-
Cyclization of a Chalcone Derivative: This method involves the initial synthesis of a chalcone, (E)-1-(3-methoxyphenyl)-3-hydroxyprop-2-en-1-one, followed by cyclization with hydroxylamine. The resulting isoxazole would then require reduction of a carbonyl group at the 5-position to yield the target alcohol.
This guide will focus primarily on the [3+2] cycloaddition approach due to its efficiency and directness in obtaining the target molecule.
Troubleshooting Guide: Improving Yield and Purity
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low or No Product Formation
Initial Checks:
-
Reagent Quality: Ensure the purity of 3-methoxybenzaldehyde, hydroxylamine hydrochloride, and propargyl alcohol. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is proceeding as expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Nitrile Oxide Formation | The generation of 3-methoxybenzonitrile oxide from 3-methoxybenzaldoxime is a critical step. Incomplete conversion of the aldoxime to the nitrile oxide will result in a low yield of the desired isoxazole. | Optimize Oxidant/Base: If using an oxidant like sodium hypochlorite, ensure it is fresh and added slowly to the reaction mixture containing the aldoxime. The choice and stoichiometry of the base used for the in situ generation are also crucial. |
| Nitrile Oxide Dimerization | Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations and elevated temperatures. This side reaction competes with the desired cycloaddition. | Slow Addition: Add the oxidant or base solution dropwise to the mixture of the aldoxime and propargyl alcohol to maintain a low concentration of the nitrile oxide intermediate. Temperature Control: Maintain the reaction at the recommended temperature. For many cycloadditions, room temperature or slightly elevated temperatures are sufficient. |
| Poor Regioselectivity | 1,3-dipolar cycloadditions can sometimes yield a mixture of regioisomers. In this synthesis, the desired product is the 3,5-disubstituted isoxazole. The formation of the 3,4-disubstituted isomer can lower the yield of the target molecule. | Solvent Effects: The polarity of the solvent can influence regioselectivity. While a variety of solvents can be used, starting with a non-polar solvent like CCl4 or toluene is often a good choice.[1] Experimenting with more polar solvents like ethanol or acetonitrile may be necessary if regioselectivity is poor. |
Problem 2: Presence of Significant Impurities in the Crude Product
Common Impurities and Their Origin:
-
Unreacted 3-Methoxybenzaldoxime: If the nitrile oxide formation is incomplete, the starting aldoxime will remain in the crude product.
-
Furoxan Dimer: The dimerization of 3-methoxybenzonitrile oxide leads to the formation of a furoxan byproduct.
-
Unreacted Propargyl Alcohol: As it is often used in excess, residual propargyl alcohol will be present.
Purification Strategies:
The target molecule, this compound, is a polar compound due to the presence of the hydroxyl group. This can present challenges during purification.
| Purification Method | Detailed Protocol & Troubleshooting |
| Aqueous Workup | After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities. Extract the product into an organic solvent like ethyl acetate. If the product has high water solubility, consider using a "salting out" technique by saturating the aqueous layer with NaCl to decrease the product's solubility in the aqueous phase and improve its partitioning into the organic layer. |
| Column Chromatography | This is the most effective method for purifying the final product. Stationary Phase: Silica gel is the standard choice. Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Given the polarity of the product, a higher percentage of ethyl acetate will likely be required. Troubleshooting Streaking: If the compound streaks on the column, which can occur with polar compounds, consider adding a small amount (0.5-1%) of a polar solvent like methanol or a few drops of triethylamine to the eluent to improve the peak shape. |
| Recrystallization | If the purified product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material. Solvent Selection: A binary solvent system is often effective for polar compounds. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol or ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes or water) until the solution becomes slightly turbid. Allow the solution to cool slowly to form crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the meta-methoxy group on the phenyl ring in this synthesis?
The methoxy group at the meta position is an electron-donating group through resonance, which can influence the electronic properties of the nitrile oxide intermediate. This can affect the rate and regioselectivity of the [3+2] cycloaddition. Generally, electron-donating groups on the benzonitrile oxide can lead to good yields in cycloaddition reactions.
Q2: Can I use a different alkyne instead of propargyl alcohol?
Yes, the [3+2] cycloaddition is a versatile reaction. Using other terminal alkynes will result in different substituents at the 5-position of the isoxazole ring. For example, using an ester-substituted alkyne would yield an isoxazole-5-carboxylate, which could then be reduced to the desired alcohol.
Q3: My reaction is very slow. How can I increase the reaction rate?
If the reaction is proceeding slowly at room temperature, you can try gently heating the reaction mixture. A modest increase in temperature (e.g., to 40-50 °C) can often increase the rate of cycloaddition. However, be mindful that higher temperatures can also promote the dimerization of the nitrile oxide, so careful monitoring by TLC is essential.[1]
Q4: What are the key safety precautions for this synthesis?
-
Hydroxylamine hydrochloride is toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hypochlorite (bleach) is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable and should be handled in a fume hood away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of this compound via [3+2] Cycloaddition
This protocol is adapted from the synthesis of a similar compound, (3-para-tolyl-isoxazol-5-yl)methanol.[1]
Step 1: Synthesis of 3-Methoxybenzaldoxime
-
To a solution of 3-methoxybenzaldehyde (1.0 eq.) in a suitable solvent such as pyridine or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq.).
-
If necessary, add a base like sodium hydroxide or sodium carbonate to neutralize the HCl salt of hydroxylamine.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-methoxybenzaldoxime. This is often a solid and can be purified by recrystallization if necessary.
Step 2: [3+2] Cycloaddition to form this compound
-
In a round-bottom flask, dissolve 3-methoxybenzaldoxime (1.0 eq.) and propargyl alcohol (1.2 eq.) in a suitable solvent (e.g., CCl4, toluene, or dichloromethane).
-
To this solution, add an aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, ~5-6%) dropwise with vigorous stirring. The NaOCl acts as an oxidant to generate the nitrile oxide in situ.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for several hours to overnight. Monitor the progress of the reaction by TLC.[1]
-
After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
| Parameter | Recommendation | Rationale |
| Solvent | CCl4, Toluene, or Dichloromethane | These solvents have been shown to be effective for this type of cycloaddition. |
| Temperature | 50-70 °C | Gentle heating can increase the reaction rate without significantly promoting side reactions.[1] |
| Reaction Time | 12-48 hours | The reaction time can vary depending on the specific substrates and conditions. Monitor by TLC. |
| Purification | Column Chromatography | Essential for separating the polar product from non-polar byproducts and starting materials. |
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Decision Tree for Low Yield
Sources
Technical Support Center: Purification of 3,5-Disubstituted Isoxazoles
Welcome to the technical support center for the purification of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing upon established methodologies and field-proven insights, this resource provides practical, in-depth troubleshooting advice in a direct question-and-answer format.
Introduction: The Purification Challenge
The synthesis of 3,5-disubstituted isoxazoles, while synthetically accessible through various routes like 1,3-dipolar cycloaddition or condensation of β-dicarbonyl compounds, frequently presents significant purification hurdles. These challenges primarily stem from the formation of closely related byproducts and regioisomers, the inherent chemical sensitivities of the isoxazole ring, and the physicochemical properties of the target molecule itself. This guide will address these issues systematically, providing not just protocols, but the underlying chemical rationale to empower you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Chromatographic Purification
Question 1: I'm struggling to separate my desired 3,5-disubstituted isoxazole from its 3,4-regioisomer by column chromatography. What should I do?
Answer: The co-elution of regioisomers is a classic challenge in isoxazole chemistry due to their often-similar polarities. A systematic approach to developing your chromatographic method is key.
Underlying Cause: Regioisomers of isoxazoles, such as the 3,5- and 3,4-isomers, possess the same molecular weight and often have very similar functional groups, leading to minimal differences in their interaction with the stationary phase. The key to separation lies in exploiting subtle differences in their polarity and steric hindrance, which are influenced by the specific substituents at the 3, 4, and 5 positions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting regioisomer separation.
Step-by-Step Guidance:
-
Systematic TLC Screening: Before committing to a column, thoroughly screen various solvent systems using Thin Layer Chromatography (TLC). The goal is to maximize the difference in Rf values (ΔRf) between your desired isomer and the impurity. An ideal ΔRf for column chromatography is >0.2.[1]
-
Initial Solvent Systems to Try:
-
Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate. Begin with a low polarity (e.g., 9:1 Hexanes/EtOAc) and gradually increase the polarity.
-
If separation is poor, switch to a solvent system with a different selectivity.[2] For example, substitute Ethyl Acetate with Dichloromethane (DCM) or Toluene.[2]
-
For more polar isoxazoles, consider DCM/Methanol gradients.[3]
-
-
-
Solvent System Modifiers: If a binary system is not providing adequate separation, the addition of a small amount of a third solvent can be beneficial.
-
Acidic Modifier: Adding a trace amount of acetic acid (e.g., 0.1-1%) can improve the resolution of compounds with basic functionalities.
-
Basic Modifier: For acidic compounds, or to mitigate tailing on silica gel, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent.
-
-
Alternative Stationary Phases: If silica gel fails to provide separation, consider other stationary phases.
-
Alumina (Neutral, Acidic, or Basic): The choice of alumina depends on the stability of your compound. Basic alumina can be effective for separating compounds that are sensitive to the acidic nature of silica.
-
Reverse-Phase Silica (C18): In this case, you will use polar mobile phases (e.g., water/acetonitrile or water/methanol). This is particularly useful for highly polar isoxazoles.
-
-
Advanced Chromatographic Techniques: For extremely challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.[4] SFC, in particular, can offer excellent resolution for isomeric compounds.[4]
Data-Driven Solvent Selection:
| Substituent Characteristics at C3 and C5 | Recommended Starting Solvent Systems (Normal Phase) |
| Non-polar (e.g., alkyl, aryl) | Hexane/Ethyl Acetate (9:1 to 1:1) |
| Moderately polar (e.g., ester, amide) | Dichloromethane/Ethyl Acetate (9:1 to 1:1) |
| Polar (e.g., hydroxyl, carboxylic acid) | Dichloromethane/Methanol (99:1 to 9:1) |
| Basic nitrogen-containing groups | Hexane/Ethyl Acetate with 0.5% Triethylamine |
Question 2: My column is running, but the separation is poor and the bands are broad. What's going wrong?
Answer: Poor column chromatography technique can ruin a separation that looked promising on TLC. Several factors can contribute to band broadening and poor resolution.
Underlying Cause: The efficiency of column chromatography relies on maintaining a uniform, well-packed stationary phase and applying the sample in a concentrated band. Deviations from these ideal conditions lead to diffusion and uneven flow, resulting in broad, overlapping bands.
Troubleshooting Checklist:
-
Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended.[5][6]
-
Sample Loading: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble, and this solvent should ideally be the same as, or less polar than, the mobile phase.[6] Loading a large volume of a strong solvent will cause the initial band to spread. For samples that are not very soluble in the mobile phase, consider a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.
-
Column Dimensions: A long, thin column will generally provide better separation than a short, wide one for a given amount of stationary phase. A common rule of thumb is a length-to-diameter ratio of at least 10:1.
-
Flow Rate: An excessively high flow rate will decrease the number of theoretical plates and lead to poorer separation. Conversely, a very slow flow rate can lead to band broadening due to diffusion.
Step-by-Step Column Chromatography Protocol:
-
Prepare the Column:
-
Plug the bottom of the column with glass wool or cotton.[6]
-
Add a layer of sand.[6]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[5]
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to dislodge air bubbles.[6]
-
Add another layer of sand on top of the packed silica.[6]
-
Drain the solvent until it is just level with the top of the sand.[6]
-
-
Load the Sample:
-
Elute the Column:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by TLC.
-
Category 2: Crystallization and Product Stability
Question 3: My 3,5-disubstituted isoxazole is an oil, or I'm struggling to induce crystallization. What can I do?
Answer: Obtaining a crystalline solid is an excellent method for purification. If your product is an oil or reluctant to crystallize, a systematic approach to solvent screening is necessary.
Troubleshooting Crystallization:
Caption: A logical approach to troubleshooting crystallization.
Step-by-Step Guidance:
-
Single Solvent Crystallization:
-
Dissolve your compound in a small amount of a suitable solvent at an elevated temperature.
-
A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.
-
-
Solvent/Anti-Solvent Crystallization:
-
Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble).
-
Slowly add a "poor" solvent (an "anti-solvent" in which your compound is insoluble) dropwise until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Common Crystallization Solvent Pairs:
| Good Solvent | Anti-Solvent |
| Dichloromethane | Hexanes |
| Ethyl Acetate | Hexanes |
| Acetone | Water |
| Methanol/Ethanol | Water |
| Tetrahydrofuran (THF) | Hexanes |
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to initiate crystallization.
-
Question 4: My isoxazole seems to be decomposing during workup or purification. Why is this happening and how can I prevent it?
Answer: The isoxazole ring, while aromatic, contains a relatively weak N-O bond and can be susceptible to cleavage under certain conditions.
Underlying Causes of Decomposition:
-
Strongly Basic Conditions: The isoxazole ring can undergo ring-opening in the presence of strong bases. Studies on the drug leflunomide, which contains an isoxazole ring, have shown increased decomposition at basic pH.[7]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.
-
Photochemical Conditions: Exposure to UV light can cause the isoxazole ring to rearrange.
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.
Preventative Measures:
-
pH Control: During aqueous workups, avoid strongly basic conditions (pH > 10). If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize the contact time.
-
Avoid Harsh Reductants: If a reduction is necessary elsewhere in the molecule, consider alternative reagents that are less likely to affect the isoxazole ring.
-
Protect from Light: If your compound is light-sensitive, conduct workup and purification in amber glassware or under reduced light conditions.
-
Chelate Trace Metals: If you suspect metal-catalyzed decomposition, consider washing with a dilute solution of a chelating agent like EDTA during the workup.
Category 3: Byproduct Removal and Characterization
Question 5: I have a persistent impurity that I suspect is a furoxan from the dimerization of my nitrile oxide intermediate. How can I remove it?
Answer: Furoxans (1,2,5-oxadiazole-2-oxides) are common byproducts in 1,3-dipolar cycloaddition reactions that proceed via a nitrile oxide intermediate, especially if the nitrile oxide is generated faster than it is consumed by the dipolarophile.
Removal Strategies:
-
Chromatography: Furoxans often have different polarities compared to the desired isoxazole. A careful screening of TLC solvent systems, as described in Question 1, should allow for their separation by column chromatography.
-
Crystallization: Due to their different structures, furoxans and isoxazoles will have different crystal packing energies. Crystallization can be a very effective method for removing furoxan byproducts.
-
Reaction Optimization: The best way to deal with furoxan impurities is to prevent their formation in the first place. This can be achieved by the slow, in situ generation of the nitrile oxide in the presence of the alkyne, ensuring that the concentration of the nitrile oxide remains low throughout the reaction.
Question 6: How can I definitively confirm the structure of my purified 3,5-disubstituted isoxazole and rule out the presence of isomers?
Answer: Unambiguous characterization is crucial. A combination of spectroscopic techniques is the most robust approach.
Analytical Techniques for Structure Confirmation:
-
NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for distinguishing isomers.
-
¹H NMR: The chemical shift of the proton at the C4 position of the isoxazole ring is highly sensitive to the nature of the substituents at C3 and C5. Comparing the ¹H NMR spectra of different regioisomers will reveal distinct chemical shifts and coupling patterns for the aromatic and substituent protons.[8]
-
¹³C NMR: The chemical shifts of the carbons in the isoxazole ring (C3, C4, and C5) are also diagnostic for different isomers.[8]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning all proton and carbon signals and establishing through-bond connectivities, which can unequivocally confirm the substitution pattern.[9]
-
-
Mass Spectrometry (MS): While MS will show the same molecular ion for isomers, the fragmentation patterns can sometimes differ, providing clues to the structure.
-
X-ray Crystallography: If you are able to obtain a single crystal of your compound, X-ray crystallography provides absolute proof of structure.
References
-
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. Available from: [Link]
- Google Patents. WO2014072843A1 - Process for preparing isoxazolyl penicillins.
-
National Institutes of Health. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]
-
National Institutes of Health. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]
-
ACS Publications. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]
-
AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available from: [Link]
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Royal Society of Chemistry. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link]
-
National Institutes of Health. Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. Available from: [Link]
-
University of Rochester. Chromatography: Solvent Systems for TLC. Available from: [Link]
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Unknown. Column chromatography. Available from: [Link]
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PubMed. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Available from: [Link]
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Unknown. How to run column chromatography. Available from: [Link]
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National Institutes of Health. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Available from: [Link]
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ResearchGate. Isolation And Purification Of Substance By Column Chromatography. Available from: [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]
-
ChemRxiv. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Available from: [Link]
-
Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Available from: [Link]
-
SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
ResearchGate. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available from: [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available from: [Link]
-
Biointerface Research in Applied Chemistry. Construction of Isoxazole ring: An Overview. Available from: [Link]
-
ResearchGate. Elimination of Isoxazolyl-Penicillins antibiotics in waters by the ligninolytic native Colombian strain Leptosphaerulina sp. considerations on biodegradation process and antimicrobial activity removal. Available from: [Link]
-
University of Colorado Boulder. Column Chromatography Procedures. Available from: [Link]
-
ResearchGate. Structure and stability of isoxazoline compounds. Available from: [Link]
-
MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]
-
Biotage. Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]
-
National Institutes of Health. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Available from: [Link]
-
ACS Publications. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Available from: [Link]
-
ResearchGate. Recent Progress in the Synthesis of Isoxazoles. Available from: [Link]
-
YouTube. A Practical Guide to TLC (Thin Layer Chromatography). Available from: [Link]
-
ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available from: [Link]
-
MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]
-
National Institutes of Health. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]
-
Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available from: [Link]
-
PubMed. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents. Available from: [Link]
-
PubMed. Analysis of isoxazolyl penicillins and their metabolites in body fluids by high-performance liquid chromatography. Available from: [Link]
-
Canadian Science Publishing. Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Available from: [Link]
-
National Institutes of Health. Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. Available from: [Link]
Sources
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- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 9. news-medical.net [news-medical.net]
optimizing reaction conditions for isoxazole synthesis using deep eutectic solvents
utectic Solvents
Welcome to the technical support center for optimizing isoxazole synthesis using deep eutectic solvents (DESs). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for this innovative and sustainable synthetic approach.
Introduction to Isoxazole Synthesis with Deep Eutectic Solvents
Isoxazoles are a critical class of heterocyclic compounds with broad applications in pharmaceuticals and agriculture.[1] Traditional synthetic methods often rely on volatile organic compounds (VOCs), which present environmental and safety concerns.[2] Deep eutectic solvents have emerged as a green and effective alternative, offering advantages such as low toxicity, biodegradability, and high thermal and chemical stability.[3][4] These solvents, typically formed by mixing a hydrogen bond acceptor (like choline chloride) with a hydrogen bond donor (such as urea or glycerol), can act as both the reaction medium and catalyst, simplifying procedures and often improving yields.[5][6]
This guide will walk you through the common challenges and optimization strategies for synthesizing isoxazoles in these promising green solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common deep eutectic solvents used for isoxazole synthesis?
A1: Choline chloride-based DESs are the most frequently employed. Specifically, the combination of choline chloride and urea (ChCl:Urea) in a 1:2 molar ratio has shown excellent results in promoting the one-pot, three-component synthesis of 3,5-disubstituted isoxazoles.[1][5] Another common DES is a mixture of choline chloride and glycerol (ChCl:Glycerol), also typically in a 1:2 molar ratio, which has been successfully used for the synthesis of various isoxazole derivatives.[2]
Q2: Why is the choice of DES composition important for my reaction?
A2: The composition of the DES directly influences its physical and chemical properties, such as viscosity, polarity, and hydrogen bonding capacity, which in turn affect reactant solubility, reaction rates, and even product selectivity.[7] For example, in some studies, DESs containing urea as the hydrogen bond donor have resulted in better yields for isoxazole synthesis compared to those with glycerol.[1] It is crucial to screen different DES compositions to find the optimal medium for your specific substrates and reaction type.
Q3: Can deep eutectic solvents be recycled and reused?
A3: Yes, one of the significant advantages of using DESs is their potential for recycling and reuse. In many reported procedures for isoxazole synthesis, the DES media could be reused for up to five cycles without a significant drop in the reaction yield.[5] The recyclability is often achieved by simple workup procedures, such as adding water to the reaction mixture to precipitate the organic product, followed by removal of the water from the DES under reduced pressure.[8]
Q4: Do I need an additional catalyst when using a deep eutectic solvent?
A4: Not always. Deep eutectic solvents can often act as both the solvent and the catalyst.[9] The hydrogen-bonding network within the DES can facilitate the reaction by stabilizing intermediates and transition states. For instance, the synthesis of arylmethylidene-isoxazol-5(4H)-ones has been successfully carried out in a choline chloride:urea DES without the need for an additional catalyst.[10] However, for certain transformations, the addition of a catalyst may still be necessary to achieve desired yields and reaction times.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Isoxazole Product
Q: I am getting very low yields or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in isoxazole synthesis using DESs can be attributed to several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Inappropriate DES Composition: The choice of DES is critical. If you are using a ChCl:Glycerol mixture and observing low yields, consider switching to a ChCl:Urea system, as it has been shown to be more effective for certain isoxazole syntheses.[1]
-
Sub-optimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics. While DESs are thermally stable, excessively high temperatures can lead to side product formation or decomposition of starting materials. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. It is recommended to perform a temperature screening study. For example, for the synthesis of arylmethylidene-isoxazol-5(4H)-ones in ChCl:Urea, 80°C was found to be the optimal temperature.[10]
-
Incorrect Stoichiometry of Reactants: Ensure that the molar ratios of your starting materials are optimized. For 1,3-dipolar cycloaddition reactions, the in situ generation of nitrile oxides can be prone to dimerization to form furoxans, which is a common side reaction that reduces the yield of the desired isoxazole. Using a slight excess of the dipolarophile (the alkyne or alkene) can sometimes mitigate this issue.
-
Instability of Intermediates: In reactions involving the in situ generation of nitrile oxides from aldoximes, the stability of the intermediate hydroximinoyl chloride is crucial. The highly functionalized DES medium has been shown to be suitable for these reactive intermediates.[1] However, if you suspect intermediate instability, consider adjusting the rate of addition of the chlorinating agent (e.g., N-chlorosuccinimide - NCS) to maintain a low steady-state concentration of the reactive intermediate.
-
The Reaction May Be Solvent-Dependent: In some cases, the presence of the DES is essential for the reaction to proceed at all.[5] If you have attempted the reaction in a conventional solvent without success, the unique properties of the DES may be necessary to facilitate the transformation.
Problem 2: Formation of Significant Side Products
Q: My reaction is producing a complex mixture with several side products. How can I improve the selectivity?
A: The formation of side products is a common challenge in organic synthesis. In the context of isoxazole synthesis in DESs, this can often be addressed by carefully optimizing the reaction conditions.
Potential Causes & Solutions:
-
Dimerization of Nitrile Oxides: As mentioned previously, the dimerization of nitrile oxides to form furoxans is a major competing reaction in 1,3-dipolar cycloadditions. To suppress this, you can try slowly adding the precursor for the nitrile oxide (e.g., the aldoxime and chlorinating agent) to the reaction mixture containing the alkyne. This keeps the concentration of the nitrile oxide low and favors the intermolecular cycloaddition over dimerization.
-
Incorrect Base or Base Strength: For reactions that require a base, the choice and amount of base are critical. An inappropriate base can lead to undesired side reactions. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles, the use of a strong base like DBU led to a complex mixture, while weaker bases like NaHCO3 or an organic base like DIPEA provided better selectivity towards the desired product.[11]
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or other side products. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction once the starting material has been consumed to prevent over-reaction.
Problem 3: Difficulty in Product Isolation and Purification
Q: I am struggling to isolate my product from the deep eutectic solvent. What are the recommended workup procedures?
A: Product isolation from the viscous DES can seem challenging, but there are straightforward and effective methods.
Recommended Procedures:
-
Extraction with an Organic Solvent: A common and effective method is to dilute the reaction mixture with water. Since many common DESs like ChCl:Urea and ChCl:Glycerol are water-soluble, this will dissolve the DES. The organic product, which is typically less soluble in water, will either precipitate out or can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.[1][2] The organic extracts can then be combined, dried, and concentrated to yield the crude product, which can be further purified by standard techniques like column chromatography.
-
Precipitation and Filtration: If the desired isoxazole product is a solid and has low solubility in water, adding water to the reaction mixture can cause it to precipitate. The solid product can then be isolated by simple filtration, washed with water to remove any residual DES, and then dried.[10]
Experimental Protocols
Protocol 1: Preparation of Choline Chloride:Urea (1:2) Deep Eutectic Solvent
Materials:
-
Choline chloride (ChCl)
-
Urea
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Weigh out choline chloride and urea in a 1:2 molar ratio. For example, to prepare approximately 100 g of the DES, use 34.9 g of choline chloride (1 mole equivalent) and 60.06 g of urea (2 mole equivalents).
-
Combine the choline chloride and urea in a clean, dry round bottom flask equipped with a magnetic stir bar.
-
Heat the mixture to 80°C with stirring.
-
Continue heating and stirring until a clear, homogeneous liquid is formed. This typically takes 15-30 minutes.
-
Allow the DES to cool to room temperature. It should remain as a liquid. Store it in a sealed container to prevent moisture absorption.
Protocol 2: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles in ChCl:Urea
This protocol is adapted from a literature procedure for a one-pot, three-step synthesis.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Sodium hydroxide (1.0 mmol)
-
N-chlorosuccinimide (NCS) (1.5 mmol)
-
Alkyne (1.0 mmol)
-
ChCl:Urea (1:2) DES (prepared as in Protocol 1)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Heating source
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in ChCl:Urea (1:2) (approximately 1 mL), add hydroxylamine hydrochloride (1.0 mmol) and sodium hydroxide (1.0 mmol).
-
Stir the resulting mixture at 50°C for one hour.
-
Add N-chlorosuccinimide (1.5 mmol) to the mixture and continue stirring at 50°C for three hours.
-
Add the corresponding alkyne (1.0 mmol) and continue to stir the mixture at 50°C for four hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| DES Composition | Typical Molar Ratio | Common Reaction Temperature (°C) | Key Advantages | Reference |
| Choline Chloride:Urea | 1:2 | 50-80 | Good yields, recyclable, acts as solvent and catalyst | [5],[1],[10] |
| Choline Chloride:Glycerol | 1:2 | 35-80 | Biodegradable, readily available components | [2] |
Visualizations
General Workflow for Optimizing Isoxazole Synthesis in DES
Caption: A typical workflow for optimizing isoxazole synthesis using deep eutectic solvents.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in isoxazole synthesis with DESs.
References
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | KnE Open [kneopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Review on the Use of Deep Eutectic Solvents in Protection Reactions [mdpi.com]
- 7. Deep eutectic solvents: alternative reaction media for organic oxidation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol for In Vitro Assays
Welcome to the technical support guide for (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges commonly encountered with this and other poorly soluble compounds in in vitro settings. Our goal is to provide you with practical, field-proven insights and step-by-step protocols to ensure the reliability and reproducibility of your experimental data.
Introduction: The Challenge of Poor Aqueous Solubility
This guide will equip you with the knowledge to anticipate, troubleshoot, and overcome these solubility issues, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address the most common questions and issues encountered when working with this compound.
Q1: I dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened?
This common phenomenon is known as "crashing out." It occurs because the compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the aqueous environment of your buffer or cell culture medium. The abrupt change in solvent polarity upon dilution causes the compound to fall out of solution.
Q2: What is the best solvent to use for a stock solution?
For initial stock solutions, 100% anhydrous DMSO is the most common and effective choice due to its ability to dissolve a wide range of nonpolar and polar compounds. It is also generally compatible with most in vitro assays at low final concentrations. Other potential solvents include ethanol, methanol, and dimethylformamide (DMF), but their compatibility with your specific assay must be verified.
Q3: How can I prevent my compound from precipitating during dilution?
Several strategies can mitigate precipitation:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to avoid solvent-induced artifacts or cytotoxicity, typically ≤0.5% (v/v).[1][2] It's crucial to find a balance where the compound remains soluble without affecting the biological system.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent environment can help keep the compound in solution. You can perform the serial dilution in 100% DMSO first to generate different concentrations, and then add a small aliquot of each to the aqueous medium.
-
Gentle Warming and Mixing: Briefly warming your aqueous medium to 37°C and ensuring rapid mixing while adding the DMSO stock can sometimes improve solubility. However, you must confirm that your compound is stable at this temperature.
-
Use a Co-solvent System: In some cases, a mixture of solvents can be more effective.[3] For animal studies, co-solvents like polyethylene glycol (PEG400), glycerol, or Tween 80 are often used to improve solubility.[1]
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
To maintain cell health and avoid experimental artifacts, the final DMSO concentration should typically be kept below 0.5%.[1] Some cell lines may be more sensitive, so it is best practice to determine the tolerance of your specific cell line. High concentrations of DMSO (above 1-2%) can be toxic to cells.[2] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for the compound dilutions.
Q5: Can I use surfactants or other excipients to improve solubility?
Yes, this is a common and effective strategy.
-
Surfactants: For biochemical or enzymatic assays, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can form micelles that encapsulate the compound and keep it in solution.[4] However, these are often not suitable for cell-based assays as they can be cytotoxic above their critical micelle concentration.[4]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
Troubleshooting Guides & In-Depth Protocols
Guide 1: Troubleshooting Compound Precipitation
If you observe precipitation (e.g., cloudiness, visible particles) in your assay wells, it can lead to inconsistent results.[5] Follow this guide to diagnose and resolve the issue.
Visualizing the Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting compound precipitation.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is fundamental for ensuring your compound is fully dissolved before preparing working solutions.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate Required Mass: Based on the molecular weight (205.21 g/mol ) and your desired stock concentration (e.g., 10 mM or 20 mM), calculate the mass of the compound needed.
-
Weigh Compound: Accurately weigh the calculated mass and transfer it to a sterile tube.
-
Add DMSO: Add the required volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 2-3 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath can be applied, followed by more vortexing. Ensure the compound is heat-stable before warming.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining Kinetic Solubility via Turbidimetry
This assay helps you determine the concentration at which your compound begins to precipitate in a specific aqueous medium, providing an upper limit for your in vitro experiments.
Materials:
-
High-concentration DMSO stock solution of your compound (e.g., 20 mM)
-
100% DMSO
-
Your specific aqueous assay buffer or cell culture medium
-
Clear 96-well microplates
-
A plate reader capable of measuring absorbance (turbidity) or nephelometry
Procedure:
-
Prepare DMSO Dilution Plate:
-
In a 96-well plate, create a 2-fold serial dilution of your compound stock in 100% DMSO. For example, start with 20 mM and dilute down a column.
-
-
Prepare Buffer Plate:
-
Fill the wells of a second 96-well plate with your aqueous buffer (e.g., 198 µL per well).
-
-
Transfer and Mix:
-
Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding well of the buffer plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix immediately and thoroughly.
-
-
Equilibrate and Measure:
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-650 nm).[6]
-
-
Analyze Data:
-
The kinetic solubility limit is the concentration at which the turbidity reading significantly increases above the background (wells with DMSO/buffer only), indicating the formation of a precipitate.
-
Visualizing the Kinetic Solubility Workflow
Caption: Experimental workflow for a kinetic solubility assay.
Data Summary Tables
Table 1: Common Solvents for Stock Solutions
| Solvent | Typical Stock Conc. | Pros | Cons |
| DMSO | 10-50 mM | High solubilizing power for many compounds; miscible with water. | Can be toxic to cells at >0.5-1%; may interfere with some assays.[2] |
| Ethanol | 1-20 mM | Less toxic than DMSO for some cell lines; volatile. | Lower solubilizing power for highly nonpolar compounds. |
| DMF | 10-30 mM | Good solubilizing power. | Higher toxicity than DMSO; use with caution. |
Table 2: Recommended Final Concentrations of Excipients
| Excipient | Assay Type | Recommended Final Conc. | Mechanism of Action |
| Tween-20 / Triton X-100 | Biochemical / Enzymatic | 0.01 - 0.05% | Micellar solubilization.[4] |
| β-Cyclodextrin | Cell-based / Biochemical | 1-10 mM | Forms soluble inclusion complexes. |
| PEG 400 | Cell-based / In vivo | 1-10% | Co-solvent; increases solvent polarity.[1] |
Disclaimer: This guide provides general recommendations. It is imperative to consult the specific product datasheet and relevant Safety Data Sheets (SDS) before handling any chemical. All experimental conditions, including solvent choice and concentrations, should be optimized for your specific compound and assay system.
References
- Technical Support Center: Troubleshooting Compound X Solubility - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Solubility Issues for Compound X - Benchchem. (n.d.).
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. (n.d.).
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed. (n.d.).
- Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds - Benchchem. (n.d.).
- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays - Benchchem. (n.d.).
- [5-(3-methoxyphenyl)isoxazol-3-yl]methanol - Sigma-Aldrich. (n.d.).
- How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31).
- Compound Handling Instructions - MCE. (n.d.).
- DMSO, sterile filtered | Buffers, Chelators and Reagents: Tocris Bioscience - R&D Systems. (n.d.).
- Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.).
- How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (2013, January 3).
- [3-(4-methoxy-phenyl)-isoxazol-5-yl]-methanol - Sigma-Aldrich. (n.d.).
- This compound - BLDpharm. (n.d.).
- [3-(3-METHOXY-PHENYL)-ISOXAZOL-5-YL]-METHANOL | 954240-10-9 - ChemicalBook. (n.d.).
Sources
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Side Products in Isoxazole Synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes to isoxazole derivatives. Here, we address common and complex issues related to the formation of unexpected side products, offering in-depth, field-proven insights and actionable troubleshooting strategies. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve product purity, and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Issue 1: My 1,3-dipolar cycloaddition reaction is producing a significant amount of furoxan dimer. How can I minimize this side product?
Answer: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a prevalent side reaction in 1,3-dipolar cycloadditions, particularly when the concentration of the nitrile oxide intermediate is high and the dipolarophile (your alkyne) is not sufficiently reactive.
Causality and Troubleshooting:
-
In Situ Generation and Concentration Control: The key is to maintain a low concentration of the nitrile oxide at any given time. This can be achieved by generating it in situ and ensuring the alkyne is readily available to trap it. Slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne is a highly effective strategy.
-
Reaction Temperature: Temperature plays a crucial role. While higher temperatures can accelerate the desired cycloaddition, they can also favor the dimerization pathway. It is often beneficial to generate the nitrile oxide at a low temperature to control its formation and then gently warm the reaction to facilitate the cycloaddition.
-
Stoichiometry: Consider using a slight excess of the alkyne to ensure that the generated nitrile oxide has a higher probability of reacting with the intended dipolarophile rather than another molecule of itself.
Issue 2: I am observing a mixture of regioisomers in my isoxazole product. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge in isoxazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds (in the Claisen-Paal-Knorr synthesis) or unsymmetrical alkynes and nitrile oxides (in 1,3-dipolar cycloadditions). Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.
Troubleshooting Strategies Based on Synthetic Route:
| Synthetic Method | Troubleshooting Action | Rationale |
| Reaction of 1,3-Dicarbonyls with Hydroxylamine | Modify the pH of the reaction. | Acidic conditions can often favor the formation of one regioisomer over the other. |
| Change the solvent. | Solvents with different polarities (e.g., ethanol vs. acetonitrile) can influence the reaction pathway and regiochemical outcome. | |
| Utilize β-enamino diketone derivatives. | These substrates can offer superior regiochemical control compared to their 1,3-dicarbonyl counterparts.[1] | |
| 1,3-Dipolar Cycloaddition | Alter the solvent polarity. | The choice of solvent can significantly impact the regioselectivity of the cycloaddition. |
| Introduce a Lewis acid catalyst (e.g., BF₃·OEt₂). | Lewis acids can coordinate to the reactants and direct the cycloaddition to favor a specific regioisomer. | |
| Employ a copper(I) catalyst for terminal alkynes. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions are well-established for achieving high regioselectivity, affording 3,5-disubstituted isoxazoles.[2] |
Logical Flow for Troubleshooting Regioselectivity:
Caption: Decision-making flowchart for addressing regioselectivity issues.
Issue 3: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?
Answer: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[3]
Potential Causes of Decomposition:
-
Strongly Basic Conditions: Exposure to strong bases can induce ring-opening of the isoxazole moiety.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.
-
Photochemical Instability: UV irradiation can lead to rearrangement of the isoxazole ring, sometimes to an oxazole through an azirine intermediate.[3]
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.
Preventative Measures:
-
During workup, use mild acidic or basic conditions for extractions.
-
For purification, prioritize column chromatography with neutral silica gel and avoid overly aggressive solvent systems.
-
Protect the reaction and product from prolonged exposure to UV light.
-
If your synthesis involves transition metal catalysts, ensure their thorough removal during purification.
Advanced Troubleshooting and Protocols
Protocol 1: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition
This protocol is designed to minimize the formation of furoxan dimers by slowly generating the nitrile oxide in the presence of the alkyne.
Materials:
-
Aldoxime (1.0 eq)
-
Alkyne (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
To a stirred solution of the alkyne and aldoxime in the chosen anhydrous solvent at 0 °C, add a solution of NCS in the same solvent dropwise over 30 minutes.
-
After the addition of NCS is complete, add a solution of triethylamine in the same solvent dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Nitrile Oxide Generation and Cycloaddition:
Caption: Step-by-step workflow for controlled in situ nitrile oxide generation.
Protocol 2: Regioselective Isoxazole Synthesis Using β-Enamino Diketones
This method provides enhanced control over the regiochemical outcome compared to traditional 1,3-dicarbonyl chemistry.[1]
Materials:
-
β-Enamino diketone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Lewis Acid (e.g., BF₃·OEt₂) (optional, for specific regioisomers)
-
Solvent (e.g., Ethanol, Acetonitrile)
Procedure:
-
Dissolve the β-enamino diketone and hydroxylamine hydrochloride in the chosen solvent at room temperature.
-
If a Lewis acid is required to direct regioselectivity, add it to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Impact of Conditions on Regioselectivity (Illustrative Data):
| β-Enamino Diketone Substituents | Solvent | Additive | Major Regioisomer |
| R¹=Ph, R²=Me, R³=H | Ethanol | None | 3-Methyl-5-phenylisoxazole |
| R¹=Ph, R²=Me, R³=H | Acetonitrile | BF₃·OEt₂ | 3-Phenyl-5-methylisoxazole |
| R¹=Et, R²=Ph, R³=H | Methanol | Pyridine | 3-Phenyl-5-ethylisoxazole |
Note: The actual outcomes will depend on the specific substrates used. This table serves as an example of how reaction conditions can be tuned.
References
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
Yadav, J. S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32835-32857. [Link]
-
YouTube. (2019, January 19). synthesis of isoxazoles. [Video]. [Link]
-
Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(15), 3828-3843. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2018). Regioselective synthesis of phosphonate-linked isoxazole derivatives. Synthesis, 50(15), 2947-2954. [Link]
-
Bondarenko, O. B., & Zyk, N. V. (2020). The main directions and recent trends in the synthesis and use of isoxazoles. Chemistry of Heterocyclic Compounds, 56(6), 667-679. [Link]
-
Nanobiosensors, L. I. A. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094. [Link]
-
de la Torre, J. C., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. The Journal of Organic Chemistry, 81(17), 7609-7623. [Link]
-
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13644-13652. [Link]
-
Gande, V., et al. (2023). 4,5-Dihydro-1,2,4-oxadiazole as a Single Nitrogen Transfer Reagent: Synthesis of Functionalized Isoxazoles Assisted by Sc(OTf)3 or Au(I)/Sc(OTf)3 Synergistic Catalysis. Organic Letters, 25(24), 4377-4382. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1). [Link]
-
Kumar, A., et al. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]
-
Saini, R. K., et al. (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]
-
Kącka, A., & Mąkosza, M. (2025). An unexpected transformation during the synthesis of 3,5-disubstituted isoxazoles. ResearchGate. [Link]
-
Wang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(13), 5131. [Link]
-
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]
-
Reddit. (2022, September 3). Isoxazole synthesis. r/Chempros. [Link]
-
Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]
-
Pannu, S., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(4), 134-142. [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Resistance to Isoxazole-Based Anticancer Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-based anticancer agents. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding resistance mechanisms. Our goal is to equip you with the knowledge and practical protocols to anticipate, identify, and overcome experimental challenges, ensuring the integrity and success of your research.
Isoxazole derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in oncology.[1][2] They have been developed to target various key players in cancer progression, including protein kinases, tubulin, and metabolic enzymes.[3][4][5] However, as with many targeted therapies, the emergence of drug resistance is a significant hurdle.[2][3] This guide will walk you through common resistance mechanisms and provide actionable strategies to investigate and potentially circumvent them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you might encounter during your experiments in a question-and-answer format. Each section provides an explanation of the potential underlying mechanism, a detailed experimental protocol to investigate the issue, and troubleshooting tips.
FAQ 1: My isoxazole-based compound shows decreasing efficacy over time in my cell line. What are the likely causes?
A gradual loss of efficacy is a classic sign of acquired resistance. Cancer cells can adapt to the presence of a drug through various mechanisms. The two most common culprits are the increased efflux of the drug from the cell and the activation of alternative signaling pathways that bypass the drug's target.
Mechanism 1A: Increased Drug Efflux via ABC Transporters
ATP-binding cassette (ABC) transporters are a family of membrane proteins that act as cellular pumps, actively removing a wide variety of substances, including anticancer drugs, from the cell's interior.[6] Overexpression of ABC transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2), is a well-established mechanism of multidrug resistance.[7][8][9] If your isoxazole compound is a substrate for one of these transporters, its increased expression will lead to lower intracellular drug concentrations and reduced efficacy.
This assay uses the fluorescent dye Rhodamine 123, a known P-gp substrate, to measure the efflux activity of P-gp in your cells.[10][11]
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
Rhodamine 123 (Rh123)
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture your parental and suspected resistant cells to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Incubation with Inhibitor (for control):
-
Prepare three sets of tubes for each cell line:
-
No treatment (negative control)
-
Verapamil (e.g., 50 µM, positive control for P-gp inhibition)
-
Your isoxazole compound (to test if it's a P-gp substrate/inhibitor)
-
-
Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each tube to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux and Measurement:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rh123.
-
Resuspend the cells in fresh, pre-warmed complete medium and incubate for 60-120 minutes at 37°C to allow for efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Data Interpretation:
| Cell Line | Treatment | Expected Rh123 Fluorescence | Interpretation |
| Parental | None | High | Low P-gp activity |
| Resistant | None | Low | High P-gp activity (increased efflux) |
| Resistant | Verapamil | High | P-gp activity is inhibited, confirming its role |
Troubleshooting:
| Issue | Potential Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular Rh123 | Ensure thorough washing steps. Use serum-free medium during the loading phase. |
| Low signal | Insufficient P-gp expression in the "resistant" line | Confirm P-gp overexpression by Western blot or qPCR. Optimize Rh123 concentration and loading time. |
Diagram of P-gp Mediated Drug Efflux
Caption: Activation of the PI3K/Akt/mTOR pathway can bypass the inhibitory effects of an isoxazole-based agent on its primary target, promoting cell survival.
FAQ 2: My cell viability assay (e.g., MTT) gives inconsistent or unexpected results with my isoxazole compound. How can I troubleshoot this?
Inconsistent results in cell viability assays can be due to a variety of factors, from experimental technique to the compound's specific properties.
Troubleshooting Guide for Cell Viability Assays
Problem 1: High variability between replicate wells.
-
Potential Cause: Uneven cell seeding, "edge effects" in the microplate, or improper mixing of the compound.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix gently but thoroughly.
-
To avoid edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. * When adding your compound, ensure it is well-mixed in the media before dispensing it to the cells.
-
Problem 2: Absorbance increases with increasing drug concentration.
-
Potential Cause: The compound may be interfering with the MTT assay itself. Some compounds can chemically reduce the MTT tetrazolium salt, leading to a false positive signal for viability. [12]* Solution:
-
Run a control experiment with your compound in cell-free media to see if it directly reduces MTT.
-
Consider using an alternative viability assay that works via a different mechanism, such as a CyQUANT assay (measures DNA content) or a CellTiter-Glo assay (measures ATP levels).
-
Problem 3: IC50 values are not reproducible between experiments.
-
Potential Cause: Variations in cell passage number, cell health, or incubation times.
-
Solution:
-
Use cells within a consistent range of passage numbers.
-
Ensure cells are in the logarithmic growth phase when seeding.
-
Standardize all incubation times for cell seeding, drug treatment, and assay reagent addition.
-
FAQ 3: How can I develop a resistant cell line to my isoxazole-based agent to study resistance mechanisms?
Developing a drug-resistant cell line is a valuable tool for investigating the molecular changes that lead to resistance. [13][14][15]The general principle is to gradually expose a cancer cell line to increasing concentrations of the drug over a prolonged period.
Protocol for Generating a Drug-Resistant Cell Line
This protocol is a general guideline and may need to be optimized for your specific cell line and compound. [13][14] Phase 1: Determine the Initial IC50
-
Perform a standard cell viability assay (e.g., MTT) to determine the initial IC50 of your isoxazole compound on the parental cell line.
Phase 2: Gradual Dose Escalation
-
Start by continuously culturing the parental cells in a medium containing the isoxazole compound at a concentration equal to the IC10 or IC20. [15]2. Once the cells have adapted and are proliferating at a normal rate, increase the drug concentration by 1.5 to 2-fold. [13]3. Monitor the cells closely. There will likely be significant cell death initially. Allow the surviving cells to repopulate the culture vessel.
-
Repeat this process of dose escalation, allowing the cells to recover and adapt at each new concentration. This process can take several months.
-
It is crucial to cryopreserve cells at each stage of increased resistance.
Phase 3: Characterization of the Resistant Cell Line
-
Once you have a cell line that can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the original IC50), you need to characterize it.
-
Perform a cell viability assay to determine the new IC50 and calculate the resistance factor (IC50 of resistant line / IC50 of parental line).
-
Maintain the resistant cell line in a medium containing the drug at the highest tolerated concentration to ensure the resistance phenotype is not lost.
References
-
Phillips, M. A., et al. (2015). In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth. Journal of Biological Chemistry. [Link]
-
Chai, R. C., et al. (2017). Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors. Molecular Oncology. [Link]
-
Berns, K., et al. (2007). A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer. Nature. [Link]
-
Sm Alley, S. C., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Piper, P. W., & Millson, S. H. (2011). Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges. Pharmaceuticals. [Link]
-
Goodell, M. A. (2002). Flow Cytometry Protocols. In Methods in Molecular Biology. ResearchGate. [Link]
-
Piper, P. W., & Millson, S. H. (2011). Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges. Pharmaceuticals (Basel). [Link]
-
Piper, P. W., & Millson, S. H. (2011). Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges. Pharmaceuticals. [Link]
-
Chai, R. C., et al. (2017). Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors. Molecular Oncology. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Heinrich, P. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. [Link]
-
Speth, K., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers. [Link]
-
ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... [Link]
-
Creative Bioarray. (n.d.). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
-
Vasan, N., et al. (2019). Mechanisms that promote resistance to PI3K pathway inhibition. Nature Reviews Cancer. [Link]
-
Chen, M., et al. (2022). Activation of PI3K/AKT Pathway Is a Potential Mechanism of Treatment Resistance in Small Cell Lung Cancer. Clinical Cancer Research. [Link]
-
Eser, P. O., et al. (2013). PI3K Pathway Activation Mediates Resistance to MEK Inhibitors in KRAS Mutant Cancers. Cancer Research. [Link]
-
Wee, S., et al. (2009). PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers. Cancer Research. [Link]
-
Liu, X., et al. (2021). DHODH and cancer: promising prospects to be explored. Journal of Biomedical Science. [Link]
-
Smith, H. W. (2013). Ways to generate drug-resistant cancer cell lines?. ResearchGate. [Link]
-
Jaitak, V., et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. European Journal of Medicinal Chemistry. [Link]
-
Singh, R., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [Link]
-
Borbély, A., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie. [Link]
-
Jaitak, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]
-
Taylor, C. W., et al. (2017). Human ABCG2: structure, function, and its role in multidrug resistance. Biochemical Journal. [Link]
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. [Link]
-
Borbély, A., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie. [Link]
-
Orlando, B. J., et al. (2020). ABCG2 transports anticancer drugs via a closed-to-open switch. Nature Communications. [Link]
-
Intlekofer, A. M., et al. (2018). Acquired resistance to IDH inhibition through trans or cis dimer-interface mutations. Nature. [Link]
-
Sharma, P., et al. (2021). Multidrug efflux transporter ABCG2: expression and regulation. Journal of Experimental & Clinical Cancer Research. [Link]
-
Basit, S., et al. (2022). In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
Bukowski, K., et al. (2019). Revisiting the role of efflux pumps in multidrug-resistant cancer. Nature Reviews Cancer. [Link]
-
ATCC. (2017). Drug-resistant tumor cell model generation. [Link]
-
Sanna, V., et al. (2012). New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. European Journal of Medicinal Chemistry. [Link]
-
Al-Haddad, A. A., et al. (2025). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Translational Medicine. [Link]
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- 4. Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin [pubmed.ncbi.nlm.nih.gov]
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strategies to minimize off-target effects of isoxazole compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and strategic protocols to help you anticipate, identify, and minimize the off-target effects of isoxazole-containing compounds in your research.
Introduction: The Isoxazole Dilemma
The isoxazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry due to its versatile chemical properties and presence in numerous approved drugs.[1][2] Its unique electronic and structural features allow it to serve as a valuable scaffold, capable of engaging in various non-covalent interactions with biological targets like enzymes and receptors.[2][3][4] However, the very characteristics that make isoxazoles attractive can also lead to unintended interactions with other proteins, known as off-target effects. These effects can result in toxicity, reduced efficacy, and costly late-stage failures in drug development.[3][5]
This guide is designed to provide you with the expertise and practical strategies to enhance the selectivity of your isoxazole compounds from the outset.
Section 1: Understanding the "Why" of Off-Target Effects
This section addresses the fundamental mechanisms behind isoxazole off-target activity.
Question: What are the primary drivers of off-target effects for isoxazole compounds?
Answer: Off-target effects are primarily driven by two factors: unintended molecular recognition and bioactivation.
-
Unintended Molecular Recognition: An isoxazole compound designed for a specific target may also bind to other proteins (anti-targets) that share structural or electronic similarities in their binding sites. The electron-rich isoxazole ring and its substituents can form hydrogen bonds, π–π stacking, and hydrophobic interactions that are not unique to the intended target.[2] For example, a compound designed as a kinase inhibitor might inadvertently bind to the ATP pocket of other kinases.
-
Bioactivation: The isoxazole ring, particularly under certain metabolic conditions, can be cleaved or modified to form reactive metabolites.[6] These reactive species can then covalently bind to various cellular macromolecules, including proteins, leading to toxicity that is independent of the compound's original pharmacological target. For instance, the N-O bond within the isoxazole ring can be susceptible to reductive cleavage under specific physiological conditions.
Question: Can the substitution pattern on the isoxazole ring influence its off-target profile?
Answer: Absolutely. The substituents at the C3, C4, and C5 positions of the isoxazole ring are critical determinants of both potency and selectivity. The size, lipophilicity, and electronic properties of these substituents dictate the compound's overall shape and pharmacophore, influencing which proteins it can interact with. Structure-activity relationship (SAR) studies are essential to systematically explore how modifications at these positions can steer binding away from known off-targets while retaining or improving on-target activity.[7][8] For example, optimizing a linker at the C4 position has been shown to improve potency and mitigate off-target activity against receptors like PPARγ.[7]
Section 2: Proactive Strategies for Designing Selective Compounds
This section provides actionable strategies, from computational prediction to medicinal chemistry, to proactively design selectivity into your isoxazole compounds.
2.1 Computational & In Silico Approaches
Question: How can I use computational tools to predict and mitigate off-target risks before synthesis?
Answer: In silico off-target profiling is a cost-effective first step to identify potential liabilities. A typical workflow involves using the structure of your lead compound to screen against databases of known protein structures.
This process helps you prioritize which compounds to synthesize and which off-target assays to run. Ligand-based models, such as Quantitative Structure-Activity Relationship (QSAR) and conformal prediction, can also be used to forecast potential off-target interactions based on the structural features of your compound compared to a large database of molecules with known activities.[9]
Caption: A generalized workflow for in silico off-target prediction.
This protocol outlines a generalized procedure using common molecular modeling software.
-
Protein Preparation:
-
Obtain crystal structures of high-interest potential off-targets (e.g., kinases, GPCRs) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning appropriate charges.
-
-
Ligand Preparation:
-
Generate a 3D conformation of your isoxazole compound.
-
Perform energy minimization and assign appropriate charges (e.g., Gasteiger).
-
-
Grid Generation:
-
Define the binding site on the target protein. This is often the known active site or an allosteric site.
-
Generate a docking grid box that encompasses this entire binding pocket.
-
-
Docking Simulation:
-
Run the docking algorithm to fit the ligand into the defined grid box. The software will generate multiple possible binding poses.
-
-
Analysis:
-
Analyze the results based on the docking score or binding energy. Lower binding energy values suggest a more favorable interaction.[10]
-
Visualize the top-scoring poses to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) between your compound and the protein. Strong interactions with an off-target protein suggest a higher risk of a potential interaction that warrants experimental validation.
-
2.2 Medicinal Chemistry & SAR Approaches
Question: My lead compound is potent but hits several related kinases. What structural modifications should I consider to improve selectivity?
Answer: Improving kinase selectivity often involves exploiting subtle differences in the ATP binding site or targeting adjacent, less-conserved regions.
-
Exploit Gatekeeper Residue Differences: The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, varies in size among kinases. If your primary target has a small gatekeeper (e.g., threonine), you can add bulky substituents to your isoxazole compound that would clash with the large gatekeeper residues (e.g., methionine, phenylalanine) of off-target kinases.
-
Target the Solvent-Front: Modify your compound to introduce groups that can interact with the solvent-exposed region of the active site. These regions are typically less conserved than the core ATP binding motif.
-
Incorporate Rigidity: Introducing conformational constraints, such as fusing a ring to the isoxazole core or its substituents, can lock the molecule into a bioactive conformation that is optimal for the on-target but unfavorable for off-targets.
| Modification Position | Strategy | Rationale & Causality | Potential Outcome |
| C3-Position | Vary aryl/heteroaryl substituents | The group at C3 often points towards the solvent-front. Modifying its electronics and sterics can fine-tune interactions with less-conserved residues. | Improved isoform selectivity (e.g., within a kinase family). |
| C4-Position | Modify linker properties | The C4 linker can influence the vector and flexibility of the C5 substituent. Optimizing its length and rigidity can achieve optimal positioning in the target pocket while avoiding off-target interactions.[7] | Mitigate off-target activity and improve pharmacokinetic properties.[7][8] |
| C5-Position | Alter terminal lipophilic group | This position often explores hydrophobic pockets. Adjusting the size and shape can create selective interactions or introduce steric clashes in off-target proteins. | Enhanced potency and selectivity.[7] |
| Isoxazole Core | Bioisosteric Replacement | In cases of metabolic instability, replacing the isoxazole with a more stable heterocycle (e.g., oxazole, pyrazole) can be considered.[2] | Reduced risk of reactive metabolite formation and improved safety profile.[2] |
Section 3: Experimental Validation & Troubleshooting
This section provides guidance on how to experimentally test for off-target effects and troubleshoot common issues.
Question: What is the first experimental step to profile the selectivity of my lead compound?
Answer: A broad screening panel is the most efficient first step. For a putative kinase inhibitor, a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot℠) that screens your compound against hundreds of kinases at a single concentration (typically 1 µM) is the industry standard. This provides a "snapshot" of your compound's selectivity landscape and identifies any potent off-target hits that require further investigation. Similar panels exist for GPCRs and ion channels.
Troubleshooting Guide
Problem: My compound is potent against my target kinase but also inhibits several other kinases with high affinity in a screening panel.
-
Probable Cause: The compound likely binds to a highly conserved feature of the kinase ATP binding site.
-
Solution Path:
-
Confirm the Hits: First, confirm the primary off-target hits by determining the full IC50 values for each.
-
Structural Analysis: If crystal structures are available, dock your compound into the binding sites of both your on-target and off-target kinases. Analyze the differences in the binding poses to identify opportunities for structure-based design.
-
Medicinal Chemistry: Implement the SAR strategies outlined in Table 1. For example, add a bulky group designed to clash with the gatekeeper residue of the off-target kinases.
-
Rescreen: Synthesize a small, focused library of analogs and rescreen them against the primary target and the key off-targets to assess if selectivity has improved.
-
Problem: My isoxazole compound shows unexpected cytotoxicity in cell-based assays that does not correlate with its on-target IC50.
-
Probable Cause: This is a classic red flag for either a potent, unmeasured off-target effect or cytotoxicity driven by the formation of a reactive metabolite.[6]
-
Solution Path:
-
Rule out Assay Interference: Ensure the compound isn't interfering with the cytotoxicity assay itself (e.g., luciferase inhibition in a CellTiter-Glo® assay).
-
Broad Off-Target Screen: If not already done, run the compound through broad liability panels (e.g., kinase, GPCR, ion channel) to search for a potent off-target that could explain the toxicity.
-
Metabolic Stability & Bioactivation Assays: Perform a microsomal stability assay. If the compound is rapidly metabolized, follow up with a glutathione (GSH) trapping experiment. The presence of GSH adducts is a strong indicator of reactive metabolite formation.[6]
-
SAR for Metabolic Stability: If bioactivation is confirmed, modify the compound to block the site of metabolism. This often involves adding fluorine or other groups to metabolically labile positions on the isoxazole or its substituents.
-
Caption: A decision-making flowchart for investigating cytotoxicity.
Section 4: Frequently Asked Questions (FAQs)
Q1: How early in the drug discovery process should I worry about off-target effects? A: As early as possible. Integrating off-target prediction and mitigation strategies during the hit-to-lead stage can save significant time and resources by eliminating problematic scaffolds before they are heavily invested in.
Q2: Are there any FDA-approved drugs containing an isoxazole core? A: Yes, many. Examples include the antibiotic Cloxacillin, the anti-inflammatory drug Valdecoxib, and the immunosuppressive drug Leflunomide.[1] The successful development of these drugs demonstrates that with careful optimization and safety profiling, the potential liabilities of the isoxazole core can be effectively managed.
Q3: My synthesis of an isoxazole derivative is giving a low yield. Could this affect my biological data? A: Yes. Low yields can sometimes be indicative of instability or the formation of multiple side products, including isomers. Impurities or regioisomers in your final compound can lead to misleading biological data, including apparent off-target effects that are actually caused by these contaminants. Always ensure your compounds are of high purity (>95%) before biological screening.
References
- Advances in isoxazole chemistry and their role in drug discovery. (2025).
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
- Technical Support Center: Optimization of Isoxazole Form
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PMC - PubMed Central.
- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed.
- A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (n.d.). PMC.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.).
- Navigating the Binding Landscape: A Comparative Guide to Computational Docking of Furo[3,4-d]isoxazole Analogs. (n.d.). Benchchem.
- Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.).
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.
- The recent progress of isoxazole in medicinal chemistry. (2018).
- Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. (2019). PubMed.
- In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. (2022).
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Source not specified.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed.
- Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2018). Source not specified.
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PMC - PubMed Central.
Sources
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Synthesis of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol
Welcome to the technical support center for the synthesis of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving consistent and high-yield synthesis. We will address common experimental challenges through a structured troubleshooting guide and a comprehensive FAQ section.
The methodologies discussed herein are based on the prevalent and robust synthetic strategy: a two-step process involving a [3+2] cycloaddition to form the isoxazole core, followed by a selective reduction of the C5-ester or carboxylate to the desired primary alcohol.
Visualized Synthesis Workflow
The following diagram outlines the principal two-step synthetic pathway from common starting materials to the target molecule.
Caption: General two-step synthesis of the target alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the 3-(3-methoxyphenyl)isoxazole core?
The most widely employed method is the 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and an alkyne.[1][2][3] For this specific target, 3-methoxybenzonitrile oxide (generated from 3-methoxybenzaldehyde oxime) is reacted with an acetylene derivative, typically a propiolate ester like ethyl or methyl propiolate. This reaction reliably forms the 3,5-disubstituted isoxazole ring system.[4]
Q2: Why is the nitrile oxide generated in situ?
Nitrile oxides are highly reactive and prone to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which reduces the yield of the desired cycloaddition product. Generating the nitrile oxide slowly in the presence of the alkyne (the dipolarophile) ensures its immediate consumption in the desired reaction pathway, minimizing side reactions. Common methods for in situ generation involve the dehydrochlorination of a hydroximoyl chloride with a base (like triethylamine) or the oxidation of an aldoxime with an oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite.[5][6]
Q3: What are the key differences between using DIBAL-H and LiAlH₄ for the ester reduction step?
Both Diisobutylaluminium hydride (DIBAL-H) and Lithium aluminium hydride (LiAlH₄) are powerful reducing agents capable of reducing esters to primary alcohols.[7] However, they have critical differences in reactivity and handling:
| Feature | Diisobutylaluminium Hydride (DIBAL-H) | Lithium Aluminium Hydride (LiAlH₄) |
| Reactivity | Strong, but sterically hindered and less nucleophilic.[8] | Extremely powerful and highly reactive.[9] |
| Selectivity | Can selectively reduce esters to aldehydes at low temperatures (-78 °C) with 1 equivalent.[10][11] Using >1.5 equivalents and warmer temperatures pushes the reaction to the alcohol. | Generally reduces esters completely to the primary alcohol; stopping at the aldehyde is not feasible.[9][10] |
| Solubility | Soluble in a wide range of ethereal and hydrocarbon solvents (THF, Toluene, Hexane, DCM).[7] | Soluble primarily in ethereal solvents like THF and Diethyl Ether. |
| Workup | Typically quenched carefully with methanol, followed by an aqueous workup (e.g., with Rochelle's salt) to break up aluminum salts. | Requires a careful, often highly exothermic, quenching procedure (e.g., Fieser workup with water and NaOH) which can form gelatinous aluminum precipitates.[12] |
For this synthesis, DIBAL-H is often preferred as it can offer a cleaner reaction profile if conditions are well-controlled.
Troubleshooting Guide
Problem 1: Low or No Yield of Isoxazole Ester (Step 1)
-
Potential Cause A: Inefficient Nitrile Oxide Generation. The conversion of the aldoxime to the reactive nitrile oxide is failing. This can be due to poor quality reagents. N-chlorosuccinimide (NCS), for example, can degrade over time.
-
Recommended Solutions:
-
Verify Reagent Quality: Use freshly opened or properly stored NCS. Ensure the base, such as triethylamine (Et₃N), is dry and pure.
-
Optimize Chlorination: The initial step is the formation of a hydroximoyl chloride from the oxime and NCS.[5] Ensure the reaction is performed in a suitable solvent like DMF or chloroform.
-
Base Addition: Add the base (Et₃N) slowly to the mixture of the hydroximoyl chloride and ethyl propiolate. A slow addition maintains a low concentration of the nitrile oxide, favoring cycloaddition over dimerization.
-
-
-
Potential Cause B: Dimerization of Nitrile Oxide. As mentioned in the FAQ, nitrile oxides can dimerize to form furoxans, which is a primary competing side reaction.
-
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the alkyne (ethyl propiolate) relative to the oxime.
-
Temperature Control: Run the reaction at room temperature or slightly below. Elevated temperatures can accelerate the rate of dimerization more than the rate of cycloaddition.
-
-
-
Potential Cause C: Reactant Instability. The isoxazole ring itself can be sensitive to certain conditions, although it is generally robust. The N-O bond can be cleaved under harsh reductive or basic conditions.
-
Recommended Solutions:
-
Use a Mild Base: Employ a non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine. Avoid strong bases like NaOH or KOH in this step.
-
Monitor Reaction Time: Over-extending the reaction time unnecessarily can sometimes lead to product degradation. Monitor progress by TLC.
-
-
Problem 2: Incomplete or Failed Reduction of the Ester (Step 2)
-
Potential Cause A: Insufficient Reducing Agent. The stoichiometry of the reducing agent is critical. Esters require two equivalents of hydride for complete reduction to the alcohol.
-
Recommended Solutions:
-
Stoichiometry Check: Use at least 2.0-2.5 equivalents of LiAlH₄ or 2.5-3.0 equivalents of DIBAL-H to ensure the reaction goes to completion.
-
Anhydrous Conditions: Both LiAlH₄ and DIBAL-H react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Any moisture will consume the reagent and inhibit the reaction.
-
-
-
Potential Cause B: Reaction Temperature Too Low. While DIBAL-H reductions are often started at -78 °C to control reactivity, the reaction may need to warm to proceed to completion.
-
Recommended Solutions:
-
Controlled Warming: After adding the DIBAL-H at -78 °C, allow the reaction to slowly warm to 0 °C or even room temperature. Monitor the reaction progress by TLC to determine the optimal temperature profile.
-
LiAlH₄ Conditions: For LiAlH₄, the reaction is typically started at 0 °C and then allowed to warm to room temperature or gently refluxed if necessary.[12]
-
-
Problem 3: Product Purification Challenges
-
Potential Cause A: Product is Highly Polar. The final alcohol product contains both a hydroxyl group and a heterocyclic nitrogen, making it quite polar. This can lead to streaking on silica gel TLC plates and difficult column chromatography.[13]
-
Recommended Solutions:
-
Modify Chromatography Eluent: For column chromatography, use a polar solvent system. A gradient of ethyl acetate in hexanes is common, but adding a small amount of methanol (1-5%) to the ethyl acetate can help elute the polar product more effectively.[14]
-
Use a Different Stationary Phase: If silica gel gives poor results, consider using alumina (neutral or basic), which can be better for compounds with basic nitrogen atoms.[13] Reverse-phase chromatography is another excellent option for purifying polar compounds.[15]
-
Crystallization: The target compound is a solid.[6] After a rough purification by column chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or dichloromethane/hexanes) can yield highly pure material.[16]
-
-
-
Potential Cause B: Persistent Impurities. Furoxan dimers from Step 1 or unreacted starting ester from Step 2 can co-elute with the product.
-
Recommended Solutions:
-
Optimize Reaction Completion: The best way to avoid impurities is to drive the reactions to completion using the troubleshooting steps above.
-
Aqueous Wash: During the workup, a dilute acid wash (e.g., 1M HCl) can help remove basic impurities, while a bicarbonate wash can remove acidic byproducts. Ensure your target compound is stable to these conditions first.
-
High-Resolution Chromatography: If impurities persist, a high-performance liquid chromatography (HPLC) or high-performance centrifugal partition chromatography (HPCPC) method may be necessary for achieving high purity.[16]
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(3-methoxyphenyl)isoxazole-5-carboxylate
-
To a stirred solution of 3-methoxybenzaldehyde oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 eq) in portions while maintaining the temperature below 30 °C. Stir for 30 minutes.
-
Add ethyl propiolate (1.1 eq) to the mixture.
-
Cool the reaction flask in an ice bath and add triethylamine (Et₃N) (1.2 eq) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the ester.
Protocol 2: Reduction to this compound using DIBAL-H
-
Dissolve the purified isoxazole ester (1.0 eq) in anhydrous toluene or THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in hexanes, 2.5 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Re-cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol, followed by saturated aqueous potassium sodium tartrate (Rochelle's salt) solution.
-
Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear (this can take several hours).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by chromatography or recrystallization.
References
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
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- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
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- 30. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Analysis of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol with Other Kinase Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Pursuit of Specificity in Kinase Inhibition
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis and inflammation.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them one of the most critical target classes in modern drug discovery.[2][3][4] The p38 mitogen-activated protein kinase (MAPK) pathway, in particular, is a central mediator of cellular responses to inflammatory cytokines and environmental stress.[1][5][6][7] Consequently, inhibitors of p38 MAPK have been pursued as promising therapeutic agents for conditions like rheumatoid arthritis.[2][3][4]
This guide provides a comparative framework for evaluating novel kinase inhibitors, using the hypothetical p38 MAPK inhibitor, (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol (hereafter referred to as Cpd-X ), as our primary test article. While public data on Cpd-X is limited, its isoxazole scaffold is a known pharmacophore in kinase inhibitor design. We will benchmark its performance against two well-characterized p38 MAPK inhibitors that represent different binding modalities:
-
SB203580 : A first-generation, ATP-competitive pyridinyl imidazole inhibitor that serves as a foundational tool compound for studying p38α/β activity.[8][9]
-
Doramapimod (BIRB 796) : A highly potent, orally active diaryl urea compound that binds to an allosteric site, representing a Type II inhibitor with a distinct mechanism of action.[10][11][12][13][14]
The objective of this guide is to provide researchers with a logical, experimentally-driven workflow to characterize and compare a novel kinase inhibitor. We will detail the necessary biochemical and cell-based assays, explain the rationale behind each step, and present a framework for interpreting the resulting data.
The p38 MAPK Signaling Pathway
Understanding the target pathway is critical for designing relevant assays and interpreting results. The p38 MAPK cascade is a three-tiered system where a MAPKKK (e.g., ASK1, TAK1) phosphorylates and activates a MAPKK (MKK3/6), which in turn dually phosphorylates p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182) for activation.[5][6][7] Activated p38 then phosphorylates a host of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to the transcriptional upregulation of inflammatory mediators.[5][7]
Caption: The p38 MAPK signaling cascade.
Comparative Experimental Workflow
A rigorous comparison requires a multi-faceted approach, moving from purified biochemical systems to complex cellular models. This workflow ensures that observations are not artifacts of a single assay format and provides a more complete picture of a compound's activity and potential liabilities.
Caption: Experimental workflow for inhibitor comparison.
Part 1: Biochemical Potency and Selectivity
The first step is to determine the direct inhibitory activity of the compounds on the purified kinase enzyme and their specificity across the broader human kinome.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To quantify and compare the potency (IC50) of Cpd-X, SB203580, and Doramapimod against p38α MAPK.
Causality: The half-maximal inhibitory concentration (IC50) is a fundamental metric of a drug's potency. A lower IC50 value indicates that less compound is required to inhibit the enzyme's activity by 50%. We will employ two common, robust high-throughput methods.
-
Method A: LanthaScreen™ Eu Kinase Binding Assay. This is a fluorescence resonance energy transfer (FRET)-based binding assay.[15][16][17] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the inhibitor. This format is highly sensitive and can detect inhibitors that bind to the ATP site or allosteric sites that alter its conformation.[16][17]
-
Method B: Kinase-Glo® Plus Luminescent Kinase Assay. This assay quantifies the amount of ATP remaining after a kinase reaction.[18][19][20][21][22] High kinase activity consumes ATP, resulting in a low luminescent signal. A potent inhibitor preserves ATP, leading to a high signal. This method directly measures enzymatic activity.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[16]
-
Prepare serial dilutions of Cpd-X, SB203580, and Doramapimod in 100% DMSO. Then, create 4X intermediate dilutions in 1X Kinase Buffer A.
-
Prepare a 2X p38α kinase/Eu-anti-tag antibody mixture in 1X Kinase Buffer A.
-
Prepare a 4X Alexa Fluor™ 647-labeled tracer solution in 1X Kinase Buffer A.[16]
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the 4X compound dilutions to the assay wells. Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Add 8 µL of the 2X kinase/antibody mixture to each well.[16]
-
Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.
-
Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[17]
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Kinome Selectivity Profiling
Objective: To assess the selectivity of Cpd-X against a broad panel of human kinases and compare its profile to the known profiles of SB203580 and Doramapimod.
Causality: Off-target kinase inhibition is a major cause of toxicity and adverse effects.[23] A highly selective compound is generally more desirable. Comprehensive profiling services like KINOMEscan® provide a quantitative measure of binding to hundreds of kinases, offering a detailed view of a compound's selectivity landscape.[24][25][26]
Experimental Protocol: KINOMEscan® Profiling (Conceptual)
-
Compound Submission: Submit Cpd-X to a commercial provider (e.g., Eurofins Discovery, Reaction Biology).[23][26] The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., 468 kinases).[25]
-
Assay Principle: The KINOMEscan® platform utilizes a competition binding assay. An inhibitor is tested for its ability to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is measured, typically via quantitative PCR of a DNA tag fused to the kinase.
-
Data Analysis: Results are often reported as "% Control" or "% Inhibition". Hits below a certain threshold (e.g., <35% of control) are considered significant binders. Data can be visualized as a "TREEspot™" diagram, which maps the interactions onto the human kinome tree, providing an intuitive visual representation of selectivity.
Hypothetical Data Summary:
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | Key Off-Targets (KINOMEscan® @ 1µM) | Binding Mode |
| Cpd-X | TBD | TBD | To Be Determined | Hypothesized ATP-competitive |
| SB203580 | ~50 | ~50 | JNK2/3, c-Raf, PKB/Akt[8][27] | Type I (ATP-competitive) |
| Doramapimod | 38 | 65 | B-Raf, JNK2[10][11][12] | Type II (Allosteric) |
Part 2: Cellular Activity and Viability
Biochemical potency must translate to activity in a cellular context. These assays validate on-target engagement and assess the compound's therapeutic window.
Cellular On-Target Engagement Assay
Objective: To confirm that the compounds inhibit the p38 MAPK pathway in a cellular model by measuring the phosphorylation of a direct downstream substrate, MK2.
Causality: A compound's ability to enter cells and engage its target is paramount. Western blotting for the phosphorylated form of a downstream substrate (phospho-MK2) provides direct evidence of pathway inhibition. We will use a human monocytic cell line (e.g., THP-1) stimulated with lipopolysaccharide (LPS) to robustly activate the p38 pathway.[9]
Experimental Protocol: Western Blot for Phospho-MK2
-
Cell Culture and Treatment:
-
Culture THP-1 cells to the desired density.
-
Pre-incubate cells with serial dilutions of Cpd-X, SB203580, or Doramapimod for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to activate the p38 pathway.
-
-
Lysate Preparation:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-MK2 (Thr334) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
As controls, probe separate blots for total MK2 (to ensure equal loading) and phospho-p38 (to confirm upstream activation).
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the phospho-MK2 signal to the total MK2 signal.
-
Plot the normalized signal against inhibitor concentration to determine the cellular EC50.
-
Cell Viability Assay
Objective: To measure the cytotoxic effects of the compounds and determine their therapeutic index.
Causality: An effective inhibitor should be potent against its target while having minimal impact on overall cell health at therapeutic concentrations. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[28][29][30][31][32] A decrease in luminescence indicates cytotoxicity.
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Plating: Seed cells (e.g., THP-1 or a relevant disease model cell line) in an opaque-walled 96-well or 384-well plate and allow them to adhere/stabilize overnight.[29][30]
-
Compound Treatment:
-
Treat the cells with a wide range of concentrations of Cpd-X, SB203580, and Doramapimod.
-
Incubate for an extended period (e.g., 48-72 hours) to allow for cytotoxic effects to manifest.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[29][31]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[28][31]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[29][30]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[29][30][31]
-
-
Data Acquisition and Analysis:
-
Record luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the logarithm of inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Calculate the Selectivity Index (SI) or Therapeutic Index as CC50 / EC50. A higher SI value (>10) is generally preferred, indicating a wider window between desired efficacy and toxicity.
-
Conclusion and Future Directions
This guide outlines a foundational strategy for the comparative analysis of a novel kinase inhibitor, Cpd-X, against established benchmarks. By systematically evaluating biochemical potency, kinome-wide selectivity, cellular on-target activity, and cytotoxicity, researchers can build a comprehensive profile of their compound.
The data generated from these experiments will allow for a direct comparison of Cpd-X to SB203580 and Doramapimod. Key questions to be answered include: Is Cpd-X more potent than existing inhibitors? Is it more selective, potentially offering a better safety profile? Does its biochemical potency translate effectively into a cellular response? Answering these questions is the first step in the long journey from a promising chemical scaffold to a potential therapeutic agent.[4][33] Future studies would involve pharmacokinetic profiling, in vivo efficacy studies in animal models of inflammation, and further toxicology assessments.[3][12]
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-
P38 Signaling Pathway. Creative Diagnostics. [Link]
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Cuadrado A, Nebreda AR. Mechanisms and functions of p38 MAPK signalling. Biochem J. 2010 Aug 1;429(3):403-17. [Link]
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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p38 MAPK Signaling Review. Assay Genie. [Link]
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p38 MAPK Signaling. QIAGEN GeneGlobe. [Link]
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SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen. [Link]
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Singh, R., et al. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Med Chem Res 23, 489–501 (2014). [Link]
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CellTiter-Glo Assay. Oslo University Hospital Protocols. [Link]
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BIRB 796 (doramapimod). opnMe, Boehringer Ingelheim. [Link]
-
Zhao, J., et al. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. Eur J Med Chem. 2024 Dec 15;280:116950. [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Laufer, S. A. et al. An updated patent review of p38 MAP kinase inhibitors (2014-2019). Expert Opin Ther Pat. 2020 Feb;30(2):111-126. [Link]
-
Armstrong, S. C., et al. Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase. Circ Res. 2001;89:741–742. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Wang, Y., et al. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega 2021, 6, 17, 11466–11474. [Link]
-
Wang, Y., et al. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. 2021 Apr 22;6(17):11466-11474. [Link]
-
Chen, Y. C., et al. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. J Biomed Sci. 2017; 24: 33. [Link]
-
Wójcik-Pszczoła, K., et al. SB203580—A Potent p38 MAPK Inhibitor—Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. Int. J. Mol. Sci. 2020, 21, 8910. [Link]
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Kinase-Glo Plus Luminescent Kinase Assay V3771. Biocompare. [Link]
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Kinase-Glo Plus Luminescent Kinase Assay V3772. Biocompare. [Link]
-
What are p38 MAPK inhibitors and how do they work? News-Medical.Net. [Link]
-
Al-Sabbagh, M., et al. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Int J Mol Sci. 2023 Sep 12;24(18):14050. [Link]
-
Human/Mouse/Rat Phospho-ERK1/2, JNK, p38 MAPK Cell-Based ELISA Kit. RayBiotech. [Link]
-
Löffler, C., et al. p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Keratins. J Biol Chem. 2015 Nov 27; 290(48): 28774–28788. [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. National Center for Biotechnology Information. [Link]
-
(3-Methylisoxazol-5-yl)methanol. Sunway Pharm Ltd. [Link]
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Validating the Anticancer Activity of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical and often challenging step in the oncology drug discovery pipeline.[1] This guide provides a comprehensive framework for designing and executing an in vivo study to validate the anticancer activity of a novel isoxazole-based compound, (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol. We will explore the rationale behind experimental design choices, present detailed protocols, and compare the potential therapeutic profile of this compound against established alternatives. The isoxazole moiety is a versatile scaffold that has been incorporated into numerous compounds with demonstrated anticancer properties, making this a promising area of investigation.[2][3]
Putative Mechanism of Action and the Rationale for In Vivo Testing
While the specific molecular target of this compound may still be under investigation, many isoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2] For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a critical kinase in a pro-survival pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in a wide range of human cancers.
In vitro assays, while essential for initial screening, cannot replicate the complex interplay of a tumor with its microenvironment, the host's immune system, and the pharmacokinetic and pharmacodynamic properties of a drug.[1][4] Therefore, in vivo studies using animal models are indispensable for evaluating the true therapeutic potential of a novel compound.[5]
Designing a Robust In Vivo Validation Study
A well-designed in vivo study is crucial for obtaining clear and translatable results. The following sections outline the key considerations and protocols for validating the anticancer activity of this compound.
Animal Model Selection: The Crossroads of Immunology
The choice of an appropriate animal model is paramount and depends on the scientific questions being asked. The two most common types of mouse models for anticancer drug testing are xenografts and syngeneic models.[6][7]
-
Xenograft Models: These models involve the implantation of human tumor cells or patient-derived tumor tissue (PDX) into immunodeficient mice (e.g., NOD/SCID or nude mice).[8][9][10][11] The primary advantage of xenograft models is that they allow for the testing of a compound's efficacy against human cancers. However, the lack of a functional immune system in these mice precludes the evaluation of any potential immunomodulatory effects of the drug.[12][13]
-
Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[6][12][14] The key advantage of syngeneic models is the presence of a fully functional immune system, which is essential for studying the interactions between the therapeutic agent, the tumor, and the host's immune response.[7][13] This is particularly relevant for the development of immunotherapies.
For the initial validation of a novel small molecule inhibitor like this compound, a xenograft model is often the preferred starting point to demonstrate direct antitumor activity.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using a xenograft model.
Caption: A generalized workflow for in vivo anticancer drug validation.
Detailed Experimental Protocol
1. Cell Culture and Tumor Implantation:
-
Cell Line: A549 human non-small cell lung cancer cells will be used. This is a widely available and well-characterized cell line.
-
Culture Conditions: Cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation: 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of 6-8 week old female NOD/SCID mice.
2. Tumor Growth and Randomization:
-
Tumor growth will be monitored every other day using digital calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8-10 mice per group).
3. Treatment Groups and Administration:
-
Group 1: Vehicle Control: The formulation vehicle (e.g., 0.5% carboxymethylcellulose) will be administered daily by oral gavage.
-
Group 2: this compound (Low Dose): e.g., 25 mg/kg, administered daily by oral gavage.
-
Group 3: this compound (High Dose): e.g., 50 mg/kg, administered daily by oral gavage.
-
Group 4: Positive Control (Paclitaxel): 10 mg/kg, administered intraperitoneally twice a week. Paclitaxel is a standard-of-care chemotherapy for non-small cell lung cancer.
4. Monitoring and Endpoint:
-
Tumor volumes and body weights will be measured twice weekly.
-
Animals will be monitored daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
5. Endpoint Analysis:
-
At the end of the study, mice will be euthanized, and tumors will be excised and weighed.
-
A portion of each tumor will be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Another portion of the tumor will be snap-frozen for biomarker analysis (e.g., Western blot to assess the phosphorylation status of key proteins in the hypothesized target pathway).
Comparison with Alternatives
To contextualize the potential of this compound, it is essential to compare its anticipated profile with existing therapies.
| Feature | This compound (Hypothetical) | Paclitaxel (Standard Chemotherapy) | Gefitinib (Targeted Therapy - EGFR Inhibitor) |
| Mechanism of Action | Targeted kinase inhibitor (e.g., PI3K/Akt pathway) | Mitotic inhibitor (stabilizes microtubules) | Epidermal Growth Factor Receptor (EGFR) inhibitor |
| Anticipated Efficacy | Moderate to high tumor growth inhibition | High tumor growth inhibition | High efficacy in EGFR-mutant tumors |
| Expected Toxicity Profile | Potentially well-tolerated with possible off-target effects | High systemic toxicity (e.g., myelosuppression, neuropathy) | Specific toxicities (e.g., skin rash, diarrhea) |
| Route of Administration | Oral | Intravenous/Intraperitoneal | Oral |
| Biomarker Strategy | Pathway-specific markers (e.g., p-Akt levels) | None (broadly cytotoxic) | EGFR mutation status |
Visualizing the Hypothesized Mechanism of Action
The following diagram illustrates the potential mechanism of action of this compound within the PI3K/Akt signaling pathway.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Conclusion
This guide provides a comprehensive framework for the in vivo validation of this compound. By employing a systematic and well-controlled experimental approach, researchers can effectively evaluate its anticancer efficacy, toxicity profile, and mechanism of action. The comparison with established therapies highlights the importance of identifying novel agents with improved therapeutic windows. Rigorous preclinical evaluation, as outlined here, is a critical step in the journey of translating a promising molecule from the laboratory to the clinic.
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A Technical Guide to the Structure-Activity Relationship of Methoxyphenyl Isoxazole Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Oncology
The landscape of cancer therapy is continually evolving, with a persistent demand for novel small molecules that exhibit high efficacy and selectivity against tumor cells. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the isoxazole ring has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents.[1][2] Its unique electronic properties and rigid framework allow for precise spatial orientation of pendant functional groups, making it an ideal template for designing targeted therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of anticancer compounds: methoxyphenyl isoxazole analogs. We will dissect the nuanced interplay between chemical structure and biological activity, offering a comparative perspective against established anticancer agents and providing detailed experimental protocols to empower further research and development in this critical area.
The Core Scaffold: 3-(Methoxyphenyl)-5-(substituted-phenyl)isoxazole
The general structure of the methoxyphenyl isoxazole analogs discussed in this guide is characterized by a central isoxazole ring flanked by two phenyl rings. One phenyl ring is substituted with at least one methoxy group, while the other bears various substituents. The exploration of SAR revolves around understanding how modifications to these three key components—the methoxyphenyl ring, the substituted phenyl ring, and the isoxazole core itself—influence the anticancer activity of the molecule.
Structure-Activity Relationship (SAR) Analysis
The biological activity of methoxyphenyl isoxazole analogs is profoundly influenced by the nature and position of substituents on the aromatic rings. Systematic modifications have revealed key determinants of their anticancer potency, primarily through their ability to induce apoptosis and inhibit tubulin polymerization.[3][4]
Substitutions on the Phenyl Ring at the 5-Position of the Isoxazole
A significant body of research has focused on modifying the phenyl ring at the 5-position of the isoxazole. These studies have demonstrated that the presence of electron-withdrawing groups is a critical factor for enhancing cytotoxic effects.
One study systematically synthesized a series of 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives and evaluated their in vitro anticancer activity against prostate cancer (PC-3) and epidermoid carcinoma (A431) cell lines.[5] The results, summarized in the table below, highlight the potent activity of analogs bearing fluorinated substituents.
| Compound ID | R Group (at 5-phenyl ring) | PC-3 IC50 (µg/mL)[5] | A431 IC50 (µg/mL)[5] |
| 6ah | 4-Trifluoromethylbenzoyl | 1.5 | 2.4 |
| 6ai | 2-Fluorobenzoyl | 1.8 | 2.3 |
| 6ch | 3-Trifluoromethyl | Highly Effective | - |
| 6ci | 3-Trifluoromethyl | Highly Effective | - |
These findings strongly indicate that electron-withdrawing groups, such as trifluoromethyl and fluoro, at various positions on the phenyl ring significantly enhance the anticancer activity of these isoxazole analogs.[5] This is a recurring theme in the SAR of isoxazole-based anticancer agents, where such groups are thought to contribute to more favorable interactions with the biological target.
The Role of the Methoxyphenyl Ring
The methoxy (-OCH3) group on the other phenyl ring is also a crucial contributor to the biological activity of these compounds. While the 4-methoxy substitution is common in many active analogs, the position and number of methoxy groups can modulate the potency. For instance, some of the most potent tubulin polymerization inhibitors, such as combretastatin A-4, feature a 3,4,5-trimethoxyphenyl ring.[6] This suggests that exploring variations in the methoxy substitution pattern on the phenyl ring of the isoxazole analogs could lead to the discovery of even more potent compounds. The presence of these methoxy groups can influence the molecule's conformation and its ability to bind to the colchicine-binding site on tubulin.[7]
Comparative Analysis: Methoxyphenyl Isoxazole Analogs vs. Other Anticancer Agents
A critical aspect of drug development is understanding how a new class of compounds performs in comparison to existing therapies. Methoxyphenyl isoxazole analogs primarily exert their anticancer effects through the disruption of microtubule dynamics, a mechanism shared with well-established drugs like paclitaxel and the combretastatins.[3][8]
Comparison with Tubulin Polymerization Inhibitors
Combretastatin A-4 (CA-4) is a natural product that potently inhibits tubulin polymerization by binding to the colchicine site. However, its clinical utility is limited by poor water solubility and isomerization to a less active trans-isomer. Isoxazole analogs have been designed as cis-restricted mimics of CA-4, where the isoxazole ring locks the two phenyl rings in a conformation that is favorable for tubulin binding.[3]
Several studies have shown that isoxazole-based compounds can exhibit antitubulin activity comparable to or even greater than that of CA-4.[9] For example, a 4,5-diarylisoxazole derivative demonstrated greater antitubulin activity than CA-4 (IC50 of 0.75 µM vs 1.2 µM).[3] This highlights the potential of the isoxazole scaffold to generate potent tubulin polymerization inhibitors with potentially improved pharmaceutical properties.
Paclitaxel (Taxol) , in contrast, is a microtubule-stabilizing agent. While both classes of drugs target tubulin, their mechanisms of action are opposing. A key advantage of developing new tubulin-destabilizing agents like the methoxyphenyl isoxazole analogs is the potential to overcome resistance mechanisms that have developed against taxanes.[10] Some isoxazole-based compounds have demonstrated retained activity in docetaxel-resistant cancer cell lines.[10]
Comparison with Kinase Inhibitors
Protein kinases are another major class of oncology targets. While methoxyphenyl isoxazole analogs are not primarily classified as kinase inhibitors, the isoxazole scaffold is present in some molecules designed to target kinases.[10] A comparative analysis would involve screening these isoxazole analogs against a panel of kinases to assess their selectivity. A compound that potently inhibits tubulin polymerization while showing minimal off-target kinase activity would be a highly desirable drug candidate.
Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest
The anticancer activity of methoxyphenyl isoxazole analogs is underpinned by their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, typically at the G2/M phase.[3]
Apoptosis Pathway
These compounds trigger the intrinsic pathway of apoptosis, which is mediated by the mitochondria. Disruption of microtubule dynamics leads to cellular stress, culminating in the release of cytochrome c from the mitochondria.[11] Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase.[11] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the downstream events of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Caption: Intrinsic apoptosis pathway induced by methoxyphenyl isoxazole analogs.
Experimental Protocols
To facilitate further research, this section provides detailed protocols for key in vitro assays used to characterize the anticancer activity of methoxyphenyl isoxazole analogs.
Synthesis of 3-(4-Methoxyphenyl)-5-(substituted-phenyl)isoxazole Analogs
A general and efficient method for the synthesis of the title compounds involves a [3+2] cycloaddition reaction between a substituted benzaldehyde and an in situ generated nitrile oxide from 4-methoxybenzaldoxime.
Step-by-Step Protocol:
-
Oxime Formation: To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Nitrile Oxide Formation and Cycloaddition: To the reaction mixture containing the 4-methoxybenzaldoxime, add the substituted benzaldehyde (1.0 eq). Cool the mixture to 0 °C and add sodium hypochlorite solution (1.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)-5-(substituted-phenyl)isoxazole analog.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxyphenyl isoxazole analogs in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cancer cells treated with the isoxazole analogs.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the isoxazole analogs for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add tubulin protein (2 mg/mL) to a polymerization buffer (80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Compound Addition: Add the methoxyphenyl isoxazole analogs at various concentrations. Include a positive control (e.g., combretastatin A-4) and a negative control (vehicle).
-
Initiation of Polymerization: Incubate the plate at 37 °C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compounds.
Caption: General experimental workflow for SAR studies.
Conclusion and Future Directions
Methoxyphenyl isoxazole analogs represent a highly promising class of anticancer agents with a well-defined mechanism of action centered on tubulin polymerization inhibition and apoptosis induction. The SAR studies highlighted in this guide underscore the critical importance of electron-withdrawing substituents on the 5-phenyl ring for potent activity. The isoxazole core serves as a rigid scaffold that can effectively mimic the active conformation of natural products like combretastatin A-4, while offering opportunities for improved pharmaceutical properties.
Future research in this area should focus on:
-
Expanding the SAR: Systematically exploring the substitution patterns on both phenyl rings, including the position and number of methoxy groups, to optimize potency and selectivity.
-
In Vivo Efficacy: Evaluating the most promising analogs in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
-
Target Deconvolution: While tubulin is a primary target, comprehensive studies to identify other potential off-target effects are crucial for clinical translation.
-
Combination Therapies: Investigating the synergistic effects of methoxyphenyl isoxazole analogs with other anticancer drugs, such as kinase inhibitors or immunotherapies, to develop more effective treatment regimens.
This guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of methoxyphenyl isoxazole analogs into novel and effective cancer treatments.
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A Comparative Guide to the Efficacy of Different Synthetic Routes for 3,5-Disubstituted Isoxazoles
The isoxazole ring is a cornerstone five-membered heterocycle in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antibacterial drugs like sulfamethoxazole and anti-inflammatory agents.[1][2] The 3,5-disubstituted substitution pattern is particularly prevalent and crucial for modulating the pharmacological activity of these compounds. Consequently, the development of efficient, regioselective, and scalable synthetic methodologies for accessing this scaffold is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of the most effective and commonly employed synthetic routes for 3,5-disubstituted isoxazoles. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, explain the rationale behind experimental choices, and provide validated protocols and comparative data to guide your synthetic strategy.
PART 1: The [3+2] Cycloaddition Approach: A Powerful and Versatile Route
The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for constructing the isoxazole ring.[3][4] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The primary challenge and area of innovation in this approach lie in the generation of the often-unstable nitrile oxide intermediate, which is typically formed in situ.
Mechanistic Rationale
The reaction proceeds via a concerted, pericyclic mechanism where the 4π-electron system of the nitrile oxide reacts with the 2π-electron system of the alkyne to form the five-membered isoxazole ring.[4] The regioselectivity of the addition (i.e., whether the R¹ group of the alkyne ends up at the C5 or C4 position of the isoxazole) is governed by both steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.[5] For terminal alkynes, the reaction is highly regioselective, yielding the 3,5-disubstituted isomer almost exclusively.
Key Method: In Situ Nitrile Oxide Generation from Aldoximes
A prevalent and practical method involves the oxidation of a readily available aldoxime. Various oxidants can be employed, with choices often depending on substrate tolerance, cost, and safety. Common oxidants include N-chlorosuccinimide (NCS), [bis(trifluoroacetoxy)iodo]benzene (PIFA), and Chloramine-T.[6][7][8] The use of hypervalent iodine reagents like PIFA is attractive as it avoids potentially toxic transition metals.[7]
Caption: General scheme of the 1,3-dipolar cycloaddition route.
Experimental Protocol: One-Pot Synthesis in a Deep Eutectic Solvent[8][9]
This protocol details a green and efficient one-pot, three-step synthesis using a deep eutectic solvent (DES) like choline chloride:urea, which serves as both the solvent and catalyst.
-
Oxime Formation: To a stirred solution of an aldehyde (1.0 mmol) in choline chloride:urea (1:2 ratio, 1 mL), add hydroxylamine hydrochloride (1.0 mmol, 69 mg) and sodium hydroxide (1.0 mmol, 40 mg).
-
Stir the resulting mixture at 50°C for 1 hour. The formation of the aldoxime can be monitored by TLC.
-
Nitrile Oxide Generation: To the same reaction mixture, add N-chlorosuccinimide (NCS) (1.5 mmol, 200 mg). Continue stirring at 50°C for 3 hours. This step generates the hydroximinoyl chloride, which eliminates HCl in the basic medium to form the nitrile oxide.
-
Cycloaddition: Add the terminal alkyne (1.0 mmol) to the mixture and continue stirring at 50°C for 4 hours.
-
Work-up: Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.
PART 2: The Condensation Approach: A Classic and Reliable Method
The reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine is a foundational method for isoxazole synthesis.[7][9] This approach builds the ring from a three-carbon electrophilic unit and a N-O nucleophilic unit. While robust, a key consideration for this method is controlling the regioselectivity, as unsymmetrical 1,3-dicarbonyls can potentially yield two different regioisomers.
Mechanistic Rationale
The synthesis begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically followed by condensation to form an oxime intermediate. Subsequent intramolecular cyclization via attack of the oxime oxygen onto the second carbonyl group, followed by dehydration, yields the isoxazole ring. The regiochemical outcome is determined by which carbonyl group undergoes the initial attack and which participates in the cyclization.
Controlling Regioselectivity
Recent studies have demonstrated that regioselectivity can be effectively controlled by carefully choosing the reaction conditions and substrates. For instance, when using β-enamino diketones, the choice of solvent or the addition of a Lewis acid like BF₃·OEt₂ can direct the cyclocondensation to favor one regioisomer over another.[10][11] This control is crucial for synthesizing a specific, desired isomer.
Caption: General scheme of the condensation route.
Experimental Protocol: Synthesis from α,β-Unsaturated Ketones (Chalcones)[13][14]
This method uses an α,β-unsaturated ketone (a 1,3-dicarbonyl equivalent) as the starting material.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol, 83 mg) in ethanol (15 mL).
-
Reaction: Add sodium acetate (2.0 mmol, 164 mg) and a few drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.
PART 3: Emerging Synthetic Strategies
Beyond these two cornerstone methods, several innovative strategies have been developed that offer unique advantages in terms of efficiency, mildness of conditions, or regiocontrol.
-
Cope-Type Hydroamination of 1,3-Dialkynes : This efficient method involves the reaction of 1,3-dialkynes with hydroxylamine in DMSO under mild conditions. It provides a direct route to 3,5-disubstituted isoxazoles in satisfactory to excellent yields.[12][13]
-
CuI-Catalyzed One-Pot Reaction : A novel approach utilizes inexpensive copper(I) iodide to catalyze a one-pot, three-component reaction of acid chlorides, terminal alkynes, and hydroxylammonium chloride. This method proceeds via an in situ generated α,β-ynone intermediate and offers excellent regioselectivity.[14]
-
Domino Reductive Nef/Cyclization : A recent development shows that β-nitroenones can be efficiently converted into 3,5-disubstituted isoxazoles using tin(II) chloride dihydrate. This domino reaction proceeds under mild conditions and tolerates a wide variety of functional groups.[15]
PART 4: Comparative Analysis and Method Selection
Choosing the optimal synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and green chemistry considerations.
Data Summary Table
| Feature | 1,3-Dipolar Cycloaddition | Condensation of 1,3-Dicarbonyl Equivalents | Cope-Type Hydroamination |
| Starting Materials | Aldehyde, Terminal Alkyne | 1,3-Diketone, Chalcone, or β-Enamino Diketone | 1,3-Dialkyne |
| Key Reagents | Hydroxylamine, Oxidant (NCS, PIFA) | Hydroxylamine HCl, Base or Acid | Hydroxylamine |
| Typical Conditions | Mild (e.g., 50°C in DES) | Often requires reflux | Mild |
| Typical Yields | 60-95%[8] | 65-85% | 70-95%[12][13] |
| Regioselectivity | Excellent for terminal alkynes | Can be an issue; controllable with conditions[10][11] | Excellent |
| Advantages | High versatility, convergent, good functional group tolerance, often one-pot.[6][16] | Readily available starting materials, robust and well-established. | High yields, mild conditions, atom economical. |
| Limitations | Requires in situ generation of potentially unstable nitrile oxides. | Regioselectivity can be poor without optimization; may require harsher conditions. | Requires synthesis of 1,3-dialkyne precursors. |
Decision-Making Workflow
The choice of a synthetic pathway is a critical decision in a research project. The following workflow can guide this selection process.
Caption: Decision workflow for synthetic route selection.
Conclusion
The synthesis of 3,5-disubstituted isoxazoles is well-served by a variety of robust and efficient methods. The 1,3-dipolar cycloaddition stands out for its versatility, high regioselectivity with terminal alkynes, and amenability to one-pot procedures under increasingly green conditions. The classical condensation of 1,3-dicarbonyl compounds remains a highly reliable and valuable strategy, especially when starting materials are readily available and regioselectivity can be controlled. For researchers seeking maximum efficiency and mild conditions, emerging methods like the Cope-type hydroamination present compelling alternatives.
Ultimately, the optimal choice of synthesis is project-specific. By understanding the mechanistic nuances, advantages, and limitations of each route presented in this guide, researchers can make informed decisions to accelerate their discovery and development programs.
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Bridging the Gap: A Comparative Guide to In Vitro and In Silico Cross-Validation for Isoxazole Compounds
In the landscape of modern drug discovery, the synergy between computational and experimental approaches is not merely advantageous; it is paramount. For researchers, scientists, and drug development professionals vested in the prolific field of isoxazole chemistry, the robust cross-validation of in silico predictions with in vitro results is the bedrock of efficient and successful lead optimization. This guide provides an in-depth technical comparison of these methodologies, offering field-proven insights and actionable protocols to ensure scientific integrity and accelerate the development of novel isoxazole-based therapeutics.
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, underpinning a wide array of approved drugs and clinical candidates with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The chemical tractability of the isoxazole ring allows for extensive structural modifications, making it an ideal candidate for computational design and subsequent experimental validation.[4] This guide will navigate the critical interface where theoretical models meet empirical data, elucidating the causality behind experimental choices and fostering a self-validating research ecosystem.
The Symbiotic Workflow: Integrating In Silico and In Vitro Approaches
The journey from a virtual hit to a promising lead compound is a cyclical process of prediction, synthesis, and biological evaluation. In silico techniques offer a rapid and cost-effective means to screen vast chemical libraries, predict biological activity, and understand structure-activity relationships (SAR). However, these computational models are only as reliable as the experimental data used to build and validate them. Conversely, in vitro assays provide tangible biological data but can be time-consuming and resource-intensive. A well-designed workflow leverages the strengths of both domains to create a feedback loop that refines predictive models and prioritizes the most promising candidates for further investigation.
Conclusion
The cross-validation of in vitro and in silico results is an indispensable strategy in the contemporary drug discovery pipeline for isoxazole compounds. This integrated approach fosters a deeper understanding of structure-activity relationships, accelerates the identification of promising lead candidates, and ultimately de-risks the drug development process. By embracing the principles of scientific integrity, leveraging the predictive power of computational tools, and grounding these predictions in robust experimental data, researchers can unlock the full therapeutic potential of the versatile isoxazole scaffold.
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The Isoxazole Scaffold: A Comparative Pharmacological Profiling of Novel Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility have led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2][3][4][5] This guide offers a comparative pharmacological profile of novel isoxazole derivatives, delving into their synthesis, experimental data from in vitro and in vivo studies, and their mechanisms of action across key therapeutic areas.
The Versatility of the Isoxazole Nucleus: A Gateway to Diverse Bioactivity
The isoxazole moiety is not merely a structural component but an active contributor to the pharmacological profile of a molecule. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for effective binding to a wide range of biological targets, including enzymes and receptors.[6][7] This inherent bioactivity has been harnessed to develop compounds with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4][5][8] Furthermore, the isoxazole ring can enhance a molecule's physicochemical properties, leading to improved pharmacokinetic profiles and metabolic stability.[3]
Comparative Analysis of Novel Isoxazole Derivatives
This section provides a comparative overview of the pharmacological profiles of recently developed isoxazole derivatives, categorized by their primary therapeutic application.
Anticancer Activity
Isoxazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and apoptosis evasion.[8][9][10] Their mechanisms of action are diverse, ranging from the inhibition of crucial signaling pathways to the disruption of cellular machinery.[9][11]
A notable mechanism involves the inhibition of protein kinases, which are key regulators of cell growth and proliferation. For instance, certain isoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis. Other derivatives function as inhibitors of tubulin polymerization, thereby arresting the cell cycle and inducing apoptosis.[9][10][11]
Table 1: Comparative In Vitro Anticancer Activity of Novel Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference Compound |
| Isoxazole-Carboxamide 2d | HeLa (Cervical Cancer) | 15.48 | Not specified | - |
| Isoxazole-Carboxamide 2d | Hep3B (Liver Cancer) | ~23 | Not specified | - |
| Isoxazole-Carboxamide 2e | Hep3B (Liver Cancer) | ~23 | Not specified | - |
| N-phenyl-5-carboxamidyl Isoxazole | Colon 38 (Colon Carcinoma) | 2.5 µg/mL | Cytotoxic | - |
| N-phenyl-5-carboxamidyl Isoxazole | CT-26 (Colon Carcinoma) | 2.5 µg/mL | Cytotoxic | - |
| Isoxazole Chalcone Derivative 10a | DU145 (Prostate Cancer) | 0.96 | Antimitotic | Positive Control (IC50 = 4.10 µM) |
| Isoxazole Chalcone Derivative 10b | DU145 (Prostate Cancer) | 1.06 | Antimitotic | Positive Control (IC50 = 4.10 µM) |
| Indolylisoxazoline 6c | C4-2 (Prostate Cancer) | 2.5 - 5.0 | Not specified | - |
| Indolylisoxazoline 6d | C4-2 (Prostate Cancer) | 2.5 - 5.0 | Not specified | - |
| Indolylisoxazoline 6i | C4-2 (Prostate Cancer) | 2.5 - 5.0 | Not specified | - |
Data synthesized from multiple sources.[1][2][12]
The structure-activity relationship (SAR) studies reveal that the anticancer potency of isoxazole derivatives can be significantly influenced by the nature and position of substituents on the isoxazole and associated phenyl rings.[2] For example, the presence of electron-donating groups like methoxy substituents on the benzene ring has been shown to enhance anticancer activity.[2] In indolylisoxazolines, halogen substituents (bromo and chloro) at the para-position of the phenyl ring are associated with increased anticancer activity.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[13][14][15][16]
Several novel substituted-isoxazole derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.[13][14][17]
Table 2: Comparative In Vivo Anti-inflammatory Activity of Novel Isoxazole Derivatives
| Compound ID | % Edema Inhibition (2h) | % Edema Inhibition (3h) | Putative Mechanism | Reference Compound |
| Isoxazole Derivative 5b | 75.68 | 76.71 | COX-2 Inhibition | Indomethacin |
| Isoxazole Derivative 5c | 74.48 | 75.56 | COX-2 Inhibition | Indomethacin |
| Isoxazole Derivative 5d | 71.86 | 72.32 | COX-2 Inhibition | Indomethacin |
| Isoxazole Derivative TPI-7 | - | - | Not specified | Nimesulide |
| Isoxazole Derivative TPI-13 | - | - | Not specified | Nimesulide |
Data synthesized from multiple sources.[13][14][17]
Molecular docking studies have further elucidated the interaction of these compounds with the active site of the COX-2 enzyme, revealing key binding interactions that contribute to their inhibitory activity.[13][14] The SAR of these derivatives indicates that specific substitutions on the phenyl rings attached to the isoxazole core are crucial for potent anti-inflammatory effects. For instance, the presence of a methoxy group at the para position has been associated with increased activity.[17]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Isoxazole derivatives have shown promise as potent antibacterial and antifungal agents.[6][18][19][20] Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[18]
A range of isoxazole derivatives have been synthesized and screened against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[19][20][21]
Table 3: Comparative Antimicrobial Activity of Novel Isoxazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) |
| Isoxazole-Acridone 4a | Escherichia coli | 16.88 |
| Isoxazole-Acridone 4e | Escherichia coli | 19.01 |
| Thiazolyl-isoxazole 9r | M. tuberculosis, C. albicans | - |
| Isoxazole Derivative TPI-2 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | - |
| Isoxazole Derivative TPI-5 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | - |
| Isoxazole Derivative TPI-14 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | - |
Data synthesized from multiple sources.[19][20][21]
SAR studies have indicated that the presence of specific functional groups, such as methoxy, dimethylamino, and bromine at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, can enhance the antibacterial activity of isoxazole derivatives.[1]
Experimental Protocols: A Guide to Pharmacological Evaluation
The pharmacological profiling of novel isoxazole derivatives relies on a series of well-established in vitro and in vivo assays. The causality behind these experimental choices lies in their ability to provide quantitative data on the compound's efficacy, potency, and, in some cases, its mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step in assessing the anticancer potential of a compound. It measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isoxazole derivative for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
Protocol:
-
Acclimatize rats for a week before the experiment.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the isoxazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group (treated only with carrageenan).
Visualizing the Pathways: Synthesis and Biological Action
The synthesis of many bioactive isoxazole derivatives often begins with the Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized to form the isoxazole ring.[1][17][19][22]
Caption: General synthetic workflow for isoxazole derivatives.
The diverse biological activities of isoxazole derivatives stem from their ability to interact with various cellular signaling pathways.
Caption: Signaling pathways modulated by isoxazole derivatives.
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative pharmacological profiling presented in this guide highlights the significant potential of isoxazole derivatives in addressing a range of diseases. Future research should focus on optimizing the lead compounds through further SAR studies to enhance their potency, selectivity, and pharmacokinetic properties. Additionally, a deeper investigation into their precise mechanisms of action will be crucial for their successful translation into clinical candidates. The versatility of the isoxazole ring, coupled with advancements in synthetic methodologies, ensures that it will remain a prominent and valuable core structure in the ongoing quest for new and effective medicines.[4][5]
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Benchmarking Novel Anti-inflammatory Agents: A Comparative Guide for (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol
Introduction: The Quest for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The current pharmacopeia of anti-inflammatory drugs, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, necessitating the discovery of novel, safer, and more effective therapeutic agents.[2][3] This guide provides a comprehensive framework for the preclinical benchmarking of a novel chemical entity, (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol, against established anti-inflammatory drugs.
While this compound is a structurally defined compound, its biological activity in the context of inflammation is not yet extensively documented in publicly available literature. Therefore, this guide will serve as a detailed roadmap for researchers, outlining the essential in vitro and in vivo studies required to characterize its anti-inflammatory potential and benchmark its performance against well-known drugs such as Indomethacin (a non-selective COX inhibitor), Celecoxib (a selective COX-2 inhibitor), and Dexamethasone (a corticosteroid). The experimental protocols and data presented herein are illustrative and intended to provide a robust template for such an investigation.
I. Understanding the Inflammatory Cascade: Key Targets for Therapeutic Intervention
The inflammatory response is a complex interplay of cellular and molecular events. Key pathways that are frequently targeted in anti-inflammatory drug discovery include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[4] Additionally, the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by activated macrophages are critical mediators of inflammation.[5][6]
Caption: Simplified signaling pathway of the inflammatory cascade.
II. In Vitro Benchmarking: A Cellular-Level Assessment of Anti-Inflammatory Activity
In vitro assays provide a controlled environment to dissect the specific molecular mechanisms of a novel compound.[2][3][4] They are crucial for initial screening and for establishing a preliminary structure-activity relationship.
A. Cyclooxygenase (COX-2) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Compound Incubation: The test compound, this compound, and reference drugs (Indomethacin, Celecoxib) are pre-incubated with the COX-2 enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Quantification: After a defined incubation period, the reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of COX-2 activity (IC50) is calculated.
B. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the compound's ability to suppress the production of nitric oxide, a potent pro-inflammatory mediator, in activated macrophages.[5][6]
Experimental Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.[5]
-
Cell Stimulation: The cells are pre-treated with various concentrations of the test compound and reference drugs for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitrite Quantification: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Cell Viability Assay: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity.
-
IC50 Calculation: The IC50 value for NO production inhibition is determined.
C. Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification
This assay measures the compound's effect on the production of key pro-inflammatory cytokines.
Experimental Protocol:
-
Cell Culture and Stimulation: Similar to the NO production assay, RAW 264.7 cells are pre-treated with the compounds and then stimulated with LPS.
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using specific ELISA kits.
-
IC50 Calculation: The IC50 values for the inhibition of TNF-α and IL-6 production are calculated.
Hypothetical In Vitro Benchmarking Data
| Compound | COX-2 Inhibition (IC50, µM) | NO Production Inhibition (IC50, µM) | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) |
| This compound | 5.2 | 12.8 | 15.3 | 18.1 | > 100 |
| Indomethacin | 0.8 | 25.6 | 30.1 | 42.5 | > 100 |
| Celecoxib | 0.05 | > 100 | 85.2 | > 100 | > 100 |
| Dexamethasone | > 100 | 2.1 | 1.5 | 0.8 | > 100 |
This data is hypothetical and for illustrative purposes only.
Caption: Workflow for in vitro anti-inflammatory screening.
III. In Vivo Validation: Assessing Efficacy in a Living System
In vivo models are indispensable for evaluating the overall efficacy, pharmacokinetics, and safety profile of a drug candidate in a complex biological system.[7][8][9]
A. Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[7][8]
Experimental Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound, this compound, and reference drugs are administered orally or intraperitoneally at various doses.
-
Induction of Edema: One hour after drug administration, a sub-plantar injection of carrageenan is given into the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Inhibition Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
B. LPS-Induced Systemic Inflammation in Mice
This model mimics a systemic inflammatory response.[10]
Experimental Protocol:
-
Animal Acclimatization: Male BALB/c mice are used.
-
Compound Administration: The test compound and reference drugs are administered.
-
LPS Challenge: One hour later, the mice are injected intraperitoneally with LPS.
-
Sample Collection: After a specific time (e.g., 2 or 4 hours), blood samples are collected via cardiac puncture.
-
Cytokine Analysis: The serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured by ELISA.
Hypothetical In Vivo Benchmarking Data
| Compound (Dose, mg/kg) | Carrageenan-Induced Paw Edema (% Inhibition at 3h) | LPS-Induced Serum TNF-α (% Inhibition) | LPS-Induced Serum IL-6 (% Inhibition) |
| This compound (50) | 45.2% | 38.5% | 35.1% |
| Indomethacin (10) | 55.8% | 20.1% | 15.8% |
| Dexamethasone (1) | 72.5% | 85.3% | 88.9% |
This data is hypothetical and for illustrative purposes only.
IV. Mechanistic Insights and Future Directions
The initial benchmarking data will provide valuable insights into the potential mechanism of action of this compound. For instance, potent inhibition of COX-2 in vitro coupled with strong efficacy in the carrageenan-induced paw edema model would suggest a mechanism similar to that of selective NSAIDs. Conversely, broad inhibition of NO and pro-inflammatory cytokines might indicate an effect on upstream signaling pathways such as NF-κB.
Further studies should be directed at elucidating the precise molecular target(s) through techniques like western blotting for key inflammatory signaling proteins (e.g., p-p65, p-IκBα) and kinase profiling assays.
V. Conclusion
This guide outlines a systematic and robust approach for the preclinical benchmarking of a novel anti-inflammatory compound, using this compound as a representative candidate. By employing a combination of well-validated in vitro and in vivo assays and comparing the results against established drugs, researchers can effectively characterize the compound's anti-inflammatory profile, elucidate its potential mechanism of action, and make informed decisions regarding its further development as a therapeutic agent. The judicious selection of appropriate models and a thorough, data-driven comparative analysis are paramount to the successful identification of the next generation of anti-inflammatory drugs.
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A Tale of Two Isomers: A Head-to-Head Comparison of Isoxazole and Oxazole Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle dance of atoms within a molecule can lead to profound differences in biological activity. This guide delves into the fascinating world of two isomeric five-membered heterocyclic rings: isoxazole (a 1,2-oxazole) and oxazole (a 1,3-oxazole). Both are considered "privileged structures," frequently appearing in a diverse array of approved drugs and clinical candidates due to their ability to engage in various non-covalent interactions and act as bioisosteres for other functional groups.[1] This document provides a comprehensive, head-to-head comparison of their bioactivity, underpinned by their distinct physicochemical properties and supported by experimental insights.
The Isomeric Distinction: A Foundation for Divergent Bioactivity
Isoxazole and oxazole share the same molecular formula (C₃H₃NO) but differ in the relative positions of their nitrogen and oxygen atoms.[2] This seemingly minor structural variance gives rise to distinct electronic and physical properties that significantly influence their interactions within a biological system.
-
Isoxazole: The adjacent nitrogen and oxygen atoms (1,2-position) create a unique electronic environment. The weaker N-O bond in the isoxazole ring can render it susceptible to reductive cleavage under certain biological conditions.
-
Oxazole: The separation of the nitrogen and oxygen atoms by a carbon (1,3-position) results in different electronic distribution and reactivity.[2]
The following diagram illustrates the structural difference between the two isomers.
Caption: Structural comparison of isoxazole and oxazole.
A summary of their key physicochemical properties is presented below, highlighting the subtle yet impactful differences that guide their biological behavior.
| Property | Isoxazole | Oxazole | Reference(s) |
| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position) | Oxygen and nitrogen atoms are separated by a carbon (1,3- position) | [2] |
| Molecular Formula | C₃H₃NO | C₃H₃NO | |
| Molar Mass | 69.06 g/mol | 69.06 g/mol | |
| pKa of conjugate acid | -3.0 | 0.8 | [2] |
| Dipole Moment | 3.0 D | 1.7 D | |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. | |
| Aromaticity | Generally considered to have slightly greater aromaticity than oxazole. | Aromaticity is present. |
A Broad Spectrum of Bioactivity: Commonalities and Divergences
Both isoxazole and oxazole moieties are integral components of numerous bioactive molecules and natural products, demonstrating a wide range of pharmacological activities.[1][3][4] Their derivatives have been extensively explored for various therapeutic applications.[5][6][7]
Shared Therapeutic Arenas:
-
Anticancer: Derivatives of both heterocycles have shown potent cytotoxic activity against various cancer cell lines.[3][8][9] The mechanisms of action are diverse, including the induction of apoptosis, inhibition of kinases, and disruption of tubulin polymerization.[8]
-
Antibacterial and Antifungal: Both scaffolds are found in compounds with significant antimicrobial properties.[10][11] For instance, some isoxazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[11] Similarly, oxazole-containing compounds have been developed as antibacterial agents.[12]
-
Anti-inflammatory: The isoxazole ring is a key feature in selective COX-2 inhibitors like valdecoxib, highlighting its role in anti-inflammatory drug design.[13] Oxazole derivatives have also demonstrated anti-inflammatory effects, often through the inhibition of enzymes like COX and LOX.[14]
-
Antiviral: Both isoxazole and oxazole derivatives have been investigated for their antiviral potential.[5][15]
Points of Divergence and Specificity:
While they often target similar disease areas, the specific biological targets and the potency of their derivatives can vary significantly. The distinct electronic and steric properties of the isoxazole and oxazole rings influence their binding affinity and interaction with specific enzymes and receptors. For example, the unique geometry of the isoxazole ring has been shown to be crucial for the selective inhibition of certain enzymes.
Head-to-Head Bioactivity: A Case Study Perspective
To provide a more direct comparison, let's consider a hypothetical scenario based on established structure-activity relationship (SAR) principles. Imagine two analogous compounds, one containing an isoxazole core and the other an oxazole core, designed to inhibit a specific kinase.
| Assay | Isoxazole Analog (Compound A) | Oxazole Analog (Compound B) |
| Target Kinase IC₅₀ | 50 nM | 250 nM |
| Cellular Antiproliferative Activity (MCF-7) GI₅₀ | 0.5 µM | 2.5 µM |
| Metabolic Stability (Human Liver Microsomes, t₁/₂) | 30 min | 60 min |
In this illustrative example, the isoxazole analog exhibits greater potency against the target kinase and in a cellular context. This could be attributed to a more favorable orientation of key substituents for binding within the kinase's active site, a difference dictated by the geometry of the isoxazole ring. However, the oxazole analog demonstrates superior metabolic stability, a critical parameter for in vivo efficacy. This highlights the classic trade-offs encountered in drug discovery, where potency and metabolic stability must be carefully balanced. The weaker N-O bond in the isoxazole might contribute to its faster metabolism.
The following diagram illustrates a hypothetical interaction with a kinase active site, emphasizing the potential for different binding modes.
Caption: Hypothetical binding of isoxazole and oxazole analogs in a kinase active site.
Experimental Protocols for Bioactivity Evaluation
To empirically determine and compare the bioactivity of isoxazole and oxazole derivatives, a series of standardized in vitro assays are essential.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Step-by-Step Methodology:
-
Prepare Reagents: Reconstitute kinase, substrate, and ATP in the appropriate kinase buffer. Prepare serial dilutions of the isoxazole and oxazole test compounds in DMSO.
-
Set up Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound or vehicle control (DMSO).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazole and oxazole compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
The following diagram outlines the general workflow for comparing the bioactivity of the two isomers.
Caption: Experimental workflow for comparing isoxazole and oxazole bioactivity.
Conclusion: A Matter of Strategic Design
The choice between an isoxazole and an oxazole scaffold in drug design is not arbitrary but a strategic decision based on the desired pharmacological profile. While they share a broad spectrum of potential bioactivities, their subtle structural and electronic differences can be exploited to fine-tune potency, selectivity, and pharmacokinetic properties. The isoxazole ring, with its unique electronic distribution, may offer advantages in specific binding interactions, while the oxazole ring might provide a more metabolically stable core. A thorough understanding of their comparative bioactivities, grounded in empirical data, is paramount for the rational design of novel and effective therapeutic agents. This guide serves as a foundational resource for researchers embarking on the exploration of these versatile and valuable heterocyclic systems.
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A Researcher's Guide to Deconvoluting the Molecular Target of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol: A Comparative Approach
For drug development professionals and researchers, the journey from a promising bioactive small molecule to a well-characterized therapeutic candidate is fraught with challenges. A critical, and often rate-limiting, step in this process is the definitive identification of the molecule's direct biological target(s). (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol, a compound featuring the versatile isoxazole scaffold, represents a class of molecules with demonstrated potential across a spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] However, without a clear understanding of its molecular mechanism of action, its full therapeutic potential remains unlocked.
This guide provides a comprehensive, in-depth comparison of contemporary experimental strategies to identify the molecular target of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select and implement the most appropriate strategy for your research objectives.
The Challenge: Unmasking the Molecular Target
The isoxazole moiety is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets.[1][2] For instance, some isoxazole-containing drugs are known to target enzymes in the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to inflammation.[2] Others have been shown to interact with G protein-coupled receptors, such as dopamine receptors.[3] Given this promiscuity, a systematic and unbiased approach is essential to pinpoint the specific target(s) of this compound.
This guide will compare three primary classes of target identification methodologies: Affinity-Based Proteomics, Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS). Each will be evaluated on its underlying principles, experimental workflow, and relative strengths and weaknesses.
Comparative Analysis of Target Identification Strategies
The selection of a target identification method is a critical decision that will influence the speed, cost, and ultimately, the success of your research. The following table provides a comparative overview of the key techniques discussed in this guide.
| Feature | Affinity Chromatography / Photo-Affinity Labeling | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Immobilized ligand captures binding proteins from a lysate. | Ligand binding stabilizes a protein against thermal denaturation. | Ligand binding protects a protein from proteolytic degradation. |
| Requirement for Compound Modification | Yes (immobilization or addition of a photoreactive group and tag). | No. | No. |
| Throughput | Low to medium. | Medium to high (especially with MS readout). | Medium. |
| Typical Protein Amount Required | Milligrams of cell or tissue lysate. | Micrograms of cell or tissue lysate. | Micrograms of cell or tissue lysate. |
| Estimated Cost per Sample | High (synthesis of affinity probe, beads, mass spectrometry). | Medium (antibodies or mass spectrometry). | Medium (protease, antibodies, or mass spectrometry). |
| Typical Time to Result | Days to weeks. | Days. | Days. |
| Potential for Identifying Off-Targets | High. | High (with proteome-wide MS). | High (with proteome-wide MS). |
| Key Advantage | Direct physical isolation of binding partners. | Applicable in live cells and tissues without compound modification. | No compound modification required; applicable to a wide range of proteins. |
| Key Limitation | Compound modification may alter binding; potential for non-specific binders. | Not all ligand binding events result in a significant thermal shift. | Not all ligand binding events confer protease resistance. |
Experimental Workflows and Protocols
A robust experimental design is paramount for the successful identification of a molecular target. The following sections provide detailed, step-by-step protocols for the key methodologies, along with illustrative diagrams to clarify the workflows.
Overall Workflow for Target Identification
The journey from a bioactive compound to a validated target involves a multi-step process. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the identification and validation of the molecular target of a bioactive small molecule.
Affinity-Based Proteomics: The "Pull-Down" Approach
Affinity-based methods are the classical approach for target identification and rely on the physical isolation of target proteins from a complex mixture.[4] A derivative of the small molecule of interest is synthesized to act as "bait" to "fish" for its binding partners. Photo-affinity labeling is a powerful iteration of this technique that creates a covalent bond between the bait and its target upon UV irradiation, enabling the capture of even transient or weak interactions.[1][5]
Workflow for Photo-Affinity Labeling
Caption: Step-by-step workflow for identifying protein targets using photo-affinity labeling.
Detailed Protocol for Photo-Affinity Labeling
A. Synthesis of the Photo-Affinity Probe:
-
Design: Design a probe that incorporates this compound, a photoreactive group (e.g., diazirine), and an affinity tag (e.g., biotin) connected by a linker. The linker attachment point should be at a position on the parent molecule that is not critical for its biological activity.
-
Synthesis: Synthesize the designed probe using standard organic chemistry techniques.[6]
-
Characterization: Confirm the structure and purity of the synthesized probe using NMR and mass spectrometry.
B. Experimental Procedure:
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a human cancer cell line if investigating anti-cancer effects) to 80-90% confluency. Harvest the cells and prepare a cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the cell lysate with the photo-affinity probe at a predetermined concentration for a specified time (e.g., 1 hour) at 4°C to allow for binding.
-
UV Cross-linking: Transfer the lysate-probe mixture to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for a specified duration (e.g., 10-30 minutes) to induce covalent cross-linking.[1]
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands (e.g., with Coomassie or silver stain). Excise the protein bands of interest. Perform in-gel digestion of the proteins with trypsin.[7]
C. Data Analysis:
-
Mass Spectrometry: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Identification: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest to identify the proteins.
-
Data Filtering and Scoring: Filter the identified proteins to remove common contaminants. Use scoring algorithms (e.g., SAINT, MiST) to rank the potential interaction partners based on their abundance and specificity in the pull-down compared to control experiments (e.g., pull-down with a probe lacking the photoreactive group or competition with an excess of the parent compound).[8]
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach in a Physiological Context
CETSA is a powerful technique that allows for the assessment of target engagement in a cellular or even in vivo setting without any modification to the compound of interest.[9][10] The principle is that the binding of a small molecule to its target protein increases the thermal stability of the protein.[9]
Workflow for CETSA with Western Blot Detection
Caption: The experimental workflow for CETSA to determine ligand-induced thermal stabilization of a target protein.
Detailed Protocol for CETSA with Western Blot Detection
A. Experimental Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or vehicle (e.g., DMSO) for a specific duration (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler.[11][]
-
Lysis and Fractionation: After heating, lyse the cells (e.g., by freeze-thaw cycles or addition of a mild detergent). Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.[11]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Separate equal amounts of protein from the soluble fractions by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with a primary antibody specific to a candidate target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Visualize the protein bands using a chemiluminescent substrate.
B. Data Analysis:
-
Densitometry: Quantify the intensity of the protein bands from the Western blots using image analysis software (e.g., ImageJ).
-
Melting Curve Generation: For each treatment condition (compound vs. vehicle), plot the relative band intensity (normalized to the intensity at the lowest temperature) as a function of temperature.
-
Analysis of Thermal Shift: Compare the melting curves for the compound-treated and vehicle-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization of the target protein, confirming target engagement.[13]
Drug Affinity Responsive Target Stability (DARTS): An Alternative Label-Free Method
DARTS is another innovative label-free method for target identification. It is based on the principle that the binding of a small molecule to a protein can protect it from proteolytic degradation.[14][15]
Workflow for DARTS with Western Blot Detection
Caption: A schematic of the DARTS workflow for identifying protein targets based on their protection from proteolysis upon ligand binding.
Detailed Protocol for DARTS with Western Blot Detection
A. Experimental Procedure:
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line as described for the affinity-based methods.
-
Compound Incubation: Divide the lysate into two aliquots. Treat one aliquot with this compound and the other with vehicle. Incubate for a specified time (e.g., 1 hour) at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both aliquots and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The concentration of the protease and the digestion time need to be optimized for each system.[8][14]
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and/or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the samples by Western blotting as described for CETSA, using an antibody against a candidate target protein.
B. Data Analysis:
-
Visual Inspection and Densitometry: Compare the intensity of the protein bands between the compound-treated and vehicle-treated samples. A stronger band in the compound-treated lane indicates that the compound protected the protein from proteolytic degradation.[3][16]
-
Dose-Response and Protease Concentration Curves: To further validate the interaction, perform DARTS experiments with varying concentrations of the compound and the protease. A dose-dependent protection of the target protein by the compound provides strong evidence of a direct interaction.[17]
Visualizing Potential Signaling Pathways
Based on the known biological activities of isoxazole derivatives, this compound may modulate key signaling pathways involved in inflammation and neurotransmission. The following diagrams illustrate simplified versions of these pathways, which can serve as a starting point for mechanistic studies following target identification.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
Caption: A simplified diagram of the COX and LOX inflammatory pathways, potential targets for isoxazole-containing compounds.[15][18]
Dopamine Receptor Signaling Pathway
Caption: A simplified overview of the D1-like and D2-like dopamine receptor signaling pathways.[2][][19]
Conclusion and Future Directions
The identification of the molecular target of this compound is a critical step towards understanding its mechanism of action and developing it as a potential therapeutic agent. This guide has provided a comparative overview of three powerful, yet distinct, experimental strategies: affinity-based proteomics, CETSA, and DARTS.
The choice of methodology will depend on several factors, including the availability of resources for chemical synthesis, the nature of the anticipated target, and the desired experimental throughput. For a truly comprehensive approach, a combination of these techniques is often most powerful. For instance, a proteome-wide CETSA or DARTS experiment can generate a list of candidate targets, which can then be validated using orthogonal methods such as affinity pull-downs with a synthesized probe or through direct enzymatic or binding assays with recombinant proteins.
By carefully considering the principles and protocols outlined in this guide, researchers can design and execute a robust experimental plan to confidently identify the molecular target of this compound and pave the way for its future development.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol
The core principle of chemical disposal is risk mitigation. This involves a thorough understanding of the compound's potential hazards, adherence to institutional and national regulations, and a commitment to protecting both laboratory personnel and the environment.
Hazard Assessment and Waste Characterization: The "Know Your Waste" Principle
Before any disposal actions are taken, a comprehensive hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol is not widely available, information from analogous compounds provides valuable insight. For instance, a structurally similar compound, (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol, is classified with the GHS07 pictogram, indicating it is a warning-level hazard, and the H302 code, signifying it is harmful if swallowed. Other isoxazole derivatives are noted to cause skin and eye irritation.[1][2] Therefore, it is prudent to handle this compound and its waste with the assumption that it is, at a minimum, a non-halogenated organic hazardous waste.
Key Inferred Hazards:
-
Harmful if swallowed
-
Potential for skin and eye irritation
-
Potential for respiratory irritation[2]
This initial characterization is the foundational step in a compliant disposal workflow. All subsequent procedures are predicated on this assessment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, the following PPE is mandatory when handling waste containing this compound:
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against potential splashes of liquid waste or contact with solid particulates.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat should be worn at all times. | Prevents direct skin contact, which may cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes the risk of inhaling aerosols or dust, which could cause respiratory irritation.[2][4] |
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a critical safety measure to prevent dangerous reactions.[5][6] Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.
Step-by-Step Segregation and Collection Protocol:
-
Select the Appropriate Container: Use a clean, leak-proof container made of a material compatible with organic solvents (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting lid.[6]
-
Label the Container: Before adding any waste, affix a hazardous waste label. This label must include:
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables like weigh boats and filter paper, in the designated container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with aqueous waste streams.[6] Separate organic solvent waste from aqueous waste.
-
-
Keep Containers Closed: The waste container must be kept tightly sealed except when actively adding waste.[6] This prevents the release of vapors and potential spills.
Storage and Accumulation: Maintaining a Safe Laboratory Environment
Designated satellite accumulation areas (SAAs) are locations at or near the point of waste generation for the collection of hazardous waste.[8]
Guidelines for Waste Storage:
-
Location: Store the waste container in a designated SAA, away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[6]
-
Segregation: Do not store incompatible waste types together. Specifically, keep organic waste segregated from acids, bases, and oxidizers.[5]
-
Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution's policies.[8]
Final Disposal: The Path to Decommissioning
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1][9] Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.[5][6]
Disposal Workflow:
-
Request a Pickup: Once the waste container is full or has reached its accumulation time limit, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or their designated contractor.
-
Documentation: Ensure all necessary paperwork, such as waste profiles or manifests, is completed accurately.
-
Professional Disposal: The contracted waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of organic waste is high-temperature incineration.[1][4]
Disposal Decision Workflow
The following diagram outlines the key decision points and procedural steps for the safe and compliant disposal of this compound.
Caption: Workflow for the disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fulfilling their professional duty to maintain a safe and compliant laboratory environment.
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Essential Safety and Operational Guide for Handling (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol
This document provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol. As a novel heterocyclic compound, its toxicological properties are not fully characterized. Therefore, this guidance is rooted in a cautious approach, drawing from data on structurally similar isoxazole derivatives and aromatic alcohols, and adhering to established laboratory safety standards set by OSHA.[1][2]
Hazard Assessment: A Proactive Stance on Safety
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, analysis of analogous compounds, such as (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol, indicates a classification of "Acute Toxicity, Oral (Category 4)" with the hazard statement "Harmful if swallowed".[3] Structurally related isoxazole and aromatic compounds often present risks of skin irritation, serious eye irritation, and potential respiratory tract irritation.[4][5][6]
Therefore, it is imperative to handle this compound as a potentially hazardous substance, assuming it may be:
-
Harmful if swallowed: Accidental ingestion could lead to adverse health effects.[3]
-
A skin and eye irritant: Direct contact may cause irritation or more severe damage.[5][6]
-
A respiratory irritant: Inhalation of dust or aerosols may irritate the respiratory system.[6]
This proactive hazard assessment forms the causal basis for the stringent PPE and handling protocols outlined below.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[7][8] All PPE must meet ANSI standards where applicable (e.g., ANSI Z87.1 for eye protection).[9]
| Protection Type | Recommended Equipment | Rationale & Field-Proven Insights |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard.[9] A face shield should be worn over goggles for splash-prone procedures (e.g., handling >1L).[9][10] | Standard safety glasses with side shields offer minimal protection against splashes.[10] Goggles provide a complete seal around the eyes, which is essential as isoxazole derivatives can be corrosive or cause severe eye damage.[5] The face shield adds a necessary layer of protection during bulk transfers or reactions under pressure. |
| Skin & Body Protection | Gloves: Chemical-resistant nitrile gloves. Double-gloving is recommended for extended handling.[8] Lab Coat: A buttoned, knee-length, flame-resistant (FR) lab coat.[11] Footwear: Closed-toe shoes are mandatory.[11] | Nitrile provides good resistance against a wide range of chemicals, including aromatic and alcohol functional groups.[10] Gloves must be inspected for tears before each use and removed using a technique that avoids skin contact with the outer surface.[12] A lab coat protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[6][13] | A fume hood is the primary engineering control to prevent inhalation of potentially harmful dust or aerosols. This is crucial given the unknown inhalation toxicity and the potential for respiratory irritation from compounds of this class.[6] A NIOSH-approved respirator may be required for emergency situations like a large spill outside of a fume hood.[14][15] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a structured workflow minimizes risk and ensures procedural consistency. The following protocol is a self-validating system designed to build safety into the handling process from start to finish.
Experimental Protocol:
-
Preparation:
-
Thoroughly review this guide and any available SDS for structurally similar compounds.[2]
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment (glassware, spatulas, solvents) and waste containers inside the fume hood to minimize traffic in and out of the controlled area.
-
Don all PPE as specified in the table above.[6]
-
-
Handling (inside a chemical fume hood):
-
When weighing the solid, use a draft shield or weigh boat to prevent dispersal of dust.
-
If preparing a solution, add the solid this compound slowly to the solvent to avoid splashing.
-
Keep the container tightly closed when not in use.[16]
-
-
Post-Handling & Decontamination:
-
After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water immediately after removing PPE.[16]
-
Emergency Procedures: Immediate & Effective Response
| Exposure Scenario | First Aid Response |
| Skin Contact | Immediately remove contaminated clothing.[16] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[17][18] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][16] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[16] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[16] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the container or label if possible.[18] |
| Spill | Evacuate the area. If the spill is outside a fume hood, do not attempt to clean it up without appropriate respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[12][19] |
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of chemical waste poses a significant risk to the environment and public health.[20] All waste containing this compound must be treated as hazardous.
-
Solid Waste:
-
Collect any unused solid compound and contaminated disposables (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[20][21]
-
The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[20]
-
-
Liquid Waste:
-
Collect liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams, such as halogenated or non-halogenated solvents, unless compatibility is confirmed.[21]
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[22]
-
Disposal via incineration in an EPA-permitted facility is the preferred method for organic chemical waste.[22] Under no circumstances should this chemical or its waste be poured down the drain or placed in regular trash. [20]
-
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]
-
Pocket Guide to Chemical Hazards Introduction . Centers for Disease Control and Prevention (CDC). [Link]
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NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]
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Understanding the NIOSH Pocket Guide to Chemical Hazards . The Center for Construction Research and Training (CPWR). [Link]
-
OSHA Standards to Know Before Starting Your Lab . USA Lab. [Link]
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OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Teamster Safety and Health. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
-
The OSHA Laboratory Standard . Lab Manager. [Link]
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Safety Data Sheet - Methanol (Technical grade) . BOC. [Link]
-
UAH Laboratory Personal Protective Equipment . The University of Alabama in Huntsville. [Link]
-
Safer Handling of Alcohol in the Laboratory . National Science Teachers Association (NSTA). [Link]
-
Personal Protective Equipment in Chemistry . Dartmouth College. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]
-
Personal Protective Equipment . University of Maryland, Baltimore. [Link]
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Safety Data Sheet Methanol . DCMR. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
-
Exploration of heterocyclic compounds from bio waste sugars: a Review . Trade Science Inc. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
-
Chemical Waste Management Guide . Boston University. [Link]
-
(3-Methoxy-5-methyl-isoxazol-4-YL)-methanol - MSDS . Capot Chemical. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
